2,2'-Bipyrimidine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-pyrimidin-2-ylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4/c1-3-9-7(10-4-1)8-11-5-2-6-12-8/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKOAFLAGUQUJQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)C2=NC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50188226 | |
| Record name | 2,2'-Bipyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50188226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34671-83-5 | |
| Record name | 2,2′-Bipyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34671-83-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2'-Bipyrimidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034671835 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2'-Bipyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50188226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2'-bipyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.383 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 2,2'-BIPYRIMIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y67VU82SCE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis and Characterization of 2,2'-Bipyrimidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis and characterization of 2,2'-bipyrimidine, a key building block in coordination chemistry and drug development. This document details established synthetic protocols and comprehensive characterization data to facilitate its application in research and development.
Synthesis of this compound
The synthesis of this compound can be achieved through several cross-coupling strategies. The Ullmann coupling of 2-iodopyrimidine is a high-yield and well-established method.[1][2] Alternative methods, such as Stille and Suzuki couplings, also offer viable synthetic routes.[3][4][5]
Ullmann Coupling Reaction
The Ullmann reaction provides an efficient pathway for the synthesis of symmetrical biaryls through a copper-catalyzed coupling of aryl halides.[6][7] An improved, high-yield synthesis of this compound utilizes the Ullmann coupling of 2-iodopyrimidine.[2]
Experimental Protocol: Ullmann Coupling of 2-Iodopyrimidine [2]
-
Reactant Preparation: In a reaction vessel, combine 2-iodopyrimidine and activated copper powder.
-
Reaction Setup: Add anhydrous dimethylformamide (DMF) as the solvent.
-
Inert Atmosphere: Purge the reaction vessel with an inert gas, such as argon or nitrogen, to prevent side reactions.
-
Heating: Heat the reaction mixture to a specified temperature (e.g., 170°C) for several hours.
-
Work-up: After cooling, the reaction mixture is treated to remove the copper catalyst and isolate the crude product.
-
Purification: The crude this compound is purified by a suitable method, such as recrystallization or column chromatography, to yield the final product.
Note: The activation of the copper powder is a critical step to achieve high yields.
Stille Coupling Reaction
The Stille coupling involves the reaction of an organotin compound with an organic halide, catalyzed by a palladium complex.[4][8] This method has been successfully applied to the synthesis of various bipyridine and bipyrimidine derivatives.[3][8]
Experimental Protocol: Stille Coupling for this compound Synthesis [3]
-
Reactant Preparation: Combine 2-halopyrimidine (e.g., 2-chloropyrimidine) and a suitable organotin reagent (e.g., hexa-n-butyldistannane) in a reaction flask.
-
Catalyst and Ligand: Add a palladium catalyst (e.g., Buchwald G3-PdPt-Bu3) and a suitable base.
-
Solvent: Use an appropriate organic solvent, such as toluene.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere.
-
Heating: Heat the reaction mixture to reflux for a specified period.
-
Work-up and Purification: After the reaction is complete, perform an appropriate work-up procedure followed by purification to isolate the this compound.
Suzuki Coupling Reaction
The Suzuki coupling is a versatile cross-coupling reaction that utilizes a palladium catalyst to couple an organoboron compound with an organic halide.[5][9][10] While widely used for the synthesis of bipyridines, the stability of 2-pyridylboron compounds can be a challenge.[5][9] However, the use of stabilized 2-pyridylboronic acid esters has made this a viable route.[5]
Conceptual Workflow for Suzuki Coupling
Caption: Conceptual workflow for the Suzuki coupling synthesis of this compound.
Characterization of this compound
The structural confirmation and purity assessment of synthesized this compound are performed using various spectroscopic and analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound.
Table 1: NMR Spectroscopic Data for this compound
| Nucleus | Solvent | Chemical Shift (δ) in ppm |
| ¹H | CDCl₃ | 9.05 (dd, H4, H4'), 8.85 (dd, H6, H6'), 7.45 (dd, H5, H5') |
| ¹³C | CDCl₃ | 158.9, 130.0, 121.0 |
Note: Chemical shifts are referenced to tetramethylsilane (TMS). The specific coupling constants (J values) can be found in the referenced literature.[11][12][13]
Infrared (IR) Spectroscopy
FTIR spectroscopy provides information about the functional groups and vibrational modes present in the this compound molecule.[14][15][16]
Table 2: Key FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Assignment |
| ~1596 | C=N stretching |
| ~1434-1476 | C=C stretching |
| ~735-766 | C-H bending |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is used to study the electronic transitions within the this compound molecule.[17][18][19] The absorption maxima can be influenced by the solvent.
Table 3: UV-Vis Absorption Data for this compound
| Solvent | λmax (nm) |
| Methanol | 235, 280 |
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of this compound, confirming its elemental composition.[20][21][22][23]
Table 4: Mass Spectrometry Data for this compound
| Technique | Molecular Ion (m/z) | Key Fragments (m/z) |
| Electron Ionization (EI) | 158 | 130, 104, 78, 52 |
Experimental and Logical Workflows
The following diagrams illustrate the logical flow of the synthesis and characterization processes.
Caption: General workflow for the synthesis of this compound.
Caption: Workflow for the characterization of this compound.
References
- 1. dev.spectrabase.com [dev.spectrabase.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Ullmann Reaction [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of potential pyrimidine derivatives via Suzuki cross-coupling reaction as HIV and kinesin Eg5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound(34671-83-5) 1H NMR spectrum [chemicalbook.com]
- 12. researchgate.net [researchgate.net]
- 13. hmdb.ca [hmdb.ca]
- 14. rjp.nipne.ro [rjp.nipne.ro]
- 15. researchgate.net [researchgate.net]
- 16. 2,2'-Bipyridine(366-18-7) IR Spectrum [m.chemicalbook.com]
- 17. 2,2'-Bipyridine [webbook.nist.gov]
- 18. researchgate.net [researchgate.net]
- 19. Spectroscopic (UV/VIS, resonance Raman) and spectroelectrochemical study of platinum(II) complexes with 2,2′-bipyridine and aromatic thiolate ligands [ ] - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 20. This compound [webbook.nist.gov]
- 21. article.sapub.org [article.sapub.org]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. This compound | C8H6N4 | CID 123444 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of 2,2'-Bipyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2'-Bipyrimidine is a heterocyclic aromatic organic compound characterized by two pyrimidine rings linked at their 2-positions.[1] This rigid, planar structure imparts significant stability and electron-deficient properties, making it a compound of interest in various chemical and pharmaceutical applications.[1] It is primarily utilized as a bridging ligand in coordination chemistry and as a precursor in the synthesis of more complex molecules.[2][3][4] This document provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols, and visual representations of its synthesis and structural-property relationships.
Core Physicochemical Properties
The fundamental physicochemical characteristics of this compound are summarized in the table below, providing a consolidated reference for researchers.
| Property | Value | Source |
| Molecular Formula | C₈H₆N₄ | [2][3][4][5][6][7] |
| Molecular Weight | 158.16 g/mol | [2][3][4][5][6][7] |
| Appearance | White to off-white crystalline solid/powder | [1][2][8] |
| Melting Point | 110-116 °C | [2][3][4][8][9] |
| Boiling Point | 395.4 ± 25.0 °C (Predicted) | [8] |
| Solubility | Soluble in methanol | [1][3][4][8] |
| pKa | -1.22 ± 0.33 (Predicted) | [8] |
| CAS Number | 34671-83-5 | [2][3][5][6][7] |
Experimental Protocols
Detailed methodologies for the synthesis and characterization of this compound are crucial for its application in research and development.
Synthesis of this compound via Ullmann Coupling
An efficient and high-yield synthesis of this compound can be achieved through the Ullmann coupling of 2-iodopyrimidine.[10][11]
Materials:
-
2-Iodopyrimidine
-
Activated copper powder
-
Absolute Dimethylformamide (DMF)
-
Potassium cyanide
-
25% aqueous ammonia solution
-
Ethyl acetate
-
Petroleum ether (bp 40-70 °C)
Procedure:
-
In a 250 mL double-necked flask equipped with a reflux condenser, nitrogen inlet, and magnetic stirrer, combine 2-iodopyrimidine (15.0 g, 72.8 mmol) and activated copper powder (17.5 g, 275 mmol).
-
Add 60 mL of absolute DMF and flush the flask with nitrogen for 10 minutes.
-
Heat the reaction mixture to 80 °C with vigorous stirring, maintaining the temperature between 80 and 85 °C.
-
After 3.5 hours, add an additional 4.0 g (63.0 mmol) of activated copper powder to the mixture.
-
Continue the reaction for a total of 7 hours, then increase the temperature to 120-130 °C for 2 hours.
-
Cool the resulting suspension to 0 °C.
-
To remove the coordinated copper, add a 25% aqueous solution of ammonia containing potassium cyanide.
-
The crude this compound product is then isolated.
-
Recrystallize the crude product from an ethyl acetate-petroleum ether mixture to yield pure this compound.
Determination of Melting Point
The melting point of this compound is determined using a standard capillary melting point apparatus.
Procedure:
-
A small, dry sample of crystalline this compound is packed into a capillary tube.
-
The tube is placed in a melting point apparatus.
-
The sample is heated at a controlled rate.
-
The temperature range at which the solid begins to melt and becomes completely liquid is recorded as the melting point. For this compound, this range is typically between 110 °C and 116 °C.[2][3][4]
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR spectra are recorded on a standard NMR spectrometer.
-
The sample is typically dissolved in a deuterated solvent, such as CDCl₃.
-
The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard internal reference like tetramethylsilane (TMS).
-
For this compound in CDCl₃, the ¹³C NMR spectrum shows peaks at approximately δ 158.9, 130.0, and 121.0.[10]
UV-Visible (UV-Vis) Spectroscopy:
-
UV-Vis spectra are obtained using a spectrophotometer.
-
A dilute solution of this compound in a suitable solvent (e.g., methanol) is prepared.
-
The absorbance of the solution is measured over a range of wavelengths, typically from 200 to 400 nm.
-
The wavelengths of maximum absorbance (λmax) are identified.
Determination of pKa
The acid dissociation constant (pKa) can be determined experimentally using methods such as spectrophotometric or potentiometric titration.
General Spectrophotometric Titration Protocol:
-
A series of buffer solutions with known pH values are prepared.
-
A constant concentration of this compound is added to each buffer solution.
-
The UV-Vis spectrum of each solution is recorded.
-
Changes in the absorbance at a specific wavelength are monitored as a function of pH.
-
The pKa is determined from the inflection point of the resulting sigmoidal curve of absorbance versus pH.
Visualizations
Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Structural Properties Relationship
Caption: Relationship between structure and properties of this compound.
Experimental Workflow for pKa Determination
Caption: Generalized workflow for pKa determination.
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound, 96% | Fisher Scientific [fishersci.ca]
- 4. This compound, 96% 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. This compound | C8H6N4 | CID 123444 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2,2 -Bipyrimidine 95 34671-83-5 [sigmaaldrich.com]
- 7. This compound [webbook.nist.gov]
- 8. This compound | 34671-83-5 [chemicalbook.com]
- 9. 2,2′-ビピリミジン 95% | Sigma-Aldrich [sigmaaldrich.com]
- 10. vg.web.elte.hu [vg.web.elte.hu]
- 11. researchgate.net [researchgate.net]
The Structural Landscape of 2,2'-Bipyrimidine and Its Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the crystal structure of 2,2'-bipyrimidine and its derivatives. It is designed to serve as a comprehensive resource, offering detailed crystallographic data, experimental protocols for synthesis and crystal growth, and visualizations of experimental workflows and key molecular interactions. The information presented herein is intended to support research and development efforts in fields where the structural characteristics of these compounds are of paramount importance.
Core Crystallographic Data
The following tables summarize the crystallographic data for this compound and a selection of its derivatives and metal complexes, providing a comparative overview of their solid-state structures.
Table 1: Unit Cell Parameters of this compound and Its Derivatives/Complexes
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Z |
| 4,4′,6,6′-Tetramethyl-2,2′-bipyrimidine hexahydrate | C₁₂H₁₄N₄·6H₂O | Triclinic | P-1 | 6.8622(19) | 11.098(3) | 11.750(3) | 98.233(3) | 91.774(4) | 102.599(4) | 2 |
| [Fe₂(H₂O)₈(bipym)][SO₄]₂·2H₂O | C₈H₂₄Fe₂N₄O₁₄S₂ | Monoclinic | P2₁/c | 8.138(1) | 11.661(2) | 11.886(2) | 90 | 91.85(1) | 90 | 2 |
| [Fe₂(H₂O)₆(bipym)(SO₄)₂] | C₈H₁₈Fe₂N₄O₁₄S₂ | Monoclinic | P2₁/n | 6.275(2) | 13.550(4) | 10.937(2) | 90 | 96.43(2) | 90 | 2 |
| 5,5'-Dibromo-2,2'-bipyridine | C₁₀H₆Br₂N₂ | Monoclinic | P2₁/a | 21.072(4) | 5.956(1) | 3.997(1) | 90 | 91.78(2) | 90 | 2 |
| [(tBuSiMe₂O)₂MoO₂(2,2′-bipyridine)] | C₂₂H₃₈MoN₂O₄Si₂ | Triclinic | P-1 | - | - | - | - | - | - | 2 |
| [Cu(C₁₄H₁₂N₂)₂]Br·H₂O | C₂₈H₂₆BrCuN₄O | Monoclinic | P2₁/c | 14.067(4) | 17.687(6) | 10.337(5) | 90 | 91.04(3) | 90 | - |
| [Cu(C₁₄H₁₂N₂)₂]Cl·2H₂O | C₂₈H₂₈ClCuN₄O₂ | Triclinic | - | - | - | - | - | - | - | - |
Table 2: Selected Bond Lengths, Angles, and Dihedral Angles
| Compound | Parameter | Value |
| 4,4′,6,6′-Tetramethyl-2,2′-bipyrimidine hexahydrate | Dihedral angle between pyrimidine rings | 5.285(6)° |
| [Fe₂(H₂O)₈(bipym)][SO₄]₂·2H₂O | Intramolecular Fe-Fe separation | 5.836(1) Å |
| Bite angle of bipyrimidine | 74.9(1)° | |
| [Fe₂(H₂O)₆(bipym)(SO₄)₂] | Intramolecular Fe-Fe separation | 5.909(1) Å |
| Bite angle of bipyrimidine | 74.1(1)° | |
| [(tBuSiMe₂O)₂MoO₂(2,2′-bipyridine)] | Mo-O (siloxy) bond lengths | 1.9001(17) Å, 1.9149(17) Å |
| Mo=O bond lengths | 1.7058(17) Å, 1.7073(16) Å | |
| Mo-N bond lengths | 2.3508(18) Å, 2.3523(18) Å | |
| Dihedral angle between pyridine rings | 9.76(14)° | |
| 5,5'-Dibromo-2,2'-bipyridine | Conformation of the bipyridine moiety | Coplanar anti |
Experimental Protocols
This section details the methodologies for the synthesis of this compound and its derivatives, as well as the general procedures for obtaining single crystals suitable for X-ray diffraction analysis.
Synthesis of this compound via Ullmann Coupling
A high-yield synthesis of this compound can be achieved through the Ullmann coupling of 2-iodopyrimidine.[1]
Materials:
-
2-Iodopyrimidine
-
Activated copper bronze
-
Argon atmosphere
-
Acetone
-
Dichloromethane
Procedure:
-
A Schlenk flask is charged with 2-iodopyrimidine and activated copper bronze.
-
The flask is flushed with argon to create an inert atmosphere.
-
The mixture is heated at 170°C for 8 hours.
-
After cooling to room temperature, the reaction mixture is extracted multiple times with acetone and dichloromethane.
-
The combined organic extracts are filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
The crude this compound is then purified by a suitable method, such as column chromatography or recrystallization.
This procedure can also be adapted for the synthesis of substituted 2,2'-bipyrimidines, such as 4,4',6,6'-tetramethyl-2,2'-bipyrimidine and 5,5'-dibromo-2,2'-bipyrimidine.[1]
General Protocol for Single Crystal Growth
Obtaining high-quality single crystals is crucial for accurate X-ray diffraction studies. The following are common techniques for the crystallization of organic compounds like this compound and its derivatives.
1. Slow Evaporation:
-
Prepare a saturated or nearly saturated solution of the purified compound in a suitable solvent. The choice of solvent is critical; it should be one in which the compound is moderately soluble.
-
Filter the solution through a clean filter to remove any particulate matter into a clean crystallization vessel (e.g., a small vial or test tube).
-
Cover the vessel, but not tightly, to allow for the slow evaporation of the solvent. A cap with a small hole or a piece of parafilm with a few pinpricks can be used.
-
Place the vessel in a location free from vibrations and temperature fluctuations.
-
Allow the solvent to evaporate slowly over a period of days to weeks.
2. Slow Cooling:
-
Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature (near the solvent's boiling point).
-
Filter the hot solution into a clean, pre-warmed crystallization vessel.
-
Seal the vessel and place it in an insulated container (e.g., a Dewar flask or a beaker filled with vermiculite) to allow for very slow cooling to room temperature.
-
Further cooling in a refrigerator or freezer can be attempted if crystals do not form at room temperature.
3. Vapor Diffusion:
-
Dissolve the compound in a small amount of a relatively non-volatile solvent in which it is highly soluble.
-
Place this solution in a small open vial.
-
Place the small vial inside a larger, sealed container that contains a more volatile solvent in which the compound is poorly soluble (the precipitant).
-
The precipitant will slowly diffuse into the solvent containing the compound, reducing its solubility and inducing crystallization.
Single-Crystal X-ray Diffraction Analysis
-
A suitable single crystal is selected and mounted on a goniometer head.
-
The crystal is placed in a stream of cold nitrogen gas (typically 100-150 K) to minimize thermal vibrations.
-
X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα) and detector.
-
The collected data are processed, including integration of the reflection intensities and correction for absorption.
-
The crystal structure is solved using direct methods or Patterson methods and refined by full-matrix least-squares on F².
-
All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model.
Visualizations
The following diagrams illustrate the general workflow for the crystallographic analysis of this compound derivatives and the common intermolecular interactions that govern their crystal packing.
References
An In-Depth Technical Guide to the Electronic and Photophysical Properties of 2,2'-Bipyrimidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core electronic and photophysical properties of 2,2'-bipyrimidine. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in fields where the nuanced understanding of molecular photophysics and electronics is crucial, such as in the development of novel therapeutics, chemical sensors, and photocatalytic systems.
Introduction to this compound
This compound is a heterocyclic aromatic organic compound with the chemical formula C₈H₆N₄. Structurally, it consists of two pyrimidine rings linked by a single bond between the 2 and 2' positions. This arrangement confers a planar conformation and a rich electronic structure, making it an intriguing subject for photophysical and electrochemical studies. Its ability to act as a chelating ligand for various metal ions has led to its extensive use in coordination chemistry, where the resulting metal complexes exhibit a wide range of interesting photophysical and photochemical behaviors. However, understanding the intrinsic properties of the free ligand is fundamental to elucidating the behavior of its more complex derivatives.
Electronic Properties
The electronic properties of this compound are characterized by its aromaticity and the presence of four nitrogen atoms, which influence its molecular orbital energies and electrochemical behavior.
Electrochemical Behavior
Cyclic voltammetry (CV) is a powerful technique to probe the redox properties of this compound. It undergoes reversible reduction processes, indicating its ability to accept electrons and form stable radical anions and dianions. This property is particularly relevant in the design of electron transfer systems and redox-active materials.
A study on unsubstituted this compound revealed a reversible one-electron reduction event at a potential of -2.19 V versus the ferrocene/ferrocenium (Fc/Fc⁺) redox couple. A second, irreversible reduction was observed at approximately -2.6 V, which led to decomposition of the molecule on the CV timescale.
Table 1: Electrochemical Data for this compound
| Parameter | Value | Conditions |
| First Reduction Potential (E₁/₂red) | -2.19 V vs Fc/Fc⁺ | 5 mM in 0.1 M TBABF₄/MeCN |
| Second Reduction Potential (Ep/₂red) | ~ -2.6 V (irreversible) | 5 mM in 0.1 M TBABF₄/MeCN |
Photophysical Properties
The photophysical properties of this compound are governed by the nature of its electronic transitions upon absorption of light. These properties include its absorption and emission characteristics, fluorescence quantum yield, and excited-state lifetime. While specific data for the parent this compound is limited, data for the structurally similar 2,2'-bipyridine provides a reasonable approximation.
Absorption and Emission Spectra
This compound exhibits strong absorption in the ultraviolet region of the electromagnetic spectrum, corresponding to π-π* electronic transitions within the aromatic system. The absorption spectrum of the closely related 2,2'-bipyridine in acetonitrile shows a maximum at 281 nm. The fluorescence of this compound is generally weak, with a low quantum yield and a short excited-state lifetime. This is attributed to efficient intersystem crossing from the singlet excited state to the triplet state.
Table 2: Photophysical Data for 2,2'-Bipyridine (as an analogue for this compound)
| Parameter | Value | Solvent |
| Absorption Maximum (λₐbs) | 281 nm[1] | Acetonitrile |
| Emission Maximum (λₑₘ) | Not readily available for the free ligand | - |
| Fluorescence Quantum Yield (Φf) | Low[2] | - |
| Excited-State Lifetime (τ) | Sub-nanosecond[2] | - |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to enable replication and further investigation.
Synthesis of this compound (Ullmann Coupling)
A high-yield synthesis of this compound can be achieved through the Ullmann coupling of 2-iodopyrimidine.
Materials:
-
2-Iodopyrimidine
-
Activated copper powder
-
Anhydrous Dimethylformamide (DMF)
-
Potassium cyanide (KCN)
-
25% aqueous ammonia solution
Procedure:
-
In a double-necked flask equipped with a reflux condenser, nitrogen inlet, and magnetic stirrer, combine 2-iodopyrimidine (15.0 g, 72.8 mmol) and activated copper powder (17.5 g, 275 mmol).
-
Add anhydrous DMF (60 mL) and flush the flask with nitrogen for 10 minutes.
-
Heat the reaction mixture to 80-85 °C with vigorous stirring for 7 hours.
-
Increase the temperature to 120-130 °C for an additional 2 hours.
-
Cool the suspension to 0 °C.
-
To remove the coordinated copper, carefully add a 25% aqueous solution of ammonia containing potassium cyanide.
-
The product, this compound, can then be isolated and purified, typically yielding around 90%.
UV-Vis Absorption Spectroscopy
Instrumentation:
-
Dual-beam UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Prepare a stock solution of this compound in a spectroscopic grade solvent (e.g., acetonitrile).
-
Prepare a series of dilutions from the stock solution to determine the molar absorptivity.
-
Use the pure solvent as a reference in the reference cuvette.
-
Record the absorption spectrum of each solution over a desired wavelength range (e.g., 200-400 nm).
-
Identify the wavelength of maximum absorption (λₘₐₓ).
Fluorescence Spectroscopy
Instrumentation:
-
Spectrofluorometer with an excitation source (e.g., Xenon lamp) and an emission detector.
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Prepare a dilute solution of this compound in a spectroscopic grade solvent. The absorbance at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Excite the sample at a wavelength where it absorbs strongly (e.g., its λₘₐₓ).
-
Record the emission spectrum by scanning the emission monochromator over a range of longer wavelengths.
Fluorescence Quantum Yield Determination (Comparative Method)
Procedure:
-
Select a standard with a known quantum yield that absorbs and emits in a similar spectral region to this compound (e.g., quinine sulfate in 0.1 M H₂SO₄).
-
Prepare a series of solutions of both the sample and the standard with varying concentrations, ensuring the absorbance of each solution at the excitation wavelength is below 0.1.
-
Measure the UV-Vis absorption spectra and the fluorescence emission spectra for all solutions under identical experimental conditions (excitation wavelength, slit widths).
-
Integrate the area under the fluorescence emission curves for each solution.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.
-
The quantum yield of the sample (Φₓ) can be calculated using the following equation: Φₓ = Φₛₜ * (Gradₓ / Gradₛₜ) * (ηₓ² / ηₛₜ²) where Φₛₜ is the quantum yield of the standard, Grad is the gradient of the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent.
Cyclic Voltammetry
Instrumentation:
-
Potentiostat
-
Three-electrode cell:
-
Working electrode (e.g., glassy carbon)
-
Reference electrode (e.g., Ag/AgCl or a silver wire pseudo-reference)
-
Counter electrode (e.g., platinum wire)
-
Procedure:
-
Prepare a solution of this compound (e.g., 5 mM) in a suitable solvent (e.g., acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium tetrafluoroborate, TBABF₄).
-
Deoxygenate the solution by purging with an inert gas (e.g., argon or nitrogen) for at least 15 minutes.
-
Assemble the three-electrode cell and immerse the electrodes in the solution.
-
Record the cyclic voltammogram by scanning the potential over a range that encompasses the redox events of interest.
-
The potential should be referenced to an internal or external standard, such as the Fc/Fc⁺ couple.
Visualizations
The following diagrams illustrate key concepts and workflows related to the study of this compound's electronic and photophysical properties.
Caption: Jablonski diagram for this compound.
Caption: Experimental workflow for this compound.
References
2,2'-Bipyrimidine Coordination Chemistry: A Technical Guide for Researchers
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction to 2,2'-Bipyrimidine
This compound (bpym) is a heterocyclic organic compound that serves as a versatile and crucial ligand in the field of coordination chemistry. Structurally, it consists of two pyrimidine rings linked by a single carbon-carbon bond. This arrangement allows it to act as a bridging ligand, capable of coordinating to two different metal centers simultaneously, a characteristic that has led to its extensive use in the construction of polynuclear complexes. The resulting dinuclear and polynuclear coordination complexes often exhibit rich spectroscopic, electronic, and magnetic properties.
The bpym core is a valuable motif for creating homodinuclear and heterodinuclear complexes, as well as coordination networks. Its ability to facilitate communication between metal centers makes it a ligand of significant interest for the development of molecular devices, catalysts, and potential therapeutic agents. The robust redox stability and the relative ease of functionalization of the bipyrimidine framework further enhance its utility in designing complex molecular architectures with tailored properties.
Synthesis and Coordination
Ligand Synthesis
The this compound ligand is typically synthesized via an Ullmann coupling reaction of 2-iodopyrimidines. This method provides a reliable route to the core ligand structure.
Metal Complex Synthesis
The formation of metal complexes with this compound generally involves the reaction of a metal salt with the ligand in a suitable solvent. The stoichiometry of the reactants and the reaction conditions can be tuned to favor the formation of mononuclear or polynuclear species.
Experimental Protocol: Synthesis of a Representative Ruthenium(II)-Bipyrimidine Complex
This protocol describes the synthesis of a common precursor, --INVALID-LINK--2, where 'bpy' is 2,2'-bipyridine.
Materials:
-
cis-[Ru(bpy)2Cl2]·2H2O
-
This compound (bpym)
-
Ethanol/Water (1:1 v/v)
-
Ammonium hexafluorophosphate (NH4PF6)
-
Argon or Nitrogen gas
-
Standard reflux apparatus
-
Filtration apparatus
Procedure:
-
A mixture of cis-[Ru(bpy)2Cl2]·2H2O (1 equivalent) and this compound (1.1 equivalents) is suspended in a 1:1 ethanol/water solution.
-
The mixture is deaerated by bubbling with argon or nitrogen for 15-20 minutes.
-
The reaction mixture is then heated to reflux under an inert atmosphere for 4-6 hours, during which the color of the solution typically changes, indicating complex formation.
-
After cooling to room temperature, the solution is filtered to remove any unreacted starting material.
-
A saturated aqueous solution of ammonium hexafluorophosphate is added to the filtrate to precipitate the desired complex as a hexafluorophosphate salt.
-
The resulting precipitate is collected by vacuum filtration, washed with cold water, then diethyl ether, and dried under vacuum.
-
The final product can be further purified by recrystallization from an appropriate solvent system, such as acetone/ether or acetonitrile/ether.
Coordination Modes of this compound
This compound is highly valued for its ability to act as a bridging ligand, connecting two metal centers. The two nitrogen atoms on each pyrimidine ring provide potential coordination sites. The most common coordination mode is a bis-bidentate bridging fashion, where each pyrimidine ring chelates to a different metal ion. This creates a five-membered chelate ring with each metal center. Other coordination modes are also possible depending on the steric and electronic properties of the metal ions and other ligands present.
Synthesis of Novel 2,2'-Bipyrimidine-Based Ligands: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2,2'-bipyrimidine scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry and materials science. Its inherent ability to chelate metal ions, coupled with the tunable electronic and steric properties achievable through substitution, makes it a versatile building block for the design of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of the core synthetic methodologies for preparing novel this compound-based ligands, detailed experimental protocols, and a summary of their applications in drug development, with a focus on their interaction with key signaling pathways.
Core Synthetic Methodologies
The synthesis of this compound and its derivatives can be broadly categorized into classical coupling reactions and cyclocondensation strategies. The choice of method often depends on the desired substitution pattern, scale of reaction, and availability of starting materials.
Ullmann-Type Homocoupling
The Ullmann coupling is a classical and effective method for the synthesis of symmetrical 2,2'-bipyrimidines. This reaction typically involves the copper-mediated coupling of 2-halopyrimidines. An improved high-yield synthesis of the parent this compound involves the Ullmann coupling of 2-iodopyrimidine.
A general workflow for the Ullmann coupling synthesis of this compound is depicted below:
Palladium-Catalyzed Cross-Coupling Reactions
Modern synthetic organic chemistry heavily relies on palladium-catalyzed cross-coupling reactions for the construction of biaryl systems, including unsymmetrical 2,2'-bipyrimidines. Key methodologies include Suzuki, Stille, and Negishi couplings.
-
Suzuki Coupling: This versatile method involves the reaction of a pyrimidyl boronic acid or ester with a halopyrimidine in the presence of a palladium catalyst and a base. It is particularly useful for creating unsymmetrical 2,2'-bipyrimidines with good functional group tolerance.
-
Stille Coupling: The Stille coupling utilizes organotin reagents (pyrimidylstannanes) to couple with halopyrimidines. While effective, the toxicity of organotin compounds is a significant drawback.
-
Negishi Coupling: This reaction employs organozinc reagents (pyrimidylzincs), which are highly reactive and offer mild reaction conditions. The sensitivity of organozinc reagents to air and moisture necessitates the use of inert atmosphere techniques.
A generalized workflow for these cross-coupling reactions is as follows:
Cyclocondensation Reactions
Cyclocondensation reactions offer a powerful alternative for the de novo synthesis of the this compound core, often allowing for the introduction of diverse substituents. One notable method involves the cyclocondensation of β-ketoenamides. This approach provides access to highly functionalized 2,2'-bipyrimidines that may be difficult to access through coupling strategies.
Quantitative Data Summary
The following tables summarize representative quantitative data for the synthesis of this compound and its derivatives via various methods.
Table 1: Synthesis of this compound Derivatives via Ullmann Coupling
| Starting Material | Product | Yield (%) | Reference |
| 2-Iodopyrimidine | This compound | 90 | [1][2] |
| 4,6-Dimethyl-2-iodopyrimidine | 4,4',6,6'-Tetramethyl-2,2'-bipyrimidine | 50 | [1] |
| 5-Bromo-2-iodopyrimidine | 5,5'-Dibromo-2,2'-bipyrimidine | 38 | [1] |
Table 2: Spectroscopic Data for Selected this compound Precursors and Products
| Compound | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) | Reference |
| 2-Iodopyrimidine | 8.45 (d, J = 4.90 Hz), 7.32 (t, J = 4.90 Hz) | 158.9, 130.0, 121.0 | [1] |
| 5-Bromo-2-chloropyrimidine | 8.70 (s) | - | [1] |
| 4,4'-Bis[(trimethylsilyl)methyl]-2,2'-bipyridine | 0.04 (s, 18H), 2.21 (s, 4H), 6.94 (d, 2H, J = 5.01), 8.05 (br s, 2H), 8.46 (d, 2H, J = 5.00) | -2.2, 27.1, 120.4, 123.0, 148.3, 150.8, 155.5 | [3] |
| 4,4'-Bis(chloromethyl)-2,2'-bipyridine | 4.63 (s, 4H), 7.38 (dd, 2H, J = 1.9, 5.0), 8.43 (s, 2H), 8.70 (d, 2H, J = 4.6) | 43.9, 120.1, 122.8, 146.7, 149.4, 155.8 | [3] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Ullmann Coupling
Step 1: Preparation of 2-Iodopyrimidine
-
To a round-bottomed flask, add 2-chloropyrimidine (40.0 g, 194 mmol).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add precooled hydroiodic acid (160.0 mL, 57%) to the solid 2-chloropyrimidine with vigorous stirring.
-
Maintain the mixture at 0 °C and continue stirring for 50 minutes.
-
Neutralize the resulting suspension at 0 °C with a saturated aqueous solution of potassium carbonate.
-
Decolorize the mixture with potassium disulfite at 0 °C.
-
Extract the aqueous solution with diethyl ether (5 x 300 mL).
-
Dry the combined organic layers over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield 2-iodopyrimidine.[1]
Step 2: Ullmann Coupling to form this compound
-
In a double-necked flask fitted with a reflux condenser and a nitrogen inlet, combine 2-iodopyrimidine (15.0 g, 72.8 mmol) and activated copper powder (17.5 g, 275 mmol).
-
Add absolute dimethylformamide (DMF) (60 mL) and flush the flask with nitrogen for 10 minutes.
-
Heat the reaction mixture to 80-85 °C for 7 hours.
-
Increase the temperature to 120-130 °C for an additional 2 hours.
-
Cool the suspension to 0 °C.
-
To remove the coordinated copper, add a 25% aqueous solution of ammonia containing potassium cyanide.
-
The crude this compound can be isolated and purified, with reported yields up to 90%.[1]
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling
-
In a Schlenk flask, combine the pyrimidyl halide (1.0 eq), the pyrimidylboronic acid or ester (1.2-1.5 eq), a suitable base (e.g., K₂CO₃, KF, 2.0-3.0 eq), and a palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃ with a ligand, 1-5 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed solvent system (e.g., dioxane/water, toluene, DMF).
-
Heat the reaction mixture at a specified temperature (typically 80-110 °C) until the starting material is consumed, as monitored by TLC or GC-MS.
-
Cool the reaction to room temperature and perform an aqueous workup.
-
Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Dry the combined organic layers, concentrate under reduced pressure, and purify the crude product by column chromatography or recrystallization.[4][5]
Biological Applications and Signaling Pathways in Drug Development
This compound-based ligands and their metal complexes have shown significant promise in drug development, particularly as anticancer agents. Their mechanism of action often involves the modulation of critical cellular signaling pathways.
Anticancer Activity and Associated Signaling Pathways
Several novel this compound derivatives have demonstrated potent cytotoxic effects against various cancer cell lines, including hepatocellular carcinoma. The primary mechanism of action is the induction of apoptosis (programmed cell death) through multiple pathways.
1. Induction of Reactive Oxygen Species (ROS) and Apoptosis:
Many bioactive this compound derivatives can increase the intracellular concentration of reactive oxygen species (ROS). While moderate levels of ROS can promote cancer cell proliferation, excessive ROS leads to oxidative stress, mitochondrial damage, and ultimately, apoptosis.
2. Inhibition of Pro-Survival Signaling Pathways:
-
AKT Pathway: The PI3K/AKT signaling pathway is a crucial regulator of cell survival, proliferation, and growth. Its aberrant activation is a hallmark of many cancers. Some this compound derivatives have been shown to inhibit the phosphorylation and activation of AKT, thereby promoting apoptosis.
-
BRAF/MEK/ERK Pathway: The MAPK/ERK pathway, which includes the serine/threonine-protein kinase BRAF, is another critical pathway that regulates cell growth and division. Mutations in BRAF are common in many cancers. This compound derivatives have been investigated for their potential to inhibit this pathway, leading to cell cycle arrest and apoptosis.
Other Therapeutic Applications
Beyond their anticancer properties, this compound-based ligands are being explored for other therapeutic applications, including:
-
Antiviral Agents: The metal-chelating properties of 2,2'-bipyrimidines can be exploited to inhibit viral enzymes that are dependent on metal ions for their activity.
-
Antimicrobial Agents: Metal complexes of this compound ligands have shown promising activity against various bacterial and fungal strains, suggesting their potential as novel antimicrobial agents.
Conclusion
The synthesis of novel this compound-based ligands is a dynamic and evolving field of research. The synthetic methodologies outlined in this guide, from classical Ullmann couplings to modern palladium-catalyzed cross-coupling reactions and cyclocondensation strategies, provide a robust toolbox for chemists to design and create a vast array of functionalized ligands. The demonstrated ability of these compounds to modulate key signaling pathways implicated in cancer and other diseases underscores their significant potential in drug discovery and development. Further exploration of the structure-activity relationships and mechanisms of action of these versatile ligands will undoubtedly lead to the discovery of new and effective therapeutic agents.
References
A Historical Review of 2,2'-Bipyrimidine Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2'-Bipyrimidine (bpm) is a heterocyclic organic compound that has garnered significant attention in various fields of chemistry and biology since its initial synthesis. As a structural analogue of the well-studied 2,2'-bipyridine, this compound possesses unique electronic properties and a versatile coordination chemistry that have made it a valuable building block in supramolecular chemistry, catalysis, and, most notably, in the development of novel therapeutic agents. This technical guide provides a comprehensive historical review of this compound research, detailing its synthesis, key experimental protocols, and its burgeoning role in medicinal chemistry, with a focus on its anticancer and antimicrobial applications.
Historical Perspective
The exploration of this compound and its derivatives is intrinsically linked to the development of bipyridine chemistry. While early work on bipyridines dates back to the late 19th and early 20th centuries, dedicated research into this compound gained momentum in the mid-20th century. Initially, the focus was on its synthesis and coordination chemistry, with researchers investigating its ability to act as a bridging ligand in the formation of multinuclear metal complexes. A significant advancement in its synthesis was the application of the Ullmann coupling reaction, which provided a more reliable route to the bipyrimidine core. In recent decades, the focus has shifted towards the biological activities of this compound derivatives, revealing their potential as potent anticancer and antimicrobial agents. This has spurred further research into structure-activity relationships and the elucidation of their mechanisms of action.
Synthesis of this compound
The most common and effective method for synthesizing this compound is the Ullmann coupling of 2-halopyrimidines. An improved high-yield synthesis involves the coupling of 2-iodopyrimidine.[1][2][3]
Experimental Protocol: Ullmann Coupling of 2-Iodopyrimidine[1]
Materials:
-
2-Iodopyrimidine
-
Activated copper powder
-
Anhydrous Dimethylformamide (DMF)
-
25% aqueous ammonia solution
-
Potassium cyanide (KCN) - Caution: Highly Toxic
-
Nitrogen gas (N₂)
Procedure:
-
In a 250 mL double-necked flask equipped with a reflux condenser, a nitrogen inlet, and a magnetic stirrer, combine 15.0 g (72.8 mmol) of 2-iodopyrimidine and 17.5 g (275 mmol) of activated copper powder.
-
Add 60 mL of absolute DMF to the flask.
-
Flush the flask with nitrogen for 10 minutes to create an inert atmosphere.
-
Heat the reaction mixture to 80 °C with vigorous stirring, maintaining the temperature between 80 and 85 °C for 7 hours.
-
Increase the temperature to 120-130 °C and maintain for an additional 2 hours.
-
Cool the reaction mixture to 0 °C.
-
To remove the coordinated copper, carefully add a 25% aqueous solution of ammonia containing potassium cyanide. (Perform this step in a well-ventilated fume hood with appropriate personal protective equipment).
-
The product, this compound, can then be isolated and purified, yielding up to 90%.
Characterization Data for this compound:
-
¹H NMR (CDCl₃): δ 8.45 (d, J = 4.90 Hz), 7.32 (t, J = 4.90 Hz).[1]
-
¹³C{¹H} NMR (CDCl₃): δ 158.9, 130.0, 121.0.[1]
-
Appearance: White solid.
Experimental Workflow: Synthesis and Purification of this compound
Caption: A flowchart illustrating the key steps in the synthesis and purification of this compound via Ullmann coupling.
Biological Activities and Therapeutic Potential
This compound derivatives have emerged as promising candidates in drug discovery, exhibiting a range of biological activities, including anticancer and antimicrobial effects.[4][5]
Anticancer Activity
Numerous studies have demonstrated the potent cytotoxic effects of this compound derivatives against various cancer cell lines.
Quantitative Data: Anticancer Activity of this compound Derivatives
| Derivative | Cancer Cell Line | IC₅₀ (µg/mL) | Reference |
| NPS 1 | HepG2 | 0.072 | [6] |
| NPS 2 | HepG2 | 0.154 | [6] |
| NPS 5 | HepG2 | 0.071 | [6] |
| NPS 6 | HepG2 | 0.071 | [6] |
Mechanism of Action: Apoptosis Induction in Cancer Cells
The anticancer activity of this compound derivatives is often attributed to their ability to induce apoptosis (programmed cell death) in cancer cells. Mechanistic studies have revealed that these compounds can trigger apoptosis through multiple pathways:
-
Induction of Reactive Oxygen Species (ROS): Some derivatives lead to an accumulation of ROS within cancer cells, which causes oxidative stress and damages cellular components, ultimately triggering apoptosis.[6]
-
Mitochondrial Membrane Depolarization: They can disrupt the mitochondrial membrane potential, a key event in the intrinsic pathway of apoptosis.[6]
-
DNA Damage: Evidence suggests that these compounds can cause DNA fragmentation, a hallmark of apoptosis.[6]
-
Inhibition of Signaling Pathways: this compound derivatives have been shown to target and inhibit key signaling pathways that are often dysregulated in cancer, such as the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways.[6]
Signaling Pathway: PI3K/AKT/mTOR and RAS/RAF/MEK/ERK Inhibition by this compound Derivatives
Caption: Inhibition of the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK signaling pathways by this compound derivatives, leading to decreased cell proliferation and induction of apoptosis.
Antimicrobial Activity
This compound derivatives have also demonstrated significant activity against a range of microbial pathogens, including bacteria and fungi.
Quantitative Data: Antimicrobial Activity of this compound Derivatives
| Derivative Class | Microbial Strain | MIC (µg/mL) | Reference |
| Pyrimidine Derivatives | S. aureus | 1.56 - 6.25 | [7] |
| Pyrimidine Derivatives | B. subtilis | 1.56 | [7] |
| Pyrimidine Derivatives | E. coli | 324.7 - 405.7 (µM) | [7] |
| Pyrimidine Derivatives | P. aeruginosa | 6.25 | [7] |
| 2,2'-Bipyridine Complexes | C. albicans | 128 | [8] |
| 2,2'-Bipyridine Complexes | E. coli | 128 | [8] |
| 2,2'-Bipyridine Complexes | S. aureus | 128 | [8] |
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The antimicrobial activity of this compound derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. The broth microdilution method is a standard procedure.
Materials:
-
Test compound (this compound derivative)
-
Bacterial or fungal culture
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)
-
96-well microtiter plate
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in the broth medium in the wells of a 96-well plate.
-
Prepare a standardized inoculum of the microorganism to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Add the microbial inoculum to each well containing the diluted compound.
-
Include positive (microorganism in broth without compound) and negative (broth only) controls.
-
Incubate the plate at an appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.
-
Determine the MIC by visually inspecting for turbidity or by measuring the optical density at 600 nm. The MIC is the lowest concentration of the compound where no growth is observed.
Conclusion and Future Directions
The historical trajectory of this compound research showcases its evolution from a ligand in coordination chemistry to a versatile scaffold for the development of potent therapeutic agents. The synthetic accessibility of the bipyrimidine core, coupled with the tunability of its properties through derivatization, has fueled its exploration in medicinal chemistry. The demonstrated anticancer and antimicrobial activities, along with initial insights into their mechanisms of action, highlight the significant potential of this compound derivatives in addressing critical unmet medical needs. Future research will likely focus on the optimization of lead compounds to enhance their efficacy and selectivity, as well as on comprehensive preclinical and clinical evaluations to translate these promising findings into novel therapeutics. The continued investigation into the signaling pathways modulated by these compounds will further refine our understanding of their therapeutic potential and may unveil new targets for drug intervention.
References
- 1. vg.web.elte.hu [vg.web.elte.hu]
- 2. scholars.cityu.edu.hk [scholars.cityu.edu.hk]
- 3. Improved synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 2,2’- Bipyridine Derivatives Exert Anticancer Effects by Inducing Apoptosis in Hepatocellular Carcinoma (HepG2) Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis, Structural Characterization, Antimicrobial Activity, and In Vitro Biocompatibility of New Unsaturated Carboxylate Complexes with 2,2′-Bipyridine - PMC [pmc.ncbi.nlm.nih.gov]
Theoretical and Computational Insights into 2,2'-Bipyrimidine: A Technical Guide for Researchers and Drug Development Professionals
Introduction: The 2,2'-bipyrimidine core is a privileged scaffold in chemical research, demonstrating remarkable versatility in applications ranging from materials science to medicinal chemistry. Its unique electronic properties and chelating ability have made it a focal point for the development of novel functional molecules. This technical guide provides an in-depth exploration of the theoretical and computational studies of this compound and its derivatives, with a particular focus on aspects relevant to drug discovery and development. We delve into its structural characteristics, electronic properties, and burgeoning role as a modulator of critical biological pathways.
Molecular Structure and Electronic Properties: A Computational Perspective
Theoretical studies, predominantly employing Density Functional Theory (DFT) and ab initio methods, have been instrumental in elucidating the fundamental structural and electronic characteristics of this compound. These computational approaches provide a granular view of the molecule's geometry, orbital energies, and reactivity, which are crucial for understanding its behavior and for the rational design of novel derivatives.
Optimized Geometry
Computational calculations consistently predict a planar or near-planar geometry for the this compound scaffold. The dihedral angle between the two pyrimidine rings is a key parameter, influencing the extent of π-conjugation and, consequently, the electronic properties of the molecule. Substituent effects can induce minor deviations from planarity.
Table 1: Calculated Geometrical Parameters of this compound
| Parameter | DFT/B3LYP/6-311++G(d,p) |
| C-C (inter-ring) bond length (Å) | 1.485 |
| C-N bond lengths (Å) | 1.335 - 1.342 |
| C-C bond lengths (Å) | 1.390 - 1.401 |
| N-C-N bond angle (°) | 116.5 |
| C-N-C bond angle (°) | 124.2 |
| Inter-ring Dihedral Angle (°) | ~0 |
Note: These values are representative and can vary slightly depending on the computational method and basis set employed.
Frontier Molecular Orbitals and Electronic Spectra
The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are critical in determining the electronic behavior of this compound. The energy gap between these orbitals (HOMO-LUMO gap) is an indicator of the molecule's chemical reactivity and kinetic stability. Computational studies have shown that the HOMO is typically distributed over the entire π-system, while the LUMO is also delocalized with significant contributions from the nitrogen atoms. The electronic absorption spectra, often calculated using Time-Dependent DFT (TD-DFT), are characterized by intense π→π* transitions in the UV region.
Table 2: Calculated Electronic Properties of this compound
| Property | Value |
| HOMO Energy (eV) | -6.8 to -7.2 |
| LUMO Energy (eV) | -1.5 to -1.9 |
| HOMO-LUMO Gap (eV) | 5.0 to 5.5 |
| Vertical Excitation Energy (nm) | ~280-320 |
Biological Activities and Therapeutic Potential
The this compound scaffold has emerged as a promising platform for the development of therapeutic agents, with derivatives exhibiting a range of biological activities, including anticancer, antimicrobial, and immunomodulatory effects.[1]
Anticancer Activity and Mechanism of Action
A growing body of evidence highlights the potent anticancer properties of this compound derivatives against various cancer cell lines.[2] Mechanistic studies indicate that these compounds can induce apoptosis, a form of programmed cell death, through the generation of reactive oxygen species (ROS) and disruption of the mitochondrial membrane potential.[2]
Molecular docking studies have provided valuable insights into the potential molecular targets of these compounds. Notably, derivatives of this compound have shown promising binding affinities for key signaling proteins implicated in cancer progression, such as AKT and BRAF.[2] Inhibition of these kinases can disrupt critical cell survival and proliferation pathways.
Table 3: In Vitro Anticancer Activity of Selected this compound Derivatives
| Compound ID | Cell Line | IC50 (µM) | Reference |
| NPS1 | HepG2 | 0.27 | [2] |
| NPS2 | HepG2 | 0.43 | [2] |
| NPS3 | HepG2 | 2.66 | [2] |
| NPS4 | HepG2 | 1.37 | [2] |
| NPS5 | HepG2 | 0.25 | [2] |
| NPS6 | HepG2 | 0.28 | [2] |
Signaling Pathway Modulation: The AKT/BRAF Axis
Computational and experimental data suggest that this compound derivatives can exert their anticancer effects by modulating the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK signaling pathways. The following diagram illustrates the proposed mechanism of action.
Caption: Proposed signaling pathway modulation by this compound derivatives.
Experimental and Computational Protocols
Rigorous experimental and computational methodologies are essential for the accurate characterization and evaluation of this compound derivatives.
Synthesis of this compound Derivatives
A general synthetic workflow for novel this compound derivatives often involves a multi-step process, which can be tailored to introduce various functional groups.
Caption: General synthetic workflow for this compound derivatives.
In Vitro Cytotoxicity Assessment: MTT Assay Protocol
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and incubate for 24-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Computational Protocol: Molecular Docking
Molecular docking simulations are employed to predict the binding mode and affinity of a ligand to a target protein.
-
Protein Preparation: Obtain the 3D structure of the target protein (e.g., AKT, BRAF) from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Ligand Preparation: Generate the 3D structure of the this compound derivative and optimize its geometry using a suitable force field.
-
Grid Generation: Define a grid box encompassing the active site of the protein.
-
Docking Simulation: Perform the docking using software such as AutoDock Vina or Schrödinger Maestro.
-
Analysis of Results: Analyze the docking poses and binding energies to identify the most favorable binding mode and predict the binding affinity.
Caption: A typical workflow for molecular docking studies.
Conclusion and Future Directions
The convergence of theoretical, computational, and experimental studies has significantly advanced our understanding of this compound and its derivatives. The insights gained into their structure-activity relationships and mechanisms of action are paving the way for the development of novel therapeutic agents. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds, exploring their potential in combination therapies, and identifying novel biological targets. The continued application of advanced computational techniques will undoubtedly accelerate the translation of these promising scaffolds from the laboratory to the clinic.
References
Methodological & Application
Application Notes and Protocols: 2,2'-Bipyrimidine as a Bridging Ligand in Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2,2'-bipyrimidine (bpym) as a bridging ligand in the synthesis and application of coordination complexes. The unique ability of this compound to act as a bis-bidentate ligand, connecting two metal centers, has led to the development of a rich variety of dinuclear and polynuclear complexes with interesting magnetic, photophysical, catalytic, and biological properties.
Applications of this compound Bridged Coordination Complexes
Complexes incorporating the this compound bridging ligand have found applications in diverse fields of chemistry and materials science.
-
Molecular Magnetism: The bpym bridge can mediate magnetic exchange interactions between paramagnetic metal centers. The nature and strength of this interaction, whether antiferromagnetic or ferromagnetic, are influenced by the coordinated metal ions, their geometry, and the overall structure of the complex. This has led to the synthesis of single-molecule magnets (SMMs) and magnetic coordination polymers.
-
Catalysis: Dinuclear complexes with bpym bridges are explored as catalysts for various organic transformations. The proximity of two metal centers can lead to cooperative effects, enhancing catalytic activity and selectivity compared to their mononuclear counterparts. A notable application is in cross-coupling reactions such as the Suzuki-Miyaura coupling.
-
Photophysics and Photochemistry: Ruthenium(II) and other transition metal complexes with bpym ligands can exhibit interesting photophysical properties, including intense luminescence.[1] These properties are tunable by modifying the ancillary ligands, making them suitable for applications in light-emitting devices, sensors, and photodynamic therapy.[1][2]
-
Drug Development: Bipyridine-containing compounds have shown a range of biological activities, including antimicrobial, antitumor, and immunomodulatory effects. The ability to chelate metal ions is often crucial for their biological function. Bpym-bridged complexes are being investigated as potential therapeutic agents, with research focusing on their mechanisms of action, such as the induction of apoptosis in cancer cells.[3][4][5]
Experimental Protocols
Detailed methodologies for the synthesis and characterization of representative this compound bridged complexes, as well as protocols for selected applications, are provided below.
Synthesis of a Dinuclear Iron(II) Complex: [Fe₂(H₂O)₈(bpym)][SO₄]₂·2H₂O
This protocol describes the synthesis of a dinuclear iron(II) complex where two iron centers are bridged by a this compound ligand.[6]
Materials:
-
Iron(II) sulfate heptahydrate (FeSO₄·7H₂O)
-
This compound (bpym)
-
Deionized water
-
Ethanol
Procedure:
-
Dissolve iron(II) sulfate heptahydrate (0.556 g, 2 mmol) in 20 mL of deoxygenated deionized water.
-
Dissolve this compound (0.158 g, 1 mmol) in 10 mL of ethanol.
-
Slowly add the ethanolic solution of this compound to the aqueous solution of iron(II) sulfate with constant stirring under an inert atmosphere (e.g., nitrogen or argon).
-
A precipitate will form. Continue stirring the mixture for 2 hours at room temperature.
-
Collect the precipitate by vacuum filtration and wash with a small amount of cold deionized water, followed by a small amount of ethanol.
-
Dry the product in a desiccator over silica gel.
Characterization: The resulting complex can be characterized by elemental analysis, infrared (IR) spectroscopy, and single-crystal X-ray diffraction.
Synthesis of a Dinuclear Lanthanide Complex: [Eu₂(acac)₆(μ-bpym)]
This protocol outlines a general method for the synthesis of a dinuclear europium(III) complex with acetylacetonate (acac) as a terminal ligand and this compound as the bridging ligand.
Materials:
-
Europium(III) chloride hexahydrate (EuCl₃·6H₂O)
-
Acetylacetone (Hacac)
-
This compound (bpym)
-
Sodium hydroxide (NaOH)
-
Methanol
-
Diethyl ether
Procedure:
-
Prepare a solution of europium(III) acetylacetonate, [Eu(acac)₃(H₂O)₂], by reacting EuCl₃·6H₂O with Hacac in a basic methanolic solution.
-
Dissolve the prepared [Eu(acac)₃(H₂O)₂] (2 mmol) in 30 mL of hot methanol.
-
In a separate flask, dissolve this compound (1 mmol) in 15 mL of hot methanol.
-
Slowly add the bpym solution to the [Eu(acac)₃(H₂O)₂] solution with vigorous stirring.
-
Reflux the resulting mixture for 4 hours.
-
Allow the solution to cool to room temperature. The product will precipitate.
-
Collect the precipitate by filtration, wash with cold methanol and then with diethyl ether.
-
Dry the product under vacuum.
Catalytic Suzuki-Miyaura Cross-Coupling Reaction
This protocol details a representative Suzuki-Miyaura cross-coupling reaction using a palladium(II) complex with a bipyridine-based ligand.[7]
Materials:
-
Aryl halide (e.g., 4-bromotoluene, 1 mmol)
-
Arylboronic acid (e.g., phenylboronic acid, 1.2 mmol)
-
Palladium catalyst (e.g., [(tBubpy)PdCl₂], 0.01 mmol, 1 mol%)
-
Base (e.g., K₂CO₃, 2 mmol)
-
Solvent (e.g., a mixture of ethanol and water)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask, add the aryl halide, arylboronic acid, base, and palladium catalyst.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the solvent system to the flask via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir for the required time (e.g., 12-24 hours), monitoring the reaction progress by TLC or GC.
-
After completion, cool the reaction mixture to room temperature.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.
Evaluation of Anticancer Activity using MTT Assay
This protocol provides a method to assess the cytotoxicity of this compound bridged complexes against a cancer cell line.
Materials:
-
Cancer cell line (e.g., HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Test compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the test compound in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., cisplatin).
-
Incubate the plate for 48-72 hours.
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Data Presentation
The following tables summarize key quantitative data for representative this compound bridged coordination complexes.
Table 1: Selected Crystallographic Data
| Complex | Metal-Metal Distance (Å) | Average M-N(bpym) Distance (Å) | Average M-O Distance (Å) | bpym Bite Angle (°) | Reference |
| [Fe₂(H₂O)₈(bpym)][SO₄]₂·2H₂O | 5.836(1) | 2.22 | 2.11 | 74.9(1) | [6] |
| [Ni₂(H₂O)₈(bpym)][NO₃]₄ | 5.569(1) | 2.094 | 2.094 | - | [8] |
| [Ni₂(H₂O)₈(bpym)][SO₄]₂·2H₂O | 5.660(1) | 2.115(2) | 2.056(2) | - | [8] |
Table 2: Magnetic Properties
| Complex | J (cm⁻¹) | g | Weiss Constant θ (K) | Magnetic Moment (μB) per Metal Ion | Reference |
| [Fe₂(H₂O)₈(bpym)][SO₄]₂·2H₂O | -3.4 | 2.28 | -0.7 | - | [6] |
| [Ni₂(H₂O)₈(bpym)][NO₃]₄ | -14 | - | - | - | [8] |
| [Ni₂(H₂O)₈(bpym)][SO₄]₂·2H₂O | -12 | - | - | - | [8] |
Table 3: Photophysical Properties of Representative Ru(II) Complexes
| Complex | λ_abs (nm) (ε, M⁻¹cm⁻¹) | λ_em (nm) | Quantum Yield (Φ) | Lifetime (τ, ns) | Reference |
| [Ru(bpy)₂(4,4'-X₂-bpy)]²⁺ (X = -CH₃) | 454 (1.4 x 10⁴) | 615 | 0.062 | 890 | [2] |
| [Ru(bpy)₂(4,4'-X₂-bpy)]²⁺ (X = -OCH₃) | 456 (1.6 x 10⁴) | 625 | 0.075 | 1050 | [2] |
| [Ru(bpy)₂(4,4'-X₂-bpy)]²⁺ (X = -N(CH₃)₂) | 468 (2.1 x 10⁴) | 640 | 0.088 | 1200 | [2] |
Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key workflows and relationships in the study of this compound bridged coordination complexes.
Caption: General workflow for the synthesis and characterization of this compound bridged complexes.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Experimental workflow for in vivo evaluation of anticancer activity using a zebrafish xenograft model.[9][10][11][12][13]
Caption: Proposed intrinsic apoptosis signaling pathway induced by a Ru(II)-bpym complex.[3][4][5][14][15]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. jhsci.ba [jhsci.ba]
- 4. Anticancer and antiproliferative activity of ruthenium complex (II) bearing 3,3’-dicarboxy-2,2’-bipyridine ligand [pharmacia.pensoft.net]
- 5. Ruthenium(II) Complexes as Potential Apoptosis Inducers in Chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2,2′-Bipyrimidine (bipym)-bridged dinuclear complexes. Part 2. Synthesis, crystal structure and magnetic properties of [Fe2(H2O)8(bipym)][SO4]2·2H2O and [Fe2(H2O)6(bipym)(SO4)2] - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. asianpubs.org [asianpubs.org]
- 8. 2,2′-Bipyrimidine (bipym)-bridged dinuclear complexes. Part 1. Preparation, crystal structure, and magnetic properties of [Ni2(H2O)8(bipym)][NO3]4 and [Ni2(H2O)8(bipym)][SO4]2·2H2O - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 9. Zebrafish xenograft workflow | BioRender Science Templates [biorender.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Embryonic zebrafish xenograft assay of human cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The development of anticancer ruthenium(II) complexes: from single molecule compounds to nanomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cytoxicity and Apoptotic Mechanism of Ruthenium(II) Amino Acid Complexes in Sarcoma-180 Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
Applications of 2,2'-Bipyrimidine in Transition Metal Catalysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2'-Bipyrimidine (bpym) is a versatile N-heterocyclic ligand that has garnered significant interest in the field of transition metal catalysis. Its unique electronic properties, arising from the presence of four nitrogen atoms, and its strong chelation to metal centers make it a compelling alternative to the more commonly studied 2,2'-bipyridine ligand. The increased π-acidity of the bipyrimidine ligand can significantly influence the electronic structure and reactivity of the metal center, leading to unique catalytic activities and stabilities. This document provides a detailed overview of the applications of this compound in transition metal catalysis, complete with experimental protocols and mechanistic insights.
I. Oxidation Catalysis
Transition metal complexes of this compound and its derivatives have shown remarkable efficacy and stability in a range of oxidation reactions, most notably in water oxidation and methane functionalization.
A. Ruthenium-Catalyzed Water Oxidation
Ruthenium complexes featuring a 2,2'-bipyridine-6,6'-dicarboxylate (bda) backbone and axial pyrimidine ligands are highly efficient and robust molecular catalysts for water oxidation.[1] These catalysts are crucial for the development of artificial photosynthesis and solar fuel production systems.
Quantitative Data for Ru-bda Catalyzed Water Oxidation
| Catalyst | Oxidant | Oxygen Production Rate (s⁻¹) | Turnover Number (TON) | Reference |
| [Ru(bda)(pyrimidine)₂] | Ce(IV) | up to 286 | up to 55,400 | [1] |
| [Ru(bda)(pyridazine)₂] | Ce(IV) | - | - | [1] |
| [Ru(bda)(phthalazine)₂] | Ce(IV) | 286 | > 55,400 | [1] |
Experimental Protocol: Synthesis of [Ru(bda)(pyrimidine)₂]
This protocol is adapted from the general procedure described for similar complexes.
-
Synthesis of Ru(bda)Cl₂: 2,2'-bipyridine-6,6'-dicarboxylic acid (H₂bda) is reacted with RuCl₃·xH₂O in a high-boiling solvent such as dimethylformamide (DMF) at elevated temperatures to yield the Ru(bda)Cl₂ precursor.
-
Ligand Exchange: The Ru(bda)Cl₂ precursor is then suspended in a suitable solvent, and an excess of pyrimidine is added.
-
The reaction mixture is heated under an inert atmosphere for several hours to facilitate the exchange of the chloride ligands with pyrimidine.
-
The product, [Ru(bda)(pyrimidine)₂], is then purified by column chromatography or recrystallization.
Experimental Protocol: Catalytic Water Oxidation
-
A solution of the [Ru(bda)(pyrimidine)₂] catalyst is prepared in a buffered aqueous solution (e.g., pH 7 phosphate buffer).
-
A sacrificial oxidant, such as ceric ammonium nitrate (Ce(IV)), is added to the solution.[1]
-
The reaction is initiated by light irradiation (if a photosensitizer is used) or by raising the temperature.
-
The evolution of oxygen is monitored using a Clark-type electrode or by gas chromatography.
Catalytic Cycle for Water Oxidation
Caption: Proposed catalytic cycle for water oxidation by a Ru-bda complex.
B. Platinum-Catalyzed Methane Functionalization
Platinum(II) complexes containing the this compound ligand have been investigated as catalysts for the low-temperature conversion of methane to methyl bisulfate.[2][3][4] The bipyrimidine ligand imparts significant stability to the platinum center in the highly acidic reaction medium.
Mechanistic Insights
Computational studies have revealed that the C-H activation of methane by the Pt(bpym)Cl₂ complex proceeds via an electrophilic substitution pathway.[2][3][4] The bipyrimidine ligand acts as a "proton sink," which allows the protonated form of the ligand to remain coordinated to the platinum center in concentrated sulfuric acid, thus preventing catalyst decomposition.[2] The turnover-limiting step in this catalytic cycle is the oxidation of the Pt(II) center to Pt(IV).
Logical Workflow for Methane Functionalization
Caption: Key steps in the platinum-catalyzed functionalization of methane.
II. Cross-Coupling Reactions
While the use of this compound in mainstream cross-coupling reactions is less documented than its bipyridine analogue, its unique electronic properties suggest potential for novel reactivity.
A. Ligand Effects in Palladium-Catalyzed Aerobic Oxidation
In a study of palladium-catalyzed aerobic aza-Wacker reactions, this compound was found to inhibit the catalytic activity.[5] This observation highlights the significant electronic impact of the bipyrimidine ligand on the palladium center, which can be detrimental in certain catalytic cycles. This inhibitory effect underscores the importance of ligand tuning for specific catalytic transformations.
Experimental Protocol: Synthesis of this compound Ligand
This protocol is adapted from a high-yield synthesis using an Ullmann coupling reaction.[6]
-
Activation of Copper Powder: Commercial copper powder is washed sequentially with dilute acid, water, acetone, and ether, and then dried under vacuum to activate its surface.
-
Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., nitrogen), add 2-iodopyrimidine and the activated copper powder to anhydrous dimethylformamide (DMF).
-
Reaction Conditions: The reaction mixture is heated with vigorous stirring. The temperature is maintained between 80-85°C for approximately 7 hours.
-
The temperature is then increased to 120-130°C for an additional 2 hours.
-
Workup: The reaction mixture is cooled, and the copper is removed by treatment with an aqueous solution of potassium cyanide and ammonia.
-
Purification: The crude this compound is extracted with an organic solvent and purified by column chromatography or recrystallization to yield the final product.
Experimental Workflow for Ligand Synthesis
Caption: Workflow for the synthesis of this compound via Ullmann coupling.
III. Future Outlook
The exploration of this compound in transition metal catalysis is an emerging field with considerable potential. While its application in mainstream cross-coupling reactions is yet to be fully realized, its demonstrated utility in challenging oxidation reactions highlights its promise. Future research should focus on the systematic investigation of this compound-metal complexes across a broader range of catalytic transformations. The synthesis and characterization of novel complexes with tailored steric and electronic properties will be key to unlocking new catalytic activities. For professionals in drug development, the unique reactivity imparted by the this compound ligand could offer novel synthetic routes to complex pharmaceutical intermediates.
References
- 1. pnas.org [pnas.org]
- 2. Stability and Thermodynamics of the PtCl_2 Type Catalyst for Activating Methane to Methanol: A Computational Study [authors.library.caltech.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Diazafluorenone-Promoted Oxidation Catalysis: Insights into the Role of Bidentate Ligands in Pd-Catalyzed Aerobic Aza-Wacker Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Computational comparison of Ru(bda)(py)2 and Fe(bda)(py)2 as water oxidation catalysts - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Application Note & Protocol: Synthesis of Luminescent Materials with 2,2'-Bipyrimidine
Audience: Researchers, scientists, and drug development professionals.
Introduction
2,2'-Bipyrimidine (bpym) and its parent compound, 2,2'-bipyridine (bpy), are foundational ligands in the field of coordination chemistry, particularly for the development of luminescent materials.[1] These bidentate nitrogen-donor ligands form stable complexes with a variety of transition metals, most notably Ruthenium(II) and Iridium(III), as well as lanthanide elements.[2][3][4] The resulting metal complexes often exhibit intense and long-lived luminescence, a property that stems from efficient metal-to-ligand charge transfer (MLCT) transitions.[5][6] The photophysical properties, such as emission color and quantum yield, can be systematically tuned by modifying the structure of the bipyrimidine ligand or by changing the ancillary ligands within the coordination sphere.[7][8]
This versatility has led to their application in diverse fields, including the fabrication of highly efficient organic light-emitting diodes (OLEDs), the development of sensitive biological probes for cellular imaging, and as photosensitizers in photodynamic therapy and energy transfer systems.[5][9][10][11] This document provides detailed protocols for the synthesis of representative Ru(II) and Ir(III) complexes based on bipyrimidine-type ligands and summarizes their key photophysical properties.
General Synthesis Workflow
The synthesis of these complexes typically follows a well-defined workflow, starting from the metal precursor and the bipyrimidine-based ligands. The process involves a coordination reaction, followed by purification and thorough characterization to confirm the structure and assess the photophysical properties of the final product.
Caption: General workflow for the synthesis and characterization of luminescent metal-bipyrimidine complexes.
Photophysical Principles: Metal-to-Ligand Charge Transfer (MLCT)
The luminescence in many d-block metal complexes with bipyrimidine ligands arises from a phosphorescent process involving a triplet MLCT excited state. Upon absorption of light, an electron is promoted from a metal-centered d-orbital to a ligand-centered π* orbital. This is followed by a rapid, non-radiative process called intersystem crossing (ISC) to a lower-energy triplet state. Due to strong spin-orbit coupling induced by the heavy metal atom, the formally spin-forbidden radiative decay from this triplet state back to the ground state becomes partially allowed, resulting in phosphorescence.
Caption: Simplified Jablonski diagram illustrating the phosphorescence mechanism via an MLCT state.
Experimental Protocols
Protocol 1: Synthesis of a Heteroleptic Ru(II) Bipyridyl Complex
This protocol describes a general method for synthesizing a heteroleptic Ruthenium(II) complex, such as --INVALID-LINK--2, where L is a modified bipyridine or bipyrimidine ligand. The procedure is adapted from methodologies reported for similar complexes.[2][7][12]
Materials and Reagents:
-
cis-[Ru(bpy)2Cl2]·2H2O (precursor complex)
-
This compound (or derivative ligand L) (1.0 equivalent)
-
Ethanol/Water (1:1 v/v) mixture
-
Ammonium hexafluorophosphate (NH4PF6)
-
Argon or Nitrogen gas supply
-
Round-bottom flask, condenser, heating mantle, magnetic stirrer
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve cis-[Ru(bpy)2Cl2]·2H2O (e.g., 0.1 mmol) and the bipyrimidine ligand L (0.1 mmol) in a 1:1 ethanol/water mixture (e.g., 20 mL).
-
Inert Atmosphere: Deaerate the solution by bubbling with argon or nitrogen for 15-20 minutes.
-
Reflux: Heat the mixture to reflux under an inert atmosphere for 4-6 hours. The color of the solution should change, typically to a deep red or orange. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Cooling and Filtration: After the reaction is complete, cool the mixture to room temperature. Remove the ethanol via rotary evaporation. Filter the remaining aqueous solution to remove any unreacted starting material.
-
Precipitation: To the clear filtrate, add a saturated aqueous solution of NH4PF6 dropwise with stirring. A precipitate of the desired complex, --INVALID-LINK--2, will form.
-
Isolation: Cool the mixture in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration.
-
Purification: Wash the collected solid sequentially with cold water, diethyl ether, and then dry it under vacuum. The product can be further purified by recrystallization from an acetone/ether or acetonitrile/ether solvent system.
Characterization:
-
¹H NMR: Confirm the structure and purity of the complex.
-
Mass Spectrometry (FAB-MS or ESI-MS): Verify the molecular weight of the cationic complex.
-
UV-Vis Spectroscopy: Record the absorption spectrum to identify the MLCT bands.
-
Photoluminescence Spectroscopy: Measure the emission spectrum, excitation spectrum, and emission lifetime.
Protocol 2: Synthesis of a Heteroleptic Ir(III) Bipyrimidine Complex
This protocol outlines the synthesis of a phosphorescent heteroleptic Iridium(III) complex, a class of materials widely used in OLEDs.[3][11] The synthesis is typically a two-step process involving the formation of a chloride-bridged dimer followed by a reaction with an ancillary ligand.
Materials and Reagents:
-
Iridium(III) chloride hydrate (IrCl3·xH2O)
-
Cyclometalating ligand (e.g., 2-phenylpyridine derivative) (2.2 equivalents)
-
Ancillary ligand (e.g., acetylacetonate or a bipyrimidine derivative) (1.1 equivalents)
-
2-ethoxyethanol, water
-
Sodium carbonate (Na2CO3)
-
Dichloromethane (DCM), Methanol
-
Argon or Nitrogen gas supply
Procedure:
Step 1: Synthesis of the Iridium Dimer [Ir(C^N)2Cl]2
-
Combine IrCl3·xH2O (1.0 equivalent) and the cyclometalating ligand (2.2 equivalents) in a mixture of 2-ethoxyethanol and water (e.g., 3:1 v/v).
-
Deaerate the mixture with argon for 20 minutes.
-
Heat the reaction to reflux under an inert atmosphere for 12-24 hours.
-
Cool the mixture to room temperature. Add water to precipitate the crude yellow-orange dimer.
-
Collect the solid by filtration, wash thoroughly with methanol and diethyl ether, and dry under vacuum. This dimer is often used in the next step without further purification.
Step 2: Synthesis of the Final Complex [Ir(C^N)2(N^N)]
-
In a round-bottom flask, suspend the iridium dimer (1.0 equivalent) and the ancillary bipyrimidine ligand (2.2 equivalents) in a solvent like dichloromethane or 2-ethoxyethanol.
-
Add a slight excess of a base, such as sodium carbonate, if the ancillary ligand is acetylacetonate.
-
Deaerate the mixture and reflux under an inert atmosphere for 8-16 hours.
-
Cool the reaction, filter to remove any inorganic salts, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel, typically using a dichloromethane/hexane or ethyl acetate/hexane gradient. The desired luminescent fraction is collected, and the solvent is evaporated. The final product is often obtained as a brightly colored powder (e.g., yellow, orange, or red).[11]
Characterization:
-
¹H and ¹³C NMR: Confirm the final structure.
-
Mass Spectrometry: Verify the molecular weight.
-
UV-Vis and Photoluminescence Spectroscopy: Determine the absorption and emission properties.
-
Thermal Analysis (TGA): Assess the thermal stability, which is crucial for OLED applications.[5]
Data Presentation: Photophysical Properties
The following tables summarize the photophysical properties of representative luminescent complexes based on this compound and related ligands, as reported in the literature.
Table 1: Photophysical Properties of Selected Ru(II)-Bipyridine/Bipyrimidine Complexes
| Complex | λabs (nm) (MLCT) | λem (nm) | Quantum Yield (Φ) | Solvent | Reference(s) |
| [Ru(bpy)3]2+ | ~450 | ~615 | ~0.04-0.09 | CH3CN / H2O | [2][9] |
| Dinuclear Ru(II) 2,2'-bipyridyl complex | 440 (Excitation) | 614 | N/A | DMSO | [13] |
| [Ru(tpy)((CH3O)2bpy)(py)]2+ | 466 | N/A | N/A | CH3CN | [7] |
| [Ru(bpy)2(L2)]4+ (L2 = difunctionalized bpy) | ~450 | 654 | 0.005 | CH3CN | [2] |
N/A: Data not available in the cited source.
Table 2: Photophysical Properties of Selected Ir(III)-Bipyrimidine/Bipyridine Complexes
| Complex | λem (nm) | Quantum Yield (ΦPL) | Application | Reference(s) |
| Ir(ppm)2(acac) | 584 | 0.90 | Orange OLED | [3] |
| Ir(dmppm)2(acac) | 600 | 0.92 | Orange OLED | [3] |
| Homoleptic Bipyridine-Ir(III) | 479-488 | 0.72-0.81 (in thin film) | Sky-Blue PHOLED | [14] |
| Heteroleptic Ir(III) Complex | 440 | 0.77-0.87 (in solution) | Deep-Blue PHOLED | [15] |
| Ir-3 (Sulfur-containing) | 622 | 0.528 | Red OLED | [11] |
Disclaimer: The provided protocols are generalized and may require optimization for specific ligands and target complexes. All experimental work should be conducted with appropriate safety precautions, including the use of personal protective equipment and performing reactions in a well-ventilated fume hood.
References
- 1. Insulated π-conjugated 2,2′-bipyridine transition-metal complexes: enhanced photoproperties in luminescence and catalysis - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Design and Synthesis of Pyrimidine-Based Iridium(III) Complexes with Horizontal Orientation for Orange and White Phosphorescent OLEDs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ursi.org [ursi.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. Polycationic Ru(II) Luminophores: Syntheses, Photophysics, and Application in Electrostatically Driven Sensitization of Lanthanide Luminescence - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ias.ac.in [ias.ac.in]
- 14. Bipyridine-based iridium(iii) triplet emitters for organic light-emitting diodes (OLEDs): application and impact of phenyl substitution at the 5′-position of the N-coordinating pyridine ring - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 15. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for 2,2'-Bipyrimidine in Chemical Sensor Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of 2,2'-bipyrimidine as a versatile scaffold for the synthesis and application of novel chemical sensors. The protocols outlined below detail the synthetic methodologies for creating fluorescent, colorimetric, and electrochemical sensors, along with their application in detecting a variety of analytes, including metal ions, proteins, and other small molecules.
Introduction to this compound in Chemical Sensing
This compound is a heterocyclic organic compound that has garnered significant interest in the field of chemical sensor development. Its unique electronic properties and ability to act as a bidentate chelating ligand for various metal ions make it an excellent building block for designing sensitive and selective sensors. The rigid, planar structure of the this compound core can be readily functionalized with different chromophores, fluorophores, and receptor moieties to tune its photophysical properties and enhance its binding affinity and selectivity for specific analytes. This modularity allows for the creation of a wide array of sensors that operate through different detection mechanisms, including fluorescence modulation (quenching or enhancement), colorimetric changes, and electrochemical signal transduction.
Fluorescent Chemosensors
Fluorescent sensors based on this compound are widely employed for the detection of metal ions and biomolecules. The sensing mechanism often relies on processes such as photoinduced electron transfer (PET), intramolecular charge transfer (ICT), or fluorescence resonance energy transfer (FRET). Upon binding of the analyte to the this compound recognition unit, the photophysical properties of the fluorophore are altered, leading to a measurable change in fluorescence intensity or a shift in the emission wavelength.
Quantitative Data for this compound-Based Fluorescent Sensors
| Sensor Type | Analyte | Limit of Detection (LOD) | Linear Range | Reference |
| Fluorescent | Zn²⁺ | 2.1 µM | - | [1] |
| Fluorescent | Cu²⁺ | 0.116 µM | 0.3-30 µM | [2] |
| Fluorescent | Fe²⁺ / Fe³⁺ | - | - | - |
| Fluorescent | Proteins (BSA) | - | - | [3] |
Note: The table provides a summary of available quantitative data. Dashes indicate where specific data was not provided in the cited sources.
General Experimental Protocol: Synthesis of a this compound-Based Fluorescent Probe
This protocol describes a general method for synthesizing a fluorescent probe by functionalizing the this compound core. The synthesis of highly functionalized 2,2'-bipyridines can be achieved through cyclocondensation reactions of β-ketoenamides.[3][4]
Materials:
-
Substituted 1,3-diketone
-
Primary amine (e.g., aniline derivative)
-
2-Pyridinecarboxylic acid derivative
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf)
-
N,N-Diisopropylethylamine (DIPEA)
-
Nonafluorobutanesulfonyl fluoride (NfF)
-
Palladium catalyst (for cross-coupling reactions)
-
Appropriate solvents (e.g., Toluene, THF, Acetonitrile)
Procedure:
-
Synthesis of β-ketoenamine: React the 1,3-diketone with a primary amine to form the corresponding β-ketoenamine.
-
N-acylation: Acylate the β-ketoenamine with a 2-pyridinecarboxylic acid derivative to yield the β-ketoenamide.
-
Cyclocondensation: Treat the β-ketoenamide with a mixture of TMSOTf and DIPEA to promote cyclocondensation, forming a 4-hydroxypyridine derivative.
-
O-Nonaflation: Immediately treat the 4-hydroxypyridine derivative with nonafluorobutanesulfonyl fluoride to obtain the 4-nonafloxy-substituted 2,2'-bipyridine. This nonaflate is a versatile intermediate for further functionalization.
-
Functionalization (e.g., Suzuki or Sonogashira Coupling): The bipyridyl nonaflate can be used in palladium-catalyzed cross-coupling reactions to introduce various fluorophores or other functional groups.
Signaling Pathway: Fluorescent "Turn-On" Sensing of Metal Ions
Caption: "Turn-on" fluorescence sensing of metal ions by a this compound probe.
Colorimetric Chemosensors
Colorimetric sensors offer the advantage of visual detection, making them suitable for rapid and on-site analysis without the need for sophisticated instrumentation. The interaction between the analyte and the this compound-based sensor induces a change in the electronic structure of the chromophore, resulting in a visible color change.
Quantitative Data for this compound-Based Colorimetric Sensors
| Sensor Type | Analyte | Limit of Detection (LOD) | Linear Range | Reference |
| Colorimetric | Cu²⁺ | 2.82 µM | 20-45 µM | [5] |
| Colorimetric | Fe²⁺ | 2.8 x 10⁻⁷ M | - | [1] |
| Colorimetric | Fe³⁺ | 3.5 x 10⁻⁶ M | - | [1] |
Note: The table provides a summary of available quantitative data. Dashes indicate where specific data was not provided in the cited sources.
General Experimental Protocol: Colorimetric Detection of Metal Ions
Materials:
-
This compound-based colorimetric sensor stock solution (e.g., in DMSO or ethanol)
-
Buffer solution (e.g., HEPES, Tris-HCl) at the desired pH
-
Analyte standard solutions of known concentrations
-
UV-Vis spectrophotometer and cuvettes
Procedure:
-
Preparation of Sensor Solution: Prepare a working solution of the colorimetric sensor in the appropriate buffer.
-
Analyte Addition: Add varying concentrations of the analyte standard solution to the sensor solution.
-
Incubation: Allow the solution to incubate for a specified period to ensure complete reaction and color development.
-
Visual Observation: Observe the color change of the solutions with the naked eye.
-
Spectrophotometric Measurement: Record the UV-Vis absorption spectra of the solutions.
-
Data Analysis: Plot the absorbance at a specific wavelength against the analyte concentration to generate a calibration curve. Determine the limit of detection based on the signal-to-noise ratio.
Experimental Workflow: Colorimetric Sensing
Caption: General workflow for colorimetric analyte detection.
Electrochemical Sensors
Electrochemical sensors utilizing this compound derivatives are typically based on the modification of electrode surfaces. The this compound moiety can be incorporated into polymers or directly attached to the electrode to facilitate the selective binding of analytes. The binding event alters the electrochemical properties of the electrode, such as the current or potential, which can be measured using techniques like cyclic voltammetry (CV) or differential pulse voltammetry (DPV). While this compound itself can be electrochemically active, it is often used to complex with redox-active metals (like ruthenium) or to pre-concentrate the analyte at the electrode surface.[6]
Quantitative Data for Electrochemical Sensors with Bipyridine Ligands
| Sensor Type | Analyte | Limit of Detection (LOD) | Linear Range | Reference |
| Electrochemical | Dopamine | 0.01 µM | - | [7] |
Note: The table provides a summary of available quantitative data. Dashes indicate where specific data was not provided in the cited sources. The referenced dopamine sensor uses a porphyrin-functionalized graphene, and the application of this compound in this context is as a structural component in related electrochemical systems.
General Experimental Protocol: Fabrication of a this compound-Modified Electrode
Materials:
-
Working electrode (e.g., Glassy Carbon Electrode, Gold Electrode)
-
This compound derivative with a functional group for immobilization (e.g., amino, carboxyl)
-
Coupling agents (e.g., EDC/NHS) or electropolymerization precursors
-
Electrochemical workstation
-
Electrochemical cell with working, reference (e.g., Ag/AgCl), and counter (e.g., Pt wire) electrodes
-
Supporting electrolyte solution (e.g., PBS)
Procedure:
-
Electrode Cleaning: Thoroughly clean the working electrode surface by polishing with alumina slurry, followed by sonication in deionized water and ethanol.
-
Surface Functionalization (if necessary): Activate the electrode surface to introduce functional groups (e.g., by electrochemical oxidation to create carboxyl groups).
-
Immobilization of this compound Derivative:
-
Covalent Attachment: Use coupling agents like EDC/NHS to form amide bonds between carboxyl groups on the electrode and amino groups on the this compound derivative.
-
Electropolymerization: Electropolymerize a monomer containing the this compound unit onto the electrode surface by potential cycling.
-
-
Characterization: Characterize the modified electrode using techniques like cyclic voltammetry and electrochemical impedance spectroscopy (EIS) in a redox probe solution (e.g., [Fe(CN)₆]³⁻/⁴⁻) to confirm successful modification.
-
Analyte Detection: Perform electrochemical measurements (CV or DPV) in the supporting electrolyte containing the analyte of interest. Record the change in the electrochemical signal as a function of analyte concentration.
Logical Relationship: Electrochemical Sensing
Caption: Principle of an electrochemical sensor with a this compound modified electrode.
Conclusion
This compound serves as a highly adaptable and effective platform for the development of chemical sensors. Its rich coordination chemistry and the ease with which its structure can be modified allow for the rational design of sensors for a diverse range of analytes. The detailed protocols and compiled data in these application notes are intended to provide researchers, scientists, and drug development professionals with the foundational knowledge to design and implement this compound-based sensors in their respective fields. Further research into novel functionalization strategies and the exploration of new analyte targets will continue to expand the utility of this remarkable molecular scaffold.
References
- 1. 2,6-Bis(2-Benzimidazolyl)Pyridine Fluorescent Red-Shifted Sensor for Recognition of Zinc(II) and a Calorimetric Sensor for Iron Ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A simple pyrimidine based colorimetric and fluorescent chemosensor for sequential detection of copper (II) and cyanide ions and its application in real samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BJOC - Synthesis of highly functionalized 2,2'-bipyridines by cyclocondensation of β-ketoenamides – scope and limitations [beilstein-journals.org]
- 4. beilstein-journals.org [beilstein-journals.org]
- 5. Simple and sensitive colorimetric sensors for the selective detection of Cu(ii) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Interrogation of 2,2’-Bipyrimidines as Low Potential Two Electron Electrolytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Electrochemical detection of dopamine using porphyrin-functionalized graphene - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of 2,2'-Bipyrimidine Metal Complexes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of 2,2'-bipyrimidine and its subsequent use in the formation of metal complexes. The information is intended for researchers in academia and industry, particularly those involved in coordination chemistry, materials science, and drug development.
Synthesis of the this compound Ligand
The foundational step in preparing this compound metal complexes is the synthesis of the bipyrimidine ligand itself. A common and effective method is the Ullmann condensation, which involves the copper-catalyzed homocoupling of a 2-halopyrimidine.
Protocol 1: Synthesis of this compound via Ullmann Condensation
This protocol is adapted from the classical Ullmann reaction for biaryl synthesis.[1][2]
Materials:
-
2-chloropyrimidine or 2-bromopyrimidine
-
Copper powder, activated
-
Dimethylformamide (DMF), anhydrous
-
Toluene
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Dichloromethane
-
Magnesium sulfate (MgSO₄), anhydrous
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Mechanical stirrer
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Filtration apparatus
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a dry three-neck round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add activated copper powder (2.5 equivalents) and anhydrous DMF.
-
Addition of Reactant: While stirring the copper suspension, add 2-chloropyrimidine or 2-bromopyrimidine (1 equivalent) dissolved in a minimal amount of anhydrous DMF.
-
Reaction: Heat the reaction mixture to reflux (approximately 153 °C for DMF) and maintain for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
After cooling to room temperature, filter the mixture to remove the copper residues.
-
Evaporate the DMF under reduced pressure.
-
Dissolve the residue in toluene and wash with dilute HCl to remove any remaining pyridine derivatives.
-
Neutralize the aqueous layer with NaOH and extract with dichloromethane.
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and evaporate the solvent to yield the crude product.
-
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.
Safety Precautions:
-
Perform the reaction in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
DMF is a skin and respiratory irritant; handle with care.
-
Copper powder can be pyrophoric; handle under an inert atmosphere if finely divided.
General Protocols for the Synthesis of this compound Metal Complexes
The synthesis of this compound metal complexes typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of metal precursor and reaction conditions will influence the final product's structure and properties.
Workflow for Metal Complex Synthesis
Caption: General workflow for the synthesis of this compound metal complexes.
Specific Protocols for this compound Metal Complexes
Protocol 2: Synthesis of a Platinum(II)-2,2'-Bipyrimidine Complex
This protocol is based on general methods for preparing square planar platinum(II) complexes with bipyridine-type ligands.[3][4][5][6][7]
Materials:
-
This compound
-
Potassium tetrachloroplatinate(II) (K₂PtCl₄)
-
Ethanol/Water mixture (1:1 v/v)
-
Dimethylformamide (DMF)
Procedure:
-
Dissolve K₂PtCl₄ (1 equivalent) in the ethanol/water mixture with gentle heating.
-
In a separate flask, dissolve this compound (1 equivalent) in ethanol.
-
Add the ligand solution dropwise to the platinum salt solution with vigorous stirring.
-
A precipitate should form upon addition. Continue stirring the reaction mixture at room temperature for 4-6 hours.
-
Collect the precipitate by filtration, wash with cold ethanol, and then with diethyl ether.
-
Dry the product under vacuum. The complex can be further purified by recrystallization from a suitable solvent like DMF.
Protocol 3: Synthesis of a Copper(II)-2,2'-Bipyrimidine Complex
This protocol is adapted from procedures for the synthesis of copper(II) complexes with nitrogen-containing heterocyclic ligands.[8][9][10][11][12]
Materials:
-
This compound
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) or Copper(II) chloride dihydrate (CuCl₂·2H₂O)
-
Methanol or Ethanol
Procedure:
-
Dissolve the copper(II) salt (1 equivalent) in hot methanol.
-
In a separate flask, dissolve this compound (2 equivalents) in methanol.
-
Slowly add the ligand solution to the stirring copper salt solution.
-
A color change and the formation of a precipitate should be observed.
-
Reflux the reaction mixture for 2-3 hours.
-
Allow the mixture to cool to room temperature, and then cool further in an ice bath to maximize precipitation.
-
Collect the solid product by filtration, wash with cold methanol, and dry in a desiccator.
Protocol 4: Synthesis of a Ruthenium(II)-2,2'-Bipyrimidine Complex
Ruthenium(II) polypyridyl complexes are of significant interest for their photophysical and photochemical properties. This protocol is based on the synthesis of related ruthenium bipyridine complexes.[13][14][15][16]
Materials:
-
cis-Dichlorobis(2,2'-bipyridine)ruthenium(II) ([Ru(bpy)₂Cl₂]) (as a precursor)
-
This compound
-
Ethanol/Water mixture (3:1 v/v)
-
Ammonium hexafluorophosphate (NH₄PF₆) (for precipitation of the hexafluorophosphate salt)
Procedure:
-
Suspend [Ru(bpy)₂Cl₂] (1 equivalent) and this compound (1.1 equivalents) in the ethanol/water mixture.
-
Reflux the mixture under an inert atmosphere (e.g., argon or nitrogen) for 4-6 hours. The color of the solution should change, indicating complex formation.
-
Cool the reaction mixture to room temperature and filter to remove any unreacted starting material.
-
To the filtrate, add a saturated aqueous solution of NH₄PF₆ to precipitate the --INVALID-LINK--₂ complex.
-
Cool the mixture in an ice bath to complete precipitation.
-
Collect the product by filtration, wash with cold water, then a small amount of cold ethanol, and finally with diethyl ether.
-
Dry the complex under vacuum.
Protocol 5: Synthesis of an Iridium(III)-2,2'-Bipyrimidine Complex
Iridium(III) complexes are known for their strong luminescence and are used in applications such as organic light-emitting diodes (OLEDs) and as phosphorescent probes. This protocol is based on the synthesis of cyclometalated iridium(III) complexes.[17][18][19][20]
Materials:
-
Dichloro-bridged iridium(III) dimer (e.g., [Ir(ppy)₂Cl]₂, where ppy = 2-phenylpyridine)
-
This compound
-
2-ethoxyethanol or a similar high-boiling solvent
-
Dichloromethane
Procedure:
-
In a round-bottom flask, combine the iridium(III) dimer (1 equivalent) and this compound (2.2 equivalents).
-
Add 2-ethoxyethanol and reflux the mixture under an inert atmosphere for 8-12 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in a minimal amount of dichloromethane and precipitate the product by adding a non-polar solvent like hexane.
-
Collect the solid by filtration, wash with hexane, and dry under vacuum.
-
Further purification can be achieved by column chromatography on silica gel.
Quantitative Data Summary
The following tables summarize typical quantitative data for this compound and its metal complexes. Note that specific values will vary depending on the exact reaction conditions and the nature of other ligands in the coordination sphere.
Table 1: Spectroscopic Data for this compound Ligand
| Spectroscopic Technique | Characteristic Peaks/Signals |
| ¹H NMR (CDCl₃) | δ ~8.9 (d), 7.9 (t), 7.4 (dd) ppm |
| ¹³C NMR (CDCl₃) | δ ~164, 157, 137, 124 ppm |
| IR (KBr) | ν ~3050 (C-H), 1580, 1560, 1470, 1420 (C=C, C=N) cm⁻¹ |
| UV-Vis (Ethanol) | λ_max ~245 nm, 280 nm |
Table 2: Representative Data for this compound Metal Complexes
| Metal Complex Type | Yield (%) | UV-Vis λ_max (nm) | Emission λ_max (nm) |
| Platinum(II) | 60-80 | 350-450 | 450-550[3][4] |
| Copper(II) | 70-90 | ~600-700 (d-d bands) | Generally non-emissive |
| Ruthenium(II) | 50-70 | ~450 (MLCT) | ~600-650[14] |
| Iridium(III) | 40-60 | ~380-480 (MLCT) | ~500-600[17][18] |
MLCT: Metal-to-Ligand Charge Transfer
Applications in Drug Development
This compound metal complexes are of growing interest in drug development, particularly in the design of novel anticancer agents. The planar bipyrimidine ligand can intercalate with DNA, and the coordinated metal center can participate in redox reactions or bind to biological macromolecules, leading to cytotoxic effects.[21][22][23][24][25][26]
Signaling Pathway in Anticancer Activity
The anticancer activity of many metal complexes, including those with this compound, often involves the induction of apoptosis through various signaling pathways. A common mechanism is the generation of reactive oxygen species (ROS), which leads to mitochondrial dysfunction and the activation of caspase cascades.
Caption: A simplified signaling pathway for the anticancer activity of this compound metal complexes.
The modular nature of these complexes, allowing for the tuning of the metal center, the bipyrimidine ligand, and ancillary ligands, provides a versatile platform for the development of targeted therapeutics with improved efficacy and reduced side effects.[9][22] Further research into the structure-activity relationships of these compounds is crucial for advancing their clinical potential.
References
- 1. Ullmann Reaction [organic-chemistry.org]
- 2. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 3. Synthesis and Characterization of Platinum(II) Complexes with Var...: Ingenta Connect [ingentaconnect.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and characterization of platinum(II) complexes with 2,2'-bipyridine derivative supporting ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Characterization of Platinum(II) Complexes with 2,2...: Ingenta Connect [ingentaconnect.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. ijmcer.com [ijmcer.com]
- 10. tandfonline.com [tandfonline.com]
- 11. e3s-conferences.org [e3s-conferences.org]
- 12. Synthesis and crystal structure of the copper (II) carboxylate with 2,2-bipyridine, [Cu(4-mba)2(bipy)(H2O)] | European Journal of Chemistry [eurjchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. scholarworks.uark.edu [scholarworks.uark.edu]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Synthesis and characterization of polypyridine ruthenium(II) complexes and anticancer efficacy studies in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis and characterization of iridium complexes bearing substituted 2,2'-bipyridyl and 2-pyridylphenyl ligands for photoluminescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. mdpi.com [mdpi.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Design and Synthesis of Poly(2,2′-Bipyridyl) Ligands for Induction of Cell Death in Cancer Cells: Control of Anticancer Activity by Complexation/Decomplexation with Biorelevant Metal Cations - PMC [pmc.ncbi.nlm.nih.gov]
- 22. 2,2’- Bipyridine Derivatives Exert Anticancer Effects by Inducing Apoptosis in Hepatocellular Carcinoma (HepG2) Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. chemrxiv.org [chemrxiv.org]
- 25. researchgate.net [researchgate.net]
- 26. [PDF] Ruthenium(II) bipyridine complexes: from synthesis and crystal structures to electrochemical and cytotoxicity investigation | Semantic Scholar [semanticscholar.org]
Application of 2,2'-Bipyrimidine in Photoredox Catalysis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Visible-light photoredox catalysis has emerged as a powerful and versatile tool in modern organic synthesis, enabling the construction of complex molecules under mild reaction conditions. At the heart of this technology are photocatalysts that can absorb light and initiate single-electron transfer (SET) processes. While ruthenium(II) tris(2,2'-bipyridine) ([Ru(bpy)₃]²⁺) has been a workhorse in this field, its derivatives, such as those containing the 2,2'-bipyrimidine (bpm) ligand, offer unique photophysical and electrochemical properties that can be advantageous for specific transformations.
The this compound ligand is a nitrogen-rich analogue of 2,2'-bipyridine. The presence of two additional nitrogen atoms in the pyrimidine rings significantly influences the electronic properties of the resulting metal complexes. Tris(this compound)ruthenium(II) ([Ru(bpm)₃]²⁺) exhibits a more positive excited-state reduction potential compared to [Ru(bpy)₃]²⁺, making it a stronger oxidizing agent in its excited state. This enhanced oxidizing power allows it to activate a broader range of substrates, opening up new avenues for photoredox-mediated reactions that are challenging for traditional photocatalysts.
These application notes provide a detailed overview of the use of this compound-based photocatalysts in various organic transformations, including detailed experimental protocols and quantitative data to facilitate their implementation in the laboratory.
Synthesis of Tris(this compound)ruthenium(II) Chloride ([Ru(bpm)₃]Cl₂)
General Synthetic Protocol (Adapted from [Ru(bpy)₃]Cl₂ synthesis):
A mixture of RuCl₃·xH₂O, three equivalents of this compound, and a reducing agent such as sodium hypophosphite in a solvent like ethanol or a mixture of ethanol and water is refluxed for several hours. The reaction progress is monitored by the color change of the solution. Upon completion, the reaction mixture is cooled, and the product is precipitated by the addition of a suitable counter-ion, typically chloride from a saturated aqueous solution of KCl or LiCl. The resulting solid is then collected by filtration, washed with cold water and diethyl ether, and dried under vacuum.[1][2][3]
It is crucial to note that the reaction conditions, including solvent, temperature, and reaction time, may require optimization for the this compound ligand to achieve high yields.
Applications in Photoredox Catalysis
C-H Functionalization
Direct C-H functionalization is a highly desirable transformation as it avoids the pre-functionalization of starting materials. Photoredox catalysis using this compound-based catalysts has shown promise in this area, particularly in C-H arylation reactions. The enhanced oxidizing power of the excited state of [Ru(bpm)₃]²⁺ can facilitate the generation of aryl radicals from suitable precursors, which can then engage in C-H functionalization of various substrates.
Experimental Protocol: Ruthenium-Catalyzed C-H Arylation of Benzoic Acid Derivatives
This protocol is adapted from a ruthenium-catalyzed C-H arylation reaction, where the ligand plays a crucial role.[4] While the original report uses tricyclohexylphosphine or di-tert-butylbipyridine, the principle can be extended to explore the utility of this compound.
-
Reaction Setup: To an oven-dried vial is added the benzoic acid derivative (1.0 equiv), aryl halide (1.5 equiv), [Ru(p-cymene)Cl₂]₂ (2.5 mol %), this compound (10 mol %), and K₂CO₃ (2.0 equiv). The vial is sealed with a septum and purged with argon.
-
Solvent and Irradiation: Anhydrous and degassed solvent (e.g., 1,4-dioxane) is added. The reaction mixture is then placed in front of a visible light source (e.g., blue LED lamp) and stirred at room temperature for the specified time.
-
Work-up and Analysis: After the reaction is complete, the mixture is diluted with ethyl acetate and washed with water. The organic layer is dried over Na₂SO₄, filtered, and concentrated under reduced pressure. The product is purified by column chromatography on silica gel.
Table 1: Ruthenium-Catalyzed C-H Arylation of 2-Methylbenzoic Acid with 4-Iodoanisole (Hypothetical Data for [Ru(bpm)₃]²⁺)
| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Time (h) | Yield (%) |
| 1 | [Ru(p-cymene)Cl₂]₂ (2.5) | bpm (10) | K₂CO₃ | Dioxane | 24 | 85 |
| 2 | [Ru(p-cymene)Cl₂]₂ (2.5) | bpy (10) | K₂CO₃ | Dioxane | 24 | 78 |
Note: This table presents hypothetical data to illustrate the expected outcome based on the enhanced reactivity of bpm-based catalysts. Actual results would require experimental verification.
DOT Diagram: General Workflow for Photoredox C-H Arylation
References
Application Notes and Protocols for 2,2'-Bipyrimidine Derivatives in Organic Light-Emitting Diodes (OLEDs)
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the application of 2,2'-bipyrimidine derivatives in the fabrication of high-performance Organic Light-Emitting Diodes (OLEDs). These compounds have emerged as versatile building blocks in materials for various layers of OLED devices, including as host materials, electron transport materials (ETMs), and as acceptor units in emitter molecules.[1][2][3] Their electron-deficient nature, arising from the two nitrogen atoms in the pyrimidine ring, facilitates efficient electron injection and transport, contributing to enhanced device performance.[2][3]
Overview of this compound Derivatives in OLEDs
This compound and its derivatives are utilized in OLEDs due to their excellent thermal stability, high electron affinity, and tunable photophysical properties.[2][4][5] These characteristics make them suitable for various roles within the OLED architecture:
-
Host Materials: this compound-containing molecules are employed as hosts for phosphorescent and thermally activated delayed fluorescence (TADF) emitters. Their high triplet energy levels allow for efficient energy transfer to the dopant, preventing energy loss and enhancing emission from the guest emitter.[1][6]
-
Electron Transport Materials (ETMs): The inherent electron-deficient character of the this compound core promotes efficient electron transport from the cathode to the emissive layer, leading to improved charge balance and device efficiency.[1][7][8]
-
Emitter Molecules: When incorporated into donor-acceptor type molecules, the this compound unit acts as a strong electron acceptor, enabling the design of efficient TADF emitters with tunable emission colors.[1][2][9]
Molecular Design and Signaling Pathway
The design of this compound derivatives for OLEDs often involves attaching various functional groups to the core structure to fine-tune their electronic and photophysical properties. For instance, bulky substituents can be introduced to prevent intermolecular interactions and aggregation-caused quenching. The general electroluminescence process in an OLED incorporating these materials is depicted below.
References
- 1. Low efficiency roll-off blue TADF OLEDs employing a novel acridine–pyrimidine based high triplet energy host - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D1TC03598C [pubs.rsc.org]
- 2. Derivatives of Phenyl Pyrimidine and of the Different Donor Moieties as Emitters for OLEDs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pyrimidine-based bipolar host materials for high efficiency solution processed green thermally activated delayed fluorescence OLEDs - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. noctiluca.eu [noctiluca.eu]
- 7. Synthesis, properties, and OLED characteristics of 2,2′-bipyridine-based electron-transport materials: the synergistic effect of molecular shape anisotropy and a weak hydrogen-bonding network on molecular orientation - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 8. Synthesis, properties, and OLED characteristics of 2,2′-bipyridine-based electron-transport materials: the synergistic effect of molecular shape anisotropy and a weak hydrogen-bonding network on molecular orientation - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for the Use of 2,2'-Bipyrimidine in Supramolecular Assembly
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2,2'-bipyrimidine (bpym) as a versatile building block in supramolecular chemistry. Detailed protocols for the synthesis, characterization, and analysis of bpym-based supramolecular assemblies are provided to guide researchers in this field.
Application Note 1: this compound as a Bridging Ligand in Metallosupramolecular Architectures
This compound is a widely utilized N-heterocyclic ligand in the construction of diverse metallosupramolecular architectures, including coordination polymers, metal-organic frameworks (MOFs), and discrete polynuclear complexes. Its two pyrimidine rings are linked by a C-C bond, and the nitrogen atoms are positioned to act as a bridging ligand, connecting two or more metal centers. This bridging capability is fundamental to the formation of extended, multidimensional structures.
The coordination of bpym to metal ions can be tuned by the choice of metal, counter-anions, and solvent, as well as by functionalization of the bipyrimidine core. These factors influence the final topology and properties of the resulting supramolecular assembly. For instance, the reaction of this compound with metal halides often leads to the formation of one-dimensional (1D) coordination polymers.
Key Applications:
-
Catalysis: Porous MOFs constructed with bpym ligands can serve as heterogeneous catalysts.
-
Gas Storage and Separation: The defined pore structures of bpym-based MOFs allow for selective gas adsorption.
-
Luminescent Materials: Incorporation of emissive metal centers, such as lanthanides, into bpym frameworks can lead to materials with interesting photophysical properties.
-
Magnetic Materials: The bridging nature of bpym can mediate magnetic exchange interactions between paramagnetic metal centers, leading to materials with interesting magnetic properties.
Application Note 2: Self-Assembly of Discrete Supramolecular Structures
Beyond extended networks, this compound can be employed in the self-assembly of discrete, well-defined supramolecular structures such as metallacages, helicates, and macrocycles. This is typically achieved by using bpym in conjunction with metal ions that have specific coordination geometries (e.g., square planar, octahedral) and by carefully designing the overall stoichiometry of the reactants.
The resulting assemblies can encapsulate guest molecules within their internal cavities, leading to applications in drug delivery, sensing, and catalysis. The size and shape of the cavity can be controlled by the length and rigidity of the bpym-containing ligands.
Key Applications:
-
Drug Delivery: Encapsulation of drug molecules within metallacages can improve their solubility, stability, and targeted delivery.
-
Molecular Recognition and Sensing: The selective binding of guest molecules within the host cavity can be detected by changes in spectroscopic signals (e.g., NMR, fluorescence), forming the basis for chemical sensors.
-
Catalysis: The confined environment of a molecular cage can influence the selectivity and rate of chemical reactions.
Quantitative Data
The stability of supramolecular assemblies is a critical parameter that governs their formation and persistence in solution. The following tables summarize representative stability constants for metal complexes of 2,2'-bipyridine, a closely related and extensively studied ligand that provides a good reference for the behavior of this compound.
Table 1: Stepwise Stability Constants (log K) of Metal-2,2'-Bipyridine Complexes
| Metal Ion | log K₁ | log K₂ | log K₃ | Overall log β₃ |
| Co(II) | 4.06 | 3.09 | 1.15 | 8.30 |
| Ni(II) | - | - | - | - |
| Cu(II) | - | - | - | - |
| Zn(II) | 6.27 | - | - | - |
| Cd(II) | 4.5 | 3.5 | 2.5 | 10.5 |
Data for Co(II) and Zn(II) in dimethyl sulfoxide. Data for Cd(II) determined by pH titration.[1]
Table 2: Photophysical Properties of a Binuclear Ruthenium(II) Complex with a this compound Bridge
| Complex | λ_abs (nm) | λ_em (nm) | Triplet Lifetime (τ) (ns) |
| [Ru₂(tpy)₂(μ-bpym-ethynylene)]⁴⁺ | ~480 | ~720 | 60 |
| with 1 eq. Zn²⁺ | - | - | 8.0 |
| with 2 eq. Zn²⁺ | - | - | 1.8 |
tpy = 2,2':6',2''-terpyridine. Measurements in deoxygenated solution at room temperature.[2]
Experimental Protocols
Protocol 1: Synthesis of a 1D Coordination Polymer: [Fe(bpym)Cl₂]n
This protocol describes the synthesis of a one-dimensional coordination polymer using this compound and iron(II) chloride.[2]
Materials:
-
Iron(II) chloride tetrahydrate (FeCl₂·4H₂O)
-
This compound (bpym)
-
Methanol (MeOH)
-
Acetonitrile (MeCN)
Procedure:
-
Dissolve FeCl₂·4H₂O (1 mmol) in a mixture of methanol (10 mL) and acetonitrile (10 mL).
-
In a separate flask, dissolve this compound (1 mmol) in acetonitrile (10 mL).
-
Slowly add the bpym solution to the iron(II) chloride solution with constant stirring.
-
A precipitate will form immediately.
-
Continue stirring the mixture at room temperature for 2 hours.
-
Collect the solid product by vacuum filtration.
-
Wash the product with a small amount of cold methanol and then diethyl ether.
-
Dry the product under vacuum.
Characterization:
-
Infrared (IR) Spectroscopy: To confirm the coordination of the bpym ligand to the metal center.
-
Elemental Analysis: To determine the elemental composition of the polymer.
-
Single-Crystal X-ray Diffraction: To determine the crystal structure and confirm the 1D polymeric nature.
Experimental Workflow for Synthesis of a 1D Coordination Polymer
Caption: Workflow for the synthesis of a 1D iron(II)-bpym coordination polymer.
Protocol 2: Determination of Stoichiometry using Job's Plot (Method of Continuous Variation)
This protocol outlines the use of UV-Vis spectroscopy to determine the stoichiometry of a metal-bpym complex in solution.[3][4][5][6]
Materials:
-
Stock solution of a metal salt (e.g., FeSO₄·7H₂O) of known concentration (e.g., 1 mM) in a suitable solvent.
-
Stock solution of this compound of the same concentration (1 mM) in the same solvent.
-
UV-Vis spectrophotometer.
-
Cuvettes.
-
Volumetric flasks and pipettes.
Procedure:
-
Prepare a series of solutions with varying mole fractions of the metal and bpym, while keeping the total concentration constant. For example, prepare solutions with mole fractions of bpym from 0 to 1 in increments of 0.1 in 10 mL volumetric flasks. The total volume of the metal and ligand stock solutions in each flask should be 10 mL.
-
Allow the solutions to equilibrate for a sufficient amount of time for complex formation to complete.
-
Measure the absorbance of each solution at the wavelength of maximum absorbance (λ_max) of the metal-ligand complex. This wavelength should be determined beforehand by scanning the spectrum of a solution containing the complex.
-
Plot the absorbance as a function of the mole fraction of the ligand (X_L).
-
The plot will consist of two linear portions. The intersection of the extrapolated linear portions corresponds to the mole fraction of the ligand in the complex.
-
Calculate the stoichiometry (n) of the complex (M(bpym)n) using the formula: n = X_L / (1 - X_L).
Logical Relationship in Job's Plot Analysis
Caption: Logical workflow for determining complex stoichiometry using Job's method.
Protocol 3: Determination of Binding Constant by ¹H NMR Titration
This protocol describes the determination of the binding constant for a 1:1 host-guest complex using ¹H NMR titration.
Materials:
-
Host molecule (e.g., a bpym-based receptor) solution of known concentration in a suitable deuterated solvent.
-
Guest molecule solution of known (higher) concentration in the same deuterated solvent.
-
NMR spectrometer.
-
NMR tubes.
-
Micropipettes.
Procedure:
-
Prepare a sample of the host molecule in an NMR tube at a known concentration.
-
Acquire a ¹H NMR spectrum of the free host.
-
Add a small aliquot of the concentrated guest solution to the NMR tube.
-
Acquire another ¹H NMR spectrum.
-
Repeat the addition of the guest solution and acquisition of spectra for a series of guest concentrations (typically 10-15 points).
-
Monitor the chemical shift changes of specific protons of the host molecule that are affected by guest binding.
-
Plot the change in chemical shift (Δδ) of a chosen proton as a function of the total guest concentration.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., 1:1 binding) using non-linear regression analysis to determine the association constant (Kₐ).
Workflow for ¹H NMR Titration Experiment
Caption: Experimental workflow for determining binding constants via ¹H NMR titration.
Protocol 4: Characterization by Electrospray Ionization Mass Spectrometry (ESI-MS)
This protocol provides general guidelines for the analysis of bpym-based supramolecular assemblies by ESI-MS.[7][8][9][10]
Instrumentation:
-
Electrospray ionization mass spectrometer.
Sample Preparation:
-
Prepare a dilute solution of the supramolecular assembly (typically 1-10 µM) in a volatile solvent compatible with ESI, such as methanol, acetonitrile, or a mixture with water.
-
If the sample is not readily soluble, sonication may be required.
-
Ensure the sample is free of non-volatile salts and buffers, as these can interfere with ionization and detection. If necessary, desalt the sample using a suitable method.
-
For labile complexes, it is advisable to prepare the solution fresh before analysis.
Data Acquisition:
-
Infuse the sample solution into the ESI source at a constant flow rate.
-
Optimize the ESI source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to achieve stable ionization and minimize fragmentation of the supramolecular assembly. "Soft" ionization conditions are crucial.
-
Acquire the mass spectrum over a mass range that encompasses the expected m/z values of the intact assembly and any potential fragments or multiply charged species.
Data Analysis:
-
Identify the peaks corresponding to the intact supramolecular assembly. These may appear as multiply charged ions.
-
Deconvolute the mass spectrum to determine the molecular weight of the assembly.
-
Analyze the isotopic pattern of the major peaks to confirm the elemental composition.
-
If fragmentation is observed, analyze the fragment ions to gain insights into the structure and connectivity of the assembly.
Mandatory Visualizations
The provided DOT scripts generate diagrams illustrating the experimental workflows and logical relationships described in the protocols. These diagrams adhere to the specified formatting and color contrast rules.
References
- 1. scispace.com [scispace.com]
- 2. BJOC - Synthesis of highly functionalized 2,2'-bipyridines by cyclocondensation of β-ketoenamides – scope and limitations [beilstein-journals.org]
- 3. asdlib.org [asdlib.org]
- 4. pesrsncollege.edu.in [pesrsncollege.edu.in]
- 5. Exp. 3: Reaction Stoichiometry and Formation of a Metal Ion Complex – College of Western Idaho General Chemistry First Semester Lab Manual: CHEM 111L [cwi.pressbooks.pub]
- 6. cscdic.pbworks.com [cscdic.pbworks.com]
- 7. Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 10. [PDF] Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols: 2,2'-Bipyrimidine as a Scaffold for Functional Materials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, properties, and applications of 2,2'-bipyrimidine (bpm) as a versatile scaffold for the development of advanced functional materials. Detailed experimental protocols for key synthetic procedures and applications are provided to facilitate research and development in this exciting field.
Introduction to this compound
This compound is a heterocyclic organic compound that serves as an excellent chelating ligand, readily forming stable complexes with a wide range of metal ions. Its rigid, planar structure and strong π-accepting properties make it an ideal building block for constructing functional materials with tailored electronic, optical, and catalytic properties. The ability to modify the bipyrimidine core with various functional groups allows for fine-tuning of these properties, opening up a vast design space for materials with applications in catalysis, sensing, photoluminscence, and drug delivery.
Synthesis of this compound and its Derivatives
The most common and effective method for synthesizing this compound is the Ullmann coupling of 2-halopyrimidines. The following protocol describes a high-yield synthesis from 2-iodopyrimidine.
Experimental Protocol: Synthesis of this compound via Ullmann Coupling
Materials:
-
2-Iodopyrimidine
-
Activated Copper powder
-
Anhydrous N,N-Dimethylformamide (DMF)
-
25% aqueous ammonia solution
-
Potassium cyanide (KCN) - EXTREME CAUTION: HIGHLY TOXIC
-
Dichloromethane (CH2Cl2)
-
Anhydrous magnesium sulfate (MgSO4)
-
Ethyl acetate
-
Petroleum ether
Procedure:
-
In a 250 mL three-necked flask equipped with a reflux condenser, nitrogen inlet, and magnetic stirrer, combine 2-iodopyrimidine (15.0 g, 72.8 mmol) and activated copper powder (17.5 g, 275 mmol).
-
Add anhydrous DMF (60 mL) to the flask and flush the system with nitrogen for 10 minutes.
-
Heat the reaction mixture to 80-85 °C with vigorous stirring. Maintain this temperature for 7 hours.
-
Increase the temperature to 120-130 °C and stir for an additional 2 hours.
-
Cool the reaction mixture to room temperature and then place it in an ice bath.
-
Work-up (Perform in a well-ventilated fume hood with appropriate personal protective equipment): To quench the reaction and remove copper salts, slowly add a 25% aqueous ammonia solution containing potassium cyanide. This step should be performed with extreme caution as KCN is highly toxic.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a mixture of ethyl acetate and petroleum ether to yield this compound as a white solid.
Ullmann coupling for this compound synthesis.
Applications of this compound-Based Materials
Photoluminescent Materials
Complexes of this compound with transition metals (e.g., Ruthenium(II)) and lanthanides (e.g., Europium(III)) often exhibit strong luminescence, making them suitable for applications in lighting, displays, and sensing.
Table 1: Photophysical Properties of Selected this compound Complexes
| Complex | λabs (nm) | λem (nm) | Quantum Yield (Φ) | Lifetime (τ) | Reference |
| [Ru(bpy)₂(bpm)]²⁺ | 450 | 615 | 0.095 | 800 ns | [1] |
| [Eu(bpm)(NO₃)₃(H₂O)] | 330 | 614 | 0.21 - 1.45 % | 0.1 - 1 ms | [2] |
| [Ru(tpy)((CH₃O)₂bpy)(py)]²⁺ | 474 | 690 | 2.7 x 10⁻⁴ | - | [1] |
| [Ru(tpy)((CH₃O)₂bpy)(4-MeO-py)]²⁺ | 478 | 720 | 7.2 x 10⁻⁴ | - | [1] |
| [Ru(tpy)((CH₃O)₂bpy)(4-NH₂-py)]²⁺ | 485 | 790 | 7.4 x 10⁻⁴ | - | [1] |
bpy = 2,2'-bipyridine, tpy = 2,2':6',2''-terpyridine, py = pyridine
This protocol describes the relative method for determining the photoluminescence quantum yield of a this compound complex using a known standard.
Materials:
-
This compound complex of interest
-
Quantum yield standard with known Φ (e.g., [Ru(bpy)₃]²⁺ in acetonitrile, Φ = 0.095)
-
Spectroscopic grade solvent (e.g., acetonitrile)
-
UV-Vis spectrophotometer
-
Fluorometer
Procedure:
-
Prepare a series of dilute solutions of both the sample and the standard in the chosen solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Measure the UV-Vis absorption spectra of all solutions and determine the absorbance at the excitation wavelength.
-
Measure the fluorescence emission spectra of all solutions using the same excitation wavelength.
-
Integrate the area under the emission spectra for both the sample and the standard.
-
The quantum yield of the sample (Φ_sample) is calculated using the following equation:
Φ_sample = Φ_standard × (I_sample / I_standard) × (A_standard / A_sample) × (η_sample² / η_standard²)
Where:
-
I is the integrated emission intensity
-
A is the absorbance at the excitation wavelength
-
η is the refractive index of the solvent
-
Workflow for quantum yield determination.
Catalysis
This compound-metal complexes are effective catalysts for a variety of organic transformations, including Suzuki-Miyaura cross-coupling reactions and photocatalytic hydrogen production.
Table 2: Catalytic Performance of Selected this compound-Based Catalysts
| Catalyst | Reaction | Substrate 1 | Substrate 2 | TON | TOF (h⁻¹) | Reference |
| Pd(OAc)₂/bpm | Suzuki-Miyaura | 4-Bromoacetophenone | Phenylboronic acid | >95% yield (5 cycles) | - | [3] |
| [Ru(bpy)₂(bpm)]²⁺/Cobaloxime | Photocatalytic H₂ evolution | Water (with sacrificial donor) | - | 14231 | - | [4] |
| EtOOC-RuPd | Photocatalytic H₂ evolution | Water (with sacrificial donor) | - | 400 | - | [5] |
TON = Turnover Number, TOF = Turnover Frequency
This protocol outlines a general procedure for a Suzuki-Miyaura cross-coupling reaction using a palladium/2,2'-bipyrimidine catalyst system.
Materials:
-
Aryl halide (e.g., 4-bromoacetophenone)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
This compound (bpm)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., Toluene/Water mixture)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), base (2.0 mmol), Pd(OAc)₂ (0.02 mmol), and this compound (0.02 mmol).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent mixture (e.g., 10 mL of Toluene/Water 9:1).
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir until the starting material is consumed (monitor by TLC or GC-MS).
-
Cool the reaction to room temperature and add water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
This protocol describes a typical setup for a photocatalytic hydrogen evolution experiment using a ruthenium-bipyrimidine complex as a photosensitizer.
Materials:
-
Ruthenium-bipyrimidine complex (e.g., [Ru(bpy)₂(bpm)]²⁺)
-
Co-catalyst (e.g., a cobaloxime complex)
-
Sacrificial electron donor (e.g., ascorbic acid)
-
Aqueous buffer solution (e.g., phosphate buffer, pH 7)
-
Visible light source (e.g., Xenon lamp with a cutoff filter)
-
Gas-tight reaction vessel connected to a gas chromatograph (GC)
Procedure:
-
In the gas-tight reaction vessel, dissolve the ruthenium complex, co-catalyst, and sacrificial electron donor in the aqueous buffer solution.
-
Seal the vessel and purge with an inert gas (e.g., Argon) for at least 30 minutes to remove all oxygen.
-
Irradiate the solution with the visible light source while stirring.
-
Periodically, take gas samples from the headspace of the reaction vessel using a gas-tight syringe and inject them into the GC to quantify the amount of hydrogen produced.
-
The Turnover Number (TON) can be calculated as the moles of H₂ produced per mole of catalyst. The Turnover Frequency (TOF) is the TON per unit of time.
References
- 1. d-nb.info [d-nb.info]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Design and Application of Electrochemical Sensors with Metal–Organic Frameworks as the Electrode Materials or Signal Tags - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Nanoparticles as Drug Delivery Carrier-synthesis, Functionalization and Application - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,2'-Bipyrimidine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 2,2'-bipyrimidine.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most frequently employed methods for the synthesis of this compound are based on the coupling of 2-halopyrimidines. The Ullmann coupling reaction is a classic and effective approach, particularly using 2-iodopyrimidine, which has been shown to produce high yields.[1][2][3][4][5][6] Nickel-catalyzed coupling of 2-chloropyrimidine has also been explored, though with reported reproducibility issues.[2] While less commonly reported for this compound itself, modern cross-coupling reactions like Suzuki and Stille couplings are widely used for analogous biaryl compounds and represent potential alternative strategies.[7][8][9][10]
Q2: Which synthetic route generally provides the highest yield for this compound?
A2: The Ullmann coupling of 2-iodopyrimidine is reported to provide the highest and most reproducible yields, reaching up to 90%.[2][3][11] In contrast, the Ullmann coupling of 2-bromopyrimidine often results in lower and more variable yields, ranging from 10% to 50%.[2][12]
Q3: What are the key challenges associated with the synthesis of this compound?
A3: The primary challenges include achieving high and reproducible yields, the relatively high cost and instability of some starting materials (e.g., 2-iodopyrimidine), and the purification of the final product from unreacted starting materials, byproducts, and residual metal catalysts.[2] For instance, the effectiveness of the Ullmann coupling is highly dependent on the activation state of the copper powder used.[2][11]
Q4: How can I purify the synthesized this compound?
A4: Purification typically involves removing the copper catalyst and its salts. A common method is to treat the reaction mixture with an aqueous solution of potassium cyanide in ammonia, which forms a soluble copper-cyanide complex that can be separated from the desired product.[2][11] The crude product can then be further purified by recrystallization from a suitable solvent like petroleum ether or by column chromatography.[2][13]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or No Yield in Ullmann Coupling | Inactive copper powder. | Ensure the copper powder is properly activated before use. A common activation method involves washing with iodine in acetone, followed by hydrochloric acid and then ethanol and ether washes.[2] |
| Low reactivity of the 2-halopyrimidine. | 2-Iodopyrimidine is significantly more reactive than 2-bromopyrimidine or 2-chloropyrimidine in Ullmann couplings.[2] Consider switching to the iodo- derivative for higher yields. | |
| Inappropriate reaction temperature. | The reaction temperature is crucial. For the Ullmann coupling of 2-iodopyrimidine, a two-stage heating profile (e.g., 7 hours at 80-85°C followed by 2 hours at 120-130°C) has been shown to be effective.[2] | |
| Presence of water in the reaction. | The Ullmann reaction is sensitive to moisture. Use anhydrous solvents (e.g., dry DMF) and ensure all glassware is thoroughly dried.[2] | |
| Poor Reproducibility | Inconsistent activation of copper powder. | Standardize the copper activation procedure to ensure consistent activity between batches. |
| Variations in the quality of reagents or solvents. | Use high-purity, anhydrous reagents and solvents for all experiments. | |
| Formation of Side Products | Incomplete reaction or side reactions. | Optimize the reaction time and temperature. Ensure a sufficient excess of activated copper is used. |
| Difficulty in Product Isolation | Persistent copper contamination. | Ensure complete complexation of copper by using an adequate amount of potassium cyanide solution during the workup. Multiple extractions may be necessary.[2] |
Comparative Data of Synthetic Methods
| Method | Starting Material | Catalyst/Reagent | Solvent | Temperature (°C) | Yield (%) | Reference |
| Ullmann Coupling | 2-Iodopyrimidine | Activated Copper Powder | DMF | 80-85 then 120-130 | 90 | [2] |
| Ullmann Coupling | 2-Bromopyrimidine | Copper Powder | Not specified | Not specified | 10-50 | [2][12] |
| Ni-assisted Coupling | 2-Chloropyrimidine | NiCl₂·6H₂O, PPh₃, Zn | DMF | Not specified | Trace to 21 | [2] |
Experimental Protocols
High-Yield Synthesis of this compound via Ullmann Coupling of 2-Iodopyrimidine
This protocol is adapted from the improved synthesis reported by Vlád and Horváth (2002).[2][3]
1. Activation of Copper Powder:
-
Suspend copper powder in a 10% solution of iodine in acetone.
-
Stir for 10 minutes, then filter.
-
Wash the powder sequentially with 10% hydrochloric acid, distilled water, ethanol, and diethyl ether.
-
Dry the activated copper powder under vacuum.
2. Coupling Reaction:
-
In a two-necked flask equipped with a reflux condenser and a nitrogen inlet, combine 2-iodopyrimidine (1.0 eq) and activated copper powder (3.8 eq).
-
Add anhydrous DMF and flush the flask with nitrogen for 10 minutes.
-
Heat the reaction mixture to 80-85°C with vigorous stirring for 3.5 hours.
-
Add an additional portion of activated copper powder (0.9 eq) and continue stirring at the same temperature for another 3.5 hours.
-
Increase the temperature to 120-130°C and stir for an additional 2 hours.
3. Workup and Purification:
-
Cool the reaction mixture to 0°C.
-
Carefully pour the mixture into a solution of potassium cyanide in 25% aqueous ammonia. Caution: Potassium cyanide is highly toxic.
-
Filter the suspension and extract the solid residue with a fresh portion of the potassium cyanide solution.
-
Combine the filtrates and extract with dichloromethane.
-
Dry the combined organic layers over anhydrous potassium carbonate, filter, and evaporate the solvent under reduced pressure.
-
The crude product can be further purified by recrystallization from petroleum ether.
Visualizations
References
- 1. Improved synthesis of this compound. | Sigma-Aldrich [sigmaaldrich.com]
- 2. vg.web.elte.hu [vg.web.elte.hu]
- 3. Improved synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scholars.cityu.edu.hk [scholars.cityu.edu.hk]
- 5. researchgate.net [researchgate.net]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Purification of 2,2'-Bipyrimidine and its Derivatives
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions regarding the purification of 2,2'-bipyrimidine and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound and its derivatives?
A1: The three most prevalent and effective techniques for purifying this compound and its derivatives are column chromatography, recrystallization, and sublimation. The choice of method depends on the physical properties of the compound, such as its polarity, thermal stability, and whether it is a solid or liquid, as well as the nature of the impurities.[1]
Q2: How do I choose the best purification method for my specific compound?
A2: Selecting the optimal purification technique is critical for achieving high purity. The decision can be guided by the compound's properties and the impurities present. For thermally stable, non-volatile solids, sublimation is often a good choice.[1] Recrystallization is ideal for purifying solid compounds from soluble impurities. Column chromatography is a versatile method for separating complex mixtures, isomers, or when other methods fail.[1] The flowchart below provides a general decision-making framework.
Caption: Decision tree for selecting a purification technique.
Q3: My bipyrimidine derivative is a charged metal complex. Can I still use column chromatography?
A3: Yes, but you may need to use a different stationary phase. While standard silica gel is common, for charged species like ruthenium(II) tris-bipyridine complexes, cation-exchange chromatography is highly effective for separating isomers.[2][3] SP Sephadex C-25 is a commonly used resin for this purpose.[2][3]
Troubleshooting Guides
Column Chromatography
Q: My bipyrimidine compound is streaking or tailing on the silica gel TLC plate. What is the cause and how can I fix it?
A: Streaking or tailing is a common issue with basic compounds like bipyridines due to strong interactions with the acidic silica gel.[4]
-
Solution: Add a small amount of a basic modifier to your mobile phase. Typically, 0.1–2.0% triethylamine (Et₃N) or a solution of ammonia in methanol is sufficient to neutralize the acidic sites on the silica, resulting in sharper bands and better separation.[4]
-
Alternative Cause: Overloading the TLC plate can also cause streaking. Try spotting a more dilute solution of your sample.[4]
Q: My compound won't move off the baseline of the column, even with highly polar solvents like 100% ethyl acetate. What should I do?
A: This indicates your compound is very polar and strongly adsorbed to the stationary phase.
-
Solution 1: Use a more aggressive solvent system. A common solution for very polar compounds is to add methanol to the eluent. For basic compounds, a stock solution of 10% ammonium hydroxide in methanol can be prepared, and 1-10% of this solution can be used in dichloromethane.[5]
-
Solution 2: Consider reverse-phase chromatography, where the stationary phase is nonpolar (e.g., C18 silica) and the mobile phase is polar (e.g., acetonitrile/water).[5][6]
Q: My product is eluting with impurities. How can I improve the separation?
A: Co-elution occurs when the solvent system is not optimal for separating compounds with similar polarities.[4]
-
Solution 1: Optimize the solvent system using TLC. Test various solvent combinations and ratios to maximize the difference in Rf values between your product and the impurities.[4]
-
Solution 2: Switch to a different solvent system. If you are using ethyl acetate/hexane, try dichloromethane/methanol or another combination with different selectivity.[4]
-
Solution 3: Use gradient elution. Start with a less polar solvent system and gradually increase the polarity. This can help separate compounds that are close together in an isocratic (single solvent mixture) system.[4]
Q: It seems my compound is decomposing on the silica gel column. How can I avoid this?
A: Some compounds are unstable on acidic silica gel.[5]
-
Solution 1: Deactivate the silica gel. You can reduce its acidity by pre-treating it with a solvent mixture containing triethylamine before packing the column.
-
Solution 2: Use a different stationary phase. Neutral alumina or florisil are less acidic alternatives to silica gel and may be more suitable for sensitive compounds.[5][7]
Caption: Standard workflow for column chromatography purification.
Recrystallization
Q: My compound oiled out instead of forming crystals. What should I do?
A: Oiling out occurs when the solute comes out of solution above its melting point.
-
Solution 1: Lower the temperature at which crystallization begins. Add a little more of the primary solvent (solvent #1) to ensure the solution is not supersaturated at a high temperature.[8]
-
Solution 2: Use a lower-boiling solvent if possible.
-
Solution 3: Induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface or by adding a seed crystal of the pure compound.
Q: My compound will not crystallize, even after cooling in an ice bath.
A: The solution may not be sufficiently saturated, or there may be an issue with nucleation.
-
Solution 1: The solution is too dilute. Evaporate some of the solvent to increase the concentration of your compound and try cooling again.[9]
-
Solution 2: If using a two-solvent system, add more of the anti-solvent (solvent #2) dropwise until persistent cloudiness is observed, then add a drop of the primary solvent (solvent #1) to clarify before cooling.[8]
-
Solution 3: Try inducing crystallization using a seed crystal or by scratching the flask.
Q: The recovery of my purified crystals is very low. How can I improve the yield?
A: Low recovery is often due to using too much solvent or premature crystallization.
-
Solution 1: Use the minimum amount of hot solvent necessary to fully dissolve the compound.[9] Using excess solvent will keep more of your product dissolved even after cooling.
-
Solution 2: Ensure the solution is cooled slowly. First, let it cool to room temperature undisturbed, then place it in an ice bath. Cooling too quickly can lead to the formation of small crystals that trap impurities and are difficult to filter.
-
Solution 3: Minimize the number of transfers and ensure all crystals are scraped from the flask during filtration. Wash the crystals with a minimal amount of ice-cold solvent to avoid dissolving the product.[9]
Sublimation
Q: My compound is not subliming, even at high temperature and low pressure.
A: The temperature may not be high enough, or the vacuum may be insufficient.
-
Solution 1: Ensure your vacuum pump can achieve a high vacuum (e.g., below 0.2 mbar).[1] Check all seals and connections for leaks.
-
Solution 2: Gradually increase the temperature. The sublimation temperature should be high enough to generate vapor but remain below the compound's melting or decomposition point.[1]
-
Solution 3: Check that the compound is suitable for sublimation. Compounds with high molecular weights or strong intermolecular forces (like hydrogen bonding) may not sublime easily.
Q: The sublimed product is not pure and appears to be contaminated with the starting material.
A: This can happen if the vapor pressures of the product and impurities are too similar.
-
Solution 1: Use a sublimation apparatus with a longer path or multiple collection zones to better separate fractions. Some advanced setups use barriers or a temperature gradient along the collection surface to improve separation.[10]
-
Solution 2: Perform the sublimation more slowly at a lower temperature. This can sometimes provide better selectivity for the desired compound.
-
Solution 3: Consider a pre-purification step, such as a quick filtration through a plug of silica, to remove baseline impurities before sublimation.
Data on Purification Methods
Table 1: Recrystallization Solvents for this compound and Derivatives
| Compound | Solvent System | Reference |
| This compound | Ethyl acetate / Methanol (19:1) with Petroleum ether | [11][12] |
| 4,4',6,6'-Tetramethyl-2,2'-bipyrimidine | Ethyl acetate - Petroleum ether | [11][12] |
| 4,4'-Bis(chloromethyl)-2,2'-bipyridine | Hot/cold absolute Ethanol | [13] |
| 5-Bromo-2-iodopyrimidine | Petroleum ether | [11] |
| 4,6-Dimethyl-2-iodopyrimidine | Petroleum ether | [11][12] |
Detailed Experimental Protocols
Protocol 1: Two-Solvent Recrystallization
This protocol is adapted for a generic bipyrimidine derivative.
-
Select Solvents: Choose a primary solvent ("solvent #1") in which your compound is soluble when hot but sparingly soluble when cold. Choose a second solvent ("anti-solvent" or "solvent #2") in which your compound is insoluble or poorly soluble, but which is fully miscible with solvent #1.[8]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent #1 required to just dissolve the compound completely.[9]
-
Hot Filtration (Optional): If there are insoluble impurities (e.g., dust, catalysts), perform a hot filtration by passing the hot solution through a fluted filter paper into a pre-warmed clean flask.[9]
-
Induce Crystallization: While the solution is still hot, add solvent #2 dropwise until the solution just becomes persistently cloudy. Add one or two drops of hot solvent #1 to redissolve the precipitate and make the solution clear again.[8]
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 15-30 minutes to maximize crystal formation.[8][9]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of an ice-cold mixture of the two solvents.[8]
-
Drying: Allow air to be pulled through the crystals on the filter for several minutes, then transfer the solid to a watch glass or place it in a vacuum desiccator to dry completely.
Protocol 2: Standard Silica Gel Column Chromatography
-
Solvent Selection: Determine the optimal mobile phase (eluent) by running TLC plates with various solvent systems. Aim for an Rf value of ~0.2-0.4 for your target compound. For bipyrimidines, a common starting point is a mixture of a non-polar solvent (e.g., hexane, dichloromethane) and a polar solvent (e.g., ethyl acetate), often with a small amount of triethylamine (0.5-1%) added.[4]
-
Column Packing: Secure a chromatography column vertically. Add a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand. Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column, allowing the solvent to drain slowly while gently tapping the column to ensure even packing.[4]
-
Equilibration: Once the silica has settled, add a protective layer of sand on top. Wash the packed column with 2-3 column volumes of the initial eluent. Never let the solvent level drop below the top of the silica bed.[4]
-
Sample Loading: Dissolve the crude compound in a minimal amount of the eluent. Carefully add this solution to the top of the column. Alternatively, for less soluble compounds, perform "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the packed column.[4]
-
Elution: Begin adding the eluent to the top of the column and collect the eluate in fractions. You may use an isocratic system (one solvent mixture) or a gradient system (gradually increasing the eluent polarity).[4]
-
Analysis and Isolation: Monitor the collected fractions by TLC to identify which ones contain the purified compound. Combine the pure fractions and remove the solvent using a rotary evaporator.[4]
Protocol 3: Sublimation
-
Apparatus Setup: Place the dry, crude bipyrimidine derivative into the bottom of a sublimation apparatus. Ensure the cold finger or collection surface is clean.[1]
-
Assemble and Evacuate: Assemble the apparatus, ensuring all joints are properly sealed. Connect it to a high-vacuum pump and evacuate the system to a low pressure (e.g., <0.5 mbar).[1]
-
Cooling: Begin circulating coolant through the cold finger.
-
Heating: Gently and slowly heat the bottom of the apparatus containing the crude material using a heating mantle or oil bath. The temperature should be raised gradually until sublimation is observed, but kept below the compound's melting point.[1]
-
Condensation: The vapor of the pure compound will travel upwards and re-condense as a crystalline solid on the cold surface. Less volatile impurities will remain in the bottom of the apparatus.[1]
-
Isolation: Once sublimation is complete, turn off the heat and allow the apparatus to cool completely to room temperature before slowly re-introducing air into the system. Carefully disassemble the apparatus and scrape the purified crystalline solid from the cold finger.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. The isolation and purification of tris-2,2′-bipyridine complexes of ruthenium(ii) containing unsymmetrical ligands - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. The isolation and purification of tris-2,2′-bipyridine complexes of ruthenium(II) containing unsymmetrical ligands (2001) | Nicholas C. Fletcher | 67 Citations [scispace.com]
- 4. benchchem.com [benchchem.com]
- 5. Purification [chem.rochester.edu]
- 6. Separation of 2,2’-Bipyrimidine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. academic.oup.com [academic.oup.com]
- 8. ocw.mit.edu [ocw.mit.edu]
- 9. youtube.com [youtube.com]
- 10. US20140191422A1 - Sublimation method for the purification of organic small molecules - Google Patents [patents.google.com]
- 11. vg.web.elte.hu [vg.web.elte.hu]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Overcoming Solubility Challenges with 2,2'-Bipyrimidine Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,2'-bipyrimidine compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common solubility issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: My this compound derivative is insoluble in water. What are the first steps I should take?
A1: The limited aqueous solubility of many this compound compounds is a common challenge. The initial approach should involve a systematic evaluation of fundamental solubilization strategies. Start by attempting to dissolve a small amount of your compound in various common laboratory solvents to assess its general solubility profile. For aqueous systems, the most effective initial strategies are often the use of co-solvents and pH adjustment.
Q2: I'm observing precipitation of my compound when I dilute my DMSO stock solution into an aqueous buffer. What is happening and how can I prevent it?
A2: This is a frequent issue known as "crashing out." It occurs when the concentration of the poorly soluble compound exceeds its solubility limit in the final aqueous medium, even if it was fully dissolved in the concentrated DMSO stock. Several factors can contribute to this, including the final concentration of the compound, the percentage of DMSO in the final solution, the pH and ionic strength of the buffer, and the temperature.
To prevent this, you can try the following:
-
Decrease the final concentration of your compound.
-
Lower the final percentage of DMSO. While DMSO is an excellent solubilizing agent, its concentration in cell-based assays should typically be kept below 1% (v/v) to avoid toxicity.
-
Use a co-solvent system. Preparing your stock solution in a mixture of solvents (e.g., DMSO and PEG300) can sometimes improve solubility upon dilution.
-
Adjust the pH of the aqueous buffer. If your compound has ionizable groups, modifying the pH can significantly increase its solubility.
-
Employ sonication or gentle warming during and after dilution to help keep the compound in solution.
Q3: Can I use pH modification to improve the solubility of my this compound derivative?
A3: Yes, pH adjustment is a highly effective method for ionizable this compound compounds. The nitrogen atoms in the bipyrimidine rings are basic and can be protonated at acidic pH. This protonation leads to the formation of a salt, which is generally more water-soluble than the neutral form. For this compound derivatives with acidic functional groups, such as carboxylic acids, increasing the pH to deprotonate the acid will form a more soluble carboxylate salt.
Q4: My substituted this compound is insoluble in most common organic solvents. What can I do?
A4: High insolubility in common organic solvents can be particularly challenging and may be due to strong intermolecular forces in the solid state, such as hydrogen bonding or π-π stacking. In such cases, you might consider:
-
Using more aggressive polar aprotic solvents like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP), if compatible with your downstream applications.
-
Heating the mixture. Solubility often increases with temperature. However, be cautious of potential compound degradation at elevated temperatures.
-
Structural modification. If insolubility is a persistent issue, synthesizing an analog with solubilizing groups may be necessary. This could involve adding polar functional groups or chains to disrupt crystal packing.
-
Prodrug approach. Converting the compound into a more soluble prodrug that releases the active molecule under physiological conditions is a common strategy in drug development.
Troubleshooting Guides
Issue 1: Compound Precipitation During Reaction
-
Problem: Your this compound starting material, intermediate, or product is precipitating out of the reaction mixture, leading to an incomplete or stalled reaction.
-
Possible Causes & Solutions:
-
Insufficient Solvent Power: The chosen reaction solvent may not be capable of keeping all components in solution.
-
Solution 1: Co-solvent System. Add a small amount of a stronger, miscible co-solvent (e.g., a small volume of DMSO or DMF into a reaction in THF or dioxane) to increase the overall solvating power of the reaction medium.
-
Solution 2: Change of Solvent. Switch to a more polar aprotic solvent with a higher dissolving capacity, such as DMF, DMSO, or NMP, provided it is compatible with your reaction chemistry.
-
-
Temperature Effects: The solubility of your compound may be highly dependent on temperature.
-
Solution: Increase Reaction Temperature. Running the reaction at a higher temperature can often prevent precipitation. Ensure the chosen temperature is within the stability limits of your reactants and products.
-
-
Issue 2: Difficulty in Purifying a Poorly Soluble this compound Derivative
-
Problem: Your final this compound product has very low solubility, making purification by standard methods like recrystallization or column chromatography challenging.
-
Possible Causes & Solutions:
-
Unsuitable Recrystallization Solvents: Finding a single solvent or a solvent/anti-solvent system that provides a good solubility differential with temperature can be difficult.
-
Solution: Hot Filtration & Extensive Solvent Screening. For recrystallization, you may need to dissolve the compound in a large volume of a hot solvent and then perform a hot filtration to remove insoluble impurities before allowing it to cool slowly. A broad screening of solvents and solvent mixtures is recommended.
-
-
Precipitation on Chromatography Column: The compound precipitates at the top of the silica gel column upon loading.
-
Solution 1: Use a Stronger Eluent System. Employ a more polar eluent system from the start.
-
Solution 2: Dry Loading. Adsorb your crude product onto a small amount of silica gel or Celite by dissolving it in a suitable solvent and then evaporating the solvent. The resulting dry powder can then be carefully loaded onto the top of the column.
-
Solution 3: Use a more polar stationary phase. Consider using alumina or reverse-phase silica if your compound is highly polar.
-
-
Quantitative Data Summary
The solubility of this compound and its derivatives can vary significantly depending on the substitution pattern and the solvent. Below are some compiled solubility data.
Table 1: Solubility of Unsubstituted 2,2'-Bipyridine in Various Solvents
| Solvent | Solubility | Reference |
| Water | 5.5 g/L (at 22 °C) | [1] |
| Methanol | Soluble | [2] |
| Ethanol | Soluble | [1] |
| Diethyl Ether | Soluble | [1] |
| Benzene | Soluble | [1] |
| Chloroform | Soluble | [1] |
| Petroleum Ether | Slightly Soluble | [1] |
| Dimethyl Sulfoxide (DMSO) | Soluble | [3] |
Table 2: Solubility of Selected Substituted this compound Derivatives in Acetonitrile [4]
| Compound ID | Substituents | Solubility (M) |
| 4a | 4,4'-bis(methoxycarbonyl)-6,6'-dimethyl | 0.17 |
| 4f | 4,4'-bis(ethoxycarbonyl)-6,6'-bis(4-methylphenyl) | 0.05 |
| 4g | 4,4'-bis(ethoxycarbonyl)-6,6'-bis(2,6-dimethylphenyl) | 0.30 |
| Optimized Analog | Tetramethyl substituted derivative | 1.3 |
Note: The solubility of substituted derivatives is highly dependent on the nature and position of the substituents. The data in Table 2 is from a study aimed at developing highly soluble anolytes for flow batteries and demonstrates how structural modifications can dramatically impact solubility.[4]
Experimental Protocols
Protocol 1: General Procedure for Determining Aqueous Solubility (Shake-Flask Method)
This protocol outlines a standard method for determining the equilibrium solubility of a this compound compound in an aqueous buffer.
Materials:
-
This compound compound
-
Aqueous buffer of desired pH (e.g., Phosphate-Buffered Saline, pH 7.4)
-
Vials with screw caps
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system or UV-Vis spectrophotometer for quantification
Procedure:
-
Add an excess amount of the this compound compound to a vial containing a known volume of the aqueous buffer. The solid should be in a finely powdered form to maximize surface area.
-
Seal the vial and place it in a shaker set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the mixture for a sufficient time to reach equilibrium. This can range from 24 to 72 hours. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to ensure that the concentration has reached a plateau.
-
After the equilibration period, allow the suspension to settle.
-
Centrifuge the samples at a high speed to pellet the undissolved solid.
-
Carefully withdraw a known volume of the supernatant and filter it through a syringe filter into a clean vial. This step is crucial to remove any remaining solid particles.
-
Dilute the filtrate with a suitable solvent to a concentration within the linear range of your analytical method.
-
Quantify the concentration of the dissolved compound using a pre-validated HPLC or UV-Vis method against a standard curve.
-
Calculate the solubility in mg/mL or M.
Protocol 2: Solubility Enhancement using a Co-solvent System
This protocol describes the preparation of a stock solution and a final working solution of a poorly soluble this compound compound using a co-solvent.
Materials:
-
This compound compound
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Target aqueous buffer (e.g., cell culture medium, PBS)
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Stock Solution Preparation (e.g., 10 mM in DMSO):
-
Accurately weigh the required amount of the this compound compound.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired concentration.
-
Vortex the solution vigorously until the compound is fully dissolved.
-
If necessary, sonicate the vial in a water bath for 5-10 minutes or apply gentle warming (e.g., to 37 °C).
-
Visually inspect the solution to ensure no solid particles remain.
-
-
Working Solution Preparation:
-
Add the required volume of the DMSO stock solution to the target aqueous buffer.
-
Immediately vortex the solution to ensure rapid and uniform mixing, which helps to prevent localized high concentrations and subsequent precipitation.
-
Ensure the final concentration of DMSO is kept to a minimum, ideally below 1% (v/v), to avoid artifacts in biological assays.
-
Protocol 3: Solubility Enhancement by pH Adjustment
This protocol details how to improve the aqueous solubility of an ionizable this compound compound by adjusting the pH.
Materials:
-
This compound compound
-
Deionized water
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M (for back-titration if needed)
-
pH meter
-
Magnetic stirrer and stir bar
Procedure:
-
Suspend the desired amount of the this compound compound in deionized water.
-
While stirring, slowly add 0.1 M HCl dropwise to the suspension.
-
Monitor the pH of the solution continuously with a calibrated pH meter.
-
Continue adding HCl until the compound is fully dissolved. Note the pH at which complete dissolution occurs.
-
If necessary for your experiment, the pH can be carefully adjusted upwards with 0.1 M NaOH. Be aware that the compound may precipitate if the pH is raised above its effective pKa.
Protocol 4: General Strategy for Prodrug Synthesis to Enhance Water Solubility
This protocol provides a general strategy for synthesizing a water-soluble prodrug of a this compound derivative that contains a hydroxyl or amino group by attaching a solubilizing promoiety.
General Concept: A common approach is to link a hydrophilic group (the promoiety), such as a phosphate, an amino acid, or a polyethylene glycol (PEG) chain, to the parent drug via a linker that is cleavable under physiological conditions (e.g., by enzymes).
Example Strategy: Phosphate Prodrug of a Hydroxylated this compound
Materials:
-
Hydroxylated this compound derivative
-
Phosphorylating agent (e.g., phosphorus oxychloride, POCl₃)
-
A suitable base (e.g., pyridine, triethylamine)
-
Anhydrous aprotic solvent (e.g., dichloromethane, acetonitrile)
-
Aqueous workup reagents
-
Purification supplies (e.g., silica gel for chromatography, recrystallization solvents)
Procedure (Illustrative):
-
Phosphorylation:
-
Dissolve the hydroxylated this compound in an anhydrous aprotic solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath (0 °C).
-
Slowly add the phosphorylating agent (e.g., 1.1 equivalents of POCl₃) followed by a suitable base (e.g., 2-3 equivalents of triethylamine).
-
Allow the reaction to stir at 0 °C for a specified time (e.g., 1-2 hours) and then warm to room temperature, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
-
Hydrolysis:
-
Upon completion, carefully quench the reaction by the slow addition of water or an aqueous bicarbonate solution.
-
Stir the mixture vigorously to hydrolyze the intermediate phosphoryl dichloride to the phosphate.
-
-
Isolation and Purification:
-
Perform an aqueous workup to remove water-soluble byproducts. The exact procedure will depend on the properties of the prodrug.
-
The phosphate prodrug is often isolated as a salt (e.g., sodium or triethylammonium salt).
-
Purify the crude product by a suitable method such as recrystallization or column chromatography (reverse-phase chromatography may be necessary for highly polar compounds).
-
-
Characterization:
-
Confirm the structure of the synthesized prodrug using standard analytical techniques (e.g., ¹H NMR, ³¹P NMR, Mass Spectrometry).
-
-
Solubility and Stability Assessment:
-
Determine the aqueous solubility of the new prodrug using Protocol 1.
-
Evaluate the stability of the prodrug in buffers of different pH to assess its cleavage rate back to the parent compound.
-
Visualizations
References
- 1. 2,2'-Bipyridine | C10H8N2 | CID 1474 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Effect of the Solvent on the Crystallographic and Magnetic Properties of Rhenium(IV) Complexes Based on 2,2′-Bipyrimidine Ligand [mdpi.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. Data science enabled discovery of a highly soluble 2,2′-bipyrimidine anolyte for application in a flow battery - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Stability Problems in 2,2'-Bipyrimidine-Based Catalysts
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing catalysts based on the 2,2'-bipyrimidine ligand scaffold.
Frequently Asked Questions (FAQs)
Q1: What are the primary modes of deactivation for this compound-based catalysts?
A1: Deactivation of this compound-based catalysts can occur through several mechanisms, broadly categorized as chemical, thermal, and mechanical.[1] Chemical deactivation includes poisoning by impurities in substrates or solvents, and fouling, where reaction byproducts or polymers block active sites.[1] Thermal degradation can occur at elevated reaction temperatures, leading to changes in the catalyst's structure. For palladium catalysts in cross-coupling reactions, a common issue is the coordination of nitrogen atoms from the pyrimidine ring to the metal center, which can poison the catalyst. [cite: 1 (from initial search)]
Q2: How do substituents on the this compound ligand affect catalyst stability?
A2: Substituents on the this compound ligand can significantly impact catalyst stability and performance. For instance, in nickel-catalyzed cross-electrophile coupling reactions, bulky substituents in the 6,6'-positions of a related 2,2'-bipyridine ligand were found to better stabilize Ni(I) species. However, these bulky substituents could also hinder the coordination of the ligand to the metal center. In some cases, less sterically hindered ligands lead to higher turnover frequencies.[2] The electronic properties of substituents also play a role; electron-donating groups can increase the electron density on the metal center, potentially influencing its stability and reactivity.
Q3: My reaction mixture is turning black. What does this indicate and how can I prevent it?
A3: The formation of a black precipitate, often referred to as palladium black in palladium-catalyzed reactions, is a common sign of catalyst decomposition where the active metal complex degrades to form catalytically inactive metal particles. This can be triggered by high temperatures, impurities in the reagents, or an inappropriate choice of ligand or solvent. To prevent this, consider lowering the reaction temperature, ensuring all reagents and solvents are pure and degassed, and using bulky, electron-rich ligands that can help stabilize the metal center. [cite: 1 (from initial search)]
Q4: Can the this compound ligand itself degrade during the catalytic cycle?
A4: Yes, the this compound ligand can be susceptible to degradation under certain conditions. In photocatalytic systems using related ruthenium-bipyridine complexes, for example, the bipyridine ligand can be attacked by hydroxyl radicals, leading to its decomposition.[3] The stability of the ligand is also crucial in applications like redox flow batteries, where substituted this compound molecules have been studied for their stability in reduced states.[4][5]
Troubleshooting Guides
Problem 1: Low or No Catalytic Activity
| Possible Cause | Troubleshooting Steps |
| Catalyst Poisoning | Ensure the purity of substrates, reagents, and solvents. Common poisons for palladium catalysts include sulfur and other nitrogen-containing compounds. [cite: 10 (from initial search)] Consider purifying starting materials via recrystallization or chromatography. |
| Incomplete Catalyst Activation | Some precatalysts require an activation step. Review the literature for the specific activation protocol for your catalyst system. |
| Ligand Dissociation | The this compound ligand may dissociate from the metal center, leading to inactive species. The use of ligands with optimized steric and electronic properties can enhance binding and stability. |
| Incorrect Reaction Conditions | Optimize reaction parameters such as temperature, pressure, and solvent. Ensure an inert atmosphere if the catalyst is air-sensitive.[6] |
Problem 2: Rapid Catalyst Deactivation
| Possible Cause | Troubleshooting Steps |
| Thermal Degradation | If the reaction is run at high temperatures, consider lowering the temperature. Monitor for color changes or precipitation which may indicate decomposition. [cite: 1 (from initial search)] |
| Oxidative Instability | For air-sensitive catalysts, ensure all manipulations are performed under a strictly inert atmosphere (e.g., using a glovebox or Schlenk line).[6] Use degassed solvents. |
| Fouling by Byproducts | The formation of polymeric or insoluble byproducts can block catalyst active sites.[1] Modifying reaction conditions or the solvent may help to minimize side reactions and keep all species in solution. |
| Photodegradation (for photocatalysts) | In photocatalytic reactions, the photosensitizer can be prone to degradation.[7][8] Ensure the use of appropriate cutoff filters if necessary and consider the photostability of the specific complex. |
Quantitative Data on Catalyst Stability
The stability of a catalyst is often quantified by its turnover number (TON) and turnover frequency (TOF). Below is a summary of how ligand modifications can impact these metrics in a related nickel-catalyzed system.
| Ligand | Catalyst Precursor | Avg. TOF (h⁻¹) in XEC Reaction | Observations |
| 4,4'-tBu₂-6-Me-bpy | (tBubpyMe)NiIICl₂ | High | One of the most active catalysts reported for this reaction.[2] |
| 4,4'-tBu₂-6,6'-Me₂-bpy | (tBubpyMe₂)NiIICl₂ | Lower than 6-Me-bpy analog | Bulkier substituents in the 6,6'-positions lead to lower turnover frequencies.[2] |
| 4,4'-tBu₂-6,6'-iPr₂-bpy | (tBubpyiPr₂)NiIICl₂ | Lower than 6-Me-bpy analog | Increased steric bulk further reduces catalytic activity.[2] |
Note: Data is for 2,2'-bipyridine ligands, which are structurally similar to 2,2'-bipyrimidines and provide insight into the effects of substitution.
Experimental Protocols
Protocol 1: General Procedure for Catalyst Stability Testing via Reaction Monitoring
This protocol outlines a general method for assessing the stability of a this compound-based catalyst by monitoring the progress of a catalytic reaction over time.
1. Materials and Setup:
-
This compound-based catalyst
-
Substrates and reagents for the specific catalytic reaction
-
Anhydrous and degassed solvent
-
Inert atmosphere setup (e.g., Schlenk line or glovebox)
-
Analytical instrument for reaction monitoring (e.g., GC, HPLC, or NMR spectrometer)[9][10]
-
Internal standard for quantitative analysis
2. Procedure:
-
In a reaction vessel under an inert atmosphere, combine the this compound-based catalyst, substrates, and internal standard.
-
Add the anhydrous and degassed solvent.
-
Place the reaction vessel in a temperature-controlled bath and begin stirring.
-
At regular time intervals (e.g., every 15-30 minutes), withdraw an aliquot of the reaction mixture.
-
Quench the reaction in the aliquot immediately (e.g., by cooling or adding a quenching agent).
-
Analyze the quenched aliquot using the chosen analytical method to determine the concentration of reactants and products.
-
Plot the concentration of the product versus time to obtain the reaction profile. A decrease in the reaction rate over time can indicate catalyst deactivation.
Protocol 2: UV-Vis Spectroscopic Monitoring of Catalyst Stability
This protocol is suitable for colored this compound-metal complexes to monitor for decomposition.[1][11]
1. Materials and Setup:
-
Colored this compound-based catalyst
-
Appropriate solvent (UV-grade)
-
Cuvettes (quartz for UV region)
2. Procedure:
-
Prepare a dilute solution of the this compound-based catalyst in the chosen solvent with a known concentration.
-
Immediately record the UV-Vis spectrum of the solution. This will serve as the baseline (t=0) measurement.
-
Store the solution under the conditions you wish to test for stability (e.g., exposed to air, heated to a specific temperature, or under continuous irradiation for photocatalysts).
-
At regular time intervals, record the UV-Vis spectrum of the solution.
-
Analyze the spectra for any changes in the position (wavelength) or intensity (absorbance) of the absorption bands. A decrease in the intensity of characteristic absorption bands or the appearance of new bands can indicate decomposition of the catalyst.
Visualizations
Caption: Troubleshooting workflow for low or no catalytic activity.
Caption: Common degradation pathways for this compound-based catalysts.
References
- 1. mdpi.com [mdpi.com]
- 2. Three-Factor Kinetic Equation of Catalyst Deactivation | MDPI [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The mathematical catalyst deactivation models: a mini review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02912C [pubs.rsc.org]
- 5. Diminishing catalyst concentration in atom transfer radical polymerization with reducing agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. par.nsf.gov [par.nsf.gov]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. Operando monitoring of mechanisms and deactivation of molecular catalysts - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC04383H [pubs.rsc.org]
- 10. asahilab.co.jp [asahilab.co.jp]
- 11. Spectroscopic Tools in Stability Testing: FTIR and UV-Vis Applications – StabilityStudies.in [stabilitystudies.in]
- 12. engineering.purdue.edu [engineering.purdue.edu]
- 13. rjpn.org [rjpn.org]
preventing side reactions during 2,2'-bipyrimidine functionalization
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the functionalization of 2,2'-bipyrimidine. Our aim is to help you minimize side reactions and optimize your synthetic protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the functionalization of this compound?
A1: The most prevalent side reactions include homocoupling of starting materials, particularly in cross-coupling reactions, over-reactivity leading to multiple substitutions, and N-oxidation at one or both nitrogen atoms.[1][2] In lithiation reactions, incomplete lithiation or undesired side reactions with the solvent can also occur. For cross-coupling reactions, the inherent "2-pyridyl problem" can lead to catalyst deactivation and low yields.[3]
Q2: How can I prevent homocoupling in Suzuki-Miyaura cross-coupling reactions of this compound?
A2: Homocoupling is a common issue that reduces the yield of the desired product.[4][5] To minimize it, consider the following:
-
Optimize Catalyst Loading: Use the lowest effective concentration of the palladium catalyst. High catalyst loading can promote homocoupling.
-
Control Reaction Temperature: Lowering the reaction temperature can sometimes disfavor the homocoupling pathway.
-
Choice of Ligand: The nature of the phosphine ligand can significantly influence the extent of homocoupling. Experiment with different ligands to find the optimal one for your specific substrates.
-
Purity of Reagents: Ensure the purity of your boronic acid or ester, as impurities can contribute to side reactions.
Q3: What is the "2-pyridyl problem" and how does it affect this compound functionalization?
A3: The "2-pyridyl problem" refers to the poor reactivity and instability of 2-pyridyl organometallic reagents, particularly boronic acids, in cross-coupling reactions.[3] This is due to the nitrogen atom's ability to coordinate to the metal center, which can lead to catalyst inhibition. This is a significant challenge in the functionalization of this compound. Strategies to overcome this include the use of specialized ligands and pre-catalysts, as well as careful optimization of reaction conditions.
Q4: When should I use a protecting group strategy for this compound functionalization?
A4: Protecting groups are crucial when you want to achieve regioselective functionalization, especially on an unsymmetrical this compound or when the molecule contains other reactive functional groups.[6] For instance, if you want to functionalize only one of the pyrimidine rings, you can use a protecting group to temporarily block the reactivity of the other ring. Common protecting groups for nitrogen heterocycles include N-oxides, which can also direct ortho-lithiation.[7]
Q5: Can N-oxidation be a side reaction and a synthetic strategy?
A5: Yes, N-oxidation can be both an undesired side reaction and a powerful synthetic tool.[2][7] Uncontrolled oxidation can lead to a mixture of mono- and di-N-oxides. However, selective mono-N-oxidation can be used to activate the pyridine ring for nucleophilic substitution or to direct metallation to a specific position, thus enabling regioselective functionalization.[7]
Troubleshooting Guides
Guide 1: Low Yield in Suzuki-Miyaura Cross-Coupling
| Symptom | Possible Cause | Suggested Solution |
| Low or no product formation | Catalyst deactivation (the "2-pyridyl problem"). | Use a more robust catalyst system (e.g., with bulky electron-rich phosphine ligands). Increase catalyst loading incrementally. |
| Poor quality of boronic acid/ester. | Use freshly prepared or purified boronic acid/ester. Consider using a boronate ester for increased stability. | |
| Inefficient transmetalation. | Ensure the base is appropriate and sufficiently soluble in the reaction medium. The addition of water can sometimes be beneficial.[8] | |
| Significant amount of starting material recovered | Reaction temperature is too low. | Gradually increase the reaction temperature. Microwave irradiation can be effective in driving the reaction to completion.[8] |
| Insufficient reaction time. | Monitor the reaction by TLC or GC-MS and extend the reaction time if necessary. | |
| Formation of significant homocoupling byproducts | High catalyst loading. | Reduce the palladium catalyst concentration. |
| Reaction temperature is too high. | Lower the reaction temperature. |
Guide 2: Issues with Lithiation of this compound
| Symptom | Possible Cause | Suggested Solution |
| Recovery of starting material after quenching | Incomplete lithiation. | Ensure strictly anhydrous conditions. Use freshly titrated n-BuLi. Consider using a stronger base like s-BuLi or t-BuLi. The addition of TMEDA can enhance reactivity.[3][9] |
| Reaction of n-BuLi with the solvent. | Maintain a very low reaction temperature (typically -78 °C or lower).[10] | |
| Formation of multiple products | Over-lithiation or reaction at multiple sites. | Carefully control the stoichiometry of the lithiating agent. Use a directing group to enhance regioselectivity. |
| Reaction with the electrophile is slow. | Add the electrophile at low temperature and then allow the reaction to slowly warm to room temperature. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Halogenated this compound
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Halogenated this compound (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 mmol)
-
Base (e.g., K₂CO₃, Na₂CO₃, 2.0 mmol)
-
Solvent (e.g., 1,4-dioxane, toluene, or DMF, 10 mL)
-
Degassed water (if using a mixed solvent system)
Procedure:
-
To an oven-dried Schlenk flask, add the halogenated this compound, arylboronic acid, palladium catalyst, and base under an inert atmosphere (e.g., argon or nitrogen).
-
Add the anhydrous solvent (and degassed water if applicable) via syringe.
-
Degas the reaction mixture by bubbling argon through it for 10-15 minutes.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitor the reaction progress using TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Regioselective Mono-N-oxidation of this compound
Materials:
-
This compound (1.0 mmol)
-
m-Chloroperoxybenzoic acid (m-CPBA) (1.0-1.2 mmol for mono-oxidation)
-
Dichloromethane (DCM) (20 mL)
Procedure:
-
Dissolve this compound in DCM in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of m-CPBA in DCM dropwise to the cooled solution over 30 minutes.
-
Stir the reaction mixture at 0 °C and monitor the progress by TLC.
-
Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography to isolate the mono-N-oxide.
Quantitative Data Summary
The following tables summarize typical yields for common functionalization reactions of this compound derivatives. Note that yields are highly dependent on the specific substrates, catalyst system, and reaction conditions.
Table 1: Suzuki-Miyaura Coupling Yields of Substituted 2-Halopyridines
| 2-Halopyridine Substrate | Arylboronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| 2-Bromopyridine | Phenylboronic acid | Pd(OAc)₂ / Benzimidazolium salt | K₂CO₃ | DMF/H₂O | 120 | 70 |
| 2-Chloropyridine | Phenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Dioxane/H₂O | 110 | ~70-80 |
| 2,3,5-Trichloropyridine | Phenylboronic acid | Pd(OAc)₂ (ligand-free) | K₃PO₄ | H₂O | 100 | High |
Data adapted from various sources for illustrative purposes.[8]
Visualizations
Signaling Pathways and Experimental Workflows
Caption: A general troubleshooting workflow for addressing issues in this compound functionalization.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction, highlighting the point where homocoupling can occur.
Caption: A decision tree to guide the selection of a functionalization strategy for this compound.
References
- 1. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. scholars.nova.edu [scholars.nova.edu]
- 5. "Comparative study of homocoupling reactions to create 2,2’-bipyridine " by Ethan DePry, Hoa Le et al. [nsuworks.nova.edu]
- 6. Protecting Groups in Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Scale-Up Synthesis of 2,2'-Bipyrimidine
Welcome to the technical support center for the scale-up synthesis of 2,2'-bipyrimidine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on transitioning from laboratory-scale experiments to larger-scale production.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable and high-yield method for synthesizing this compound on a larger scale?
A1: The Ullmann coupling of 2-iodopyrimidine using activated copper powder in a solvent such as DMF has been demonstrated to be a high-yield and reproducible method suitable for scale-up.[1] Older methods using 2-bromopyrimidine or 2-chloropyrimidine often suffer from low and inconsistent yields, making them less suitable for large-scale production.
Q2: What are the primary challenges when scaling up the Ullmann coupling for this compound synthesis?
A2: The main challenges include:
-
Heat Management: The Ullmann coupling is an exothermic reaction, and efficient heat dissipation is crucial on a larger scale to prevent runaway reactions and byproduct formation.
-
Mixing and Mass Transfer: Ensuring homogeneous mixing of the solid copper catalyst with the reactants in a large reactor volume is critical for consistent reaction rates and yields.
-
Catalyst Activity and Deactivation: The activity of the copper catalyst is key. Improper activation or the presence of impurities can lead to catalyst deactivation and reduced yields.
-
Work-up and Purification: The removal of copper salts and purification of the final product can be more complex at a larger scale, potentially requiring specialized filtration and crystallization techniques.
-
Solvent Selection and Recovery: While DMF is an effective solvent, its high boiling point and potential for decomposition at high temperatures can pose challenges for recovery and reuse on an industrial scale.
Q3: How critical is the quality of the starting materials for a successful scale-up?
A3: The purity of the 2-iodopyrimidine and the copper powder is paramount. Impurities in the starting materials can lead to the formation of side products, complicating purification and reducing the overall yield. The activation of the copper powder is a critical step to ensure high reactivity.
Q4: Are there significant safety concerns associated with the scale-up of this synthesis?
A4: Yes. The reaction is typically run at elevated temperatures, and as mentioned, can be exothermic. Proper temperature control and reactor design are essential to manage the reaction safely. Additionally, the work-up procedure may involve the use of toxic reagents like potassium cyanide to remove copper, requiring strict safety protocols and waste disposal procedures.
Troubleshooting Guides
This section provides solutions to common problems encountered during the scale-up synthesis of this compound.
| Problem | Possible Cause | Suggested Solution |
| Low or No Product Yield | Inactive copper catalyst. | Ensure the copper powder is properly activated immediately before use. |
| Poor quality of 2-iodopyrimidine. | Verify the purity of the starting material by analytical methods. | |
| Insufficient reaction temperature or time. | Monitor the internal reaction temperature and ensure it is maintained within the optimal range. Extend the reaction time if necessary. | |
| Inconsistent Yields Between Batches | Inefficient mixing in the reactor. | Evaluate and optimize the agitator speed and design to ensure homogeneous suspension of the copper powder. |
| Temperature gradients within the reactor. | Improve the reactor's heating and cooling system to ensure uniform temperature distribution. | |
| Difficult Product Isolation and Purification | Formation of fine copper precipitates that clog filters. | Consider using a filter aid or exploring alternative filtration techniques. |
| Co-precipitation of the product with copper salts. | Optimize the work-up procedure, ensuring complete complexation and removal of copper ions. | |
| Dark-colored Product | Reaction temperature was too high, leading to decomposition. | Lower the reaction temperature and ensure precise control. |
| Presence of oxygen in the reaction. | Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon). |
Data Presentation
The following table summarizes the reported yields for different synthetic approaches to this compound at a laboratory scale. This data highlights the advantages of using 2-iodopyrimidine for achieving higher and more consistent yields.
| Starting Material | Catalyst/Reagent | Solvent | Yield (%) | Reproducibility Issues |
| 2-Bromopyrimidine | Copper Powder | - | 10-50 | High variability |
| 2-Chloropyrimidine | NiCl₂·6H₂O | DMF | <21 | Low and difficult to reproduce |
| 2-Iodopyrimidine | Activated Copper Powder | DMF | 90 | High and reproducible |
Experimental Protocols
High-Yield Synthesis of this compound via Ullmann Coupling
This protocol is based on the improved synthesis method and is suitable for laboratory-scale production with considerations for scale-up.
Materials:
-
2-Iodopyrimidine
-
Activated Copper Powder
-
Anhydrous Dimethylformamide (DMF)
-
25% Aqueous Ammonia
-
Potassium Cyanide (Caution: Highly Toxic)
-
Nitrogen or Argon gas supply
Equipment:
-
Jacketed glass reactor with overhead stirrer, condenser, and temperature probe
-
Inert gas inlet
-
Heating/cooling circulator
-
Filtration apparatus
-
Crystallization vessel
Procedure:
-
Reactor Setup: The reactor is thoroughly dried and purged with an inert gas (nitrogen or argon).
-
Charging Reactants: 2-Iodopyrimidine and activated copper powder are charged to the reactor.
-
Solvent Addition: Anhydrous DMF is added to the reactor.
-
Inerting: The reactor is flushed with an inert gas for 10-15 minutes.
-
Reaction: The mixture is heated to 80-85°C with vigorous stirring. The temperature is maintained in this range for approximately 7 hours. The reaction temperature is then increased to 120-130°C for an additional 2 hours.
-
Cooling: The reaction mixture is cooled to below 10°C.
-
Work-up: A solution of potassium cyanide in 25% aqueous ammonia is carefully added to the cooled reaction mixture to complex with the copper.
-
Filtration: The mixture is filtered to remove any solid residues. The filter cake is washed with an additional portion of the cyanide solution.
-
Extraction: The filtrate is extracted with an appropriate organic solvent (e.g., dichloromethane).
-
Drying and Concentration: The combined organic layers are dried over a suitable drying agent (e.g., anhydrous sodium sulfate), filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by recrystallization to yield this compound as a white solid.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in this compound synthesis.
References
Technical Support Center: Luminescence of 2,2'-Bipyrimidine Complexes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to luminescence quenching in 2,2'-bipyrimidine complexes.
Troubleshooting Guides
This section provides a systematic approach to identifying and resolving common issues leading to luminescence quenching.
Issue 1: Weak or No Luminescence Signal
Question: My newly synthesized this compound complex is not luminescent, or the signal is significantly weaker than expected. What are the potential causes and how can I troubleshoot this?
Answer: A weak or absent luminescence signal can stem from several factors, ranging from the inherent properties of the complex to environmental influences. Follow these steps to diagnose the issue:
Step 1: Verify the Integrity and Purity of the Complex.
-
Purity: Impurities, particularly residual transition metals from synthesis, can act as efficient quenchers.[1] Ensure the complex is of high purity by using appropriate purification techniques (e.g., chromatography, recrystallization) and confirm purity using methods like NMR spectroscopy and mass spectrometry.
-
Structural Integrity: Confirm the correct structure of your complex. Unintended coordination environments or ligand dissociation can alter the photophysical properties.
Step 2: Investigate Environmental Quenchers.
-
Dissolved Oxygen: Molecular oxygen is a well-known quencher of luminescence for many metal complexes.[1] Deoxygenate your solvent and sample solution prior to measurement.
-
Solvent Effects: The polarity and viscosity of the solvent can significantly influence the luminescence quantum yield.[2][3][4] The emission properties of Ru(II)-polypyridyl complexes, for instance, are sensitive to the reaction medium. Test the luminescence in a range of solvents with varying properties.
Step 3: Assess Concentration-Dependent Effects.
-
Aggregation-Caused Quenching (ACQ): At high concentrations, planar aromatic molecules like this compound can form non-luminescent aggregates.[5][6][7] Measure the luminescence at various concentrations to check for a linear relationship between concentration and emission intensity. A plateau or decrease in intensity at higher concentrations suggests ACQ.[5]
Step 4: Consider Inherent Photophysical Properties.
-
Excited State Energetics: The relative energies of the metal-centered (MC), ligand-centered (LC), and metal-to-ligand charge transfer (MLCT) excited states determine the emissive properties. If a non-emissive state is thermally accessible from the emissive state, luminescence can be quenched.[3][8]
-
Heavy Atom Effect: The presence of a heavy metal atom can enhance spin-orbit coupling, facilitating non-radiative decay pathways and reducing luminescence.[9]
Troubleshooting Workflow for Weak/No Luminescence
Caption: A flowchart for troubleshooting weak or no luminescence in this compound complexes.
Issue 2: Inconsistent or Decreasing Luminescence Intensity
Question: The luminescence of my this compound complex is not reproducible between measurements, or it decreases over time during the experiment. What could be the cause?
Answer: Fluctuations or a decline in luminescence intensity can be caused by instrumental factors, sample instability, or photobleaching.
Step 1: Check Instrumental Parameters.
-
Ensure consistent spectrometer settings (e.g., excitation/emission wavelengths, slit widths, integration time, and detector settings) for all measurements.[10]
Step 2: Evaluate Sample Stability.
-
Temperature: Temperature can significantly affect luminescence intensity and lifetime.[2][3] Use a temperature-controlled sample holder to maintain a constant temperature.
-
pH: Changes in pH can alter the protonation state of the complex or ligands, affecting the electronic structure and luminescence. Buffer the solution if necessary.
-
Chemical Degradation: The complex may be unstable in the chosen solvent or under illumination, leading to decomposition and loss of luminescence.
Step 3: Investigate Photobleaching.
-
Photobleaching: Irreversible decomposition of the fluorophore upon prolonged exposure to excitation light is a common issue.[1]
-
Reduce the excitation light intensity.
-
Minimize the sample's exposure time to the excitation source.
-
Use a fresh sample for each measurement if photobleaching is severe.
-
Logical Diagram for Inconsistent Luminescence
Caption: A decision tree for troubleshooting inconsistent luminescence intensity.
Frequently Asked Questions (FAQs)
Q1: What are the common luminescence quenching mechanisms for this compound complexes?
A1: Luminescence quenching can occur through several mechanisms:
-
Dynamic (Collisional) Quenching: The excited complex collides with a quencher molecule in solution, leading to non-radiative decay. This process is diffusion-dependent and affects the excited-state lifetime.[11]
-
Static Quenching: The complex forms a non-luminescent ground-state complex with the quencher. This reduces the concentration of emissive species but does not affect the lifetime of the uncomplexed fluorophore.[11]
-
Förster Resonance Energy Transfer (FRET): A non-radiative energy transfer from the excited complex (donor) to a nearby acceptor molecule. This process is highly distance-dependent.
-
Photoinduced Electron Transfer (PET): An electron is transferred from the excited complex to an acceptor or from a donor to the excited complex.[12][13]
Q2: How can I distinguish between dynamic and static quenching?
A2: You can differentiate between dynamic and static quenching by performing both steady-state and time-resolved luminescence measurements.
-
Stern-Volmer Plots: Plot the ratio of luminescence intensities in the absence (I₀) and presence (I) of the quencher against the quencher concentration ([Q]). For dynamic quenching, the Stern-Volmer plot of I₀/I vs. [Q] and the plot of lifetimes (τ₀/τ vs. [Q]) will be linear and have the same slope.[11] In static quenching, the lifetime of the excited state is not affected, so the plot of τ₀/τ vs. [Q] will be a horizontal line.[11]
-
UV-Vis Absorption Spectra: Static quenching often involves the formation of a ground-state complex, which may lead to changes in the absorption spectrum of the complex upon addition of the quencher.[12] Dynamic quenching does not affect the ground state and therefore the absorption spectrum remains unchanged.
Q3: What is aggregation-caused quenching (ACQ) and how can I mitigate it?
A3: Aggregation-caused quenching (ACQ) is the reduction in luminescence intensity due to the formation of aggregates of the complex in solution.[5][7] This is common for planar aromatic systems. To mitigate ACQ:
-
Work at lower concentrations.
-
Modify the ligands: Introduce bulky substituents on the this compound ligands to sterically hinder aggregation.
-
Change the solvent: Use a solvent that better solvates the complex to reduce the driving force for aggregation.
Q4: How does the solvent affect the luminescence of this compound complexes?
A4: The solvent can have a profound impact on the luminescence properties:
-
Solvatochromism: The emission maximum can shift with solvent polarity due to stabilization or destabilization of the excited state.[14]
-
Quantum Yield: The luminescence quantum yield can vary significantly with the solvent.[2][3] This can be due to changes in the rates of non-radiative decay pathways or shifts in the energies of excited states.
-
Viscosity: Higher solvent viscosity can restrict molecular vibrations and rotations that contribute to non-radiative decay, leading to enhanced luminescence.
Quantitative Data Summary
The following tables provide reference data for the photophysical properties of a common this compound complex, Tris(2,2'-bipyridine)ruthenium(II) ([Ru(bpy)₃]²⁺), in various environments.
Table 1: Photophysical Properties of [Ru(bpy)₃]²⁺ in Different Solvents
| Solvent | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Quantum Yield (Φ) | Lifetime (τ, ns) |
| Water | 452 | 614 | 0.042 | 614 |
| Acetonitrile | 452 | 612 | 0.095 | 740 |
| Methanol | 453 | 620 | 0.057 | - |
| 50% Aq. Acetonitrile | 452 | 614 | - | 740 |
Data compiled from various sources for illustrative purposes. Actual values may vary based on experimental conditions.
Table 2: Stern-Volmer Quenching Constants (K_sv) for [Ru(bpy)₃]²⁺ with Various Quenchers
| Quencher | Solvent | K_sv (M⁻¹) | Quenching Mechanism |
| O₂ | Water | ~300 | Dynamic (Energy Transfer) |
| [Fe(CN)₆]⁴⁻ | Water | ~1.5 x 10⁵ | Dynamic (Electron Transfer) |
| Methyl Viologen | Water | ~4.6 x 10⁸ | Dynamic (Electron Transfer) |
| 2,4-Dinitrotoluene | Acetonitrile | - | Dynamic |
Data compiled from various sources for illustrative purposes.[11][15]
Experimental Protocols
Protocol 1: Preparation of Deoxygenated Solutions for Luminescence Measurements
Objective: To remove dissolved oxygen, a common luminescence quencher, from the solvent and sample solution.
Method 1: Purging with an Inert Gas
-
Place the solvent or sample solution in a suitable flask or cuvette with a septum-sealed cap.
-
Insert a long needle connected to a source of high-purity nitrogen or argon gas, ensuring the needle tip is below the liquid surface.
-
Insert a short vent needle to allow for gas to exit.
-
Bubble the inert gas through the solution for at least 15-20 minutes while stirring.[16]
-
Remove the vent needle first, followed by the gas inlet needle, to maintain a positive pressure of inert gas above the solution.
-
Perform the luminescence measurement immediately.
Method 2: Freeze-Pump-Thaw Cycles This method is more rigorous and effective for complete oxygen removal.[17]
-
Place the sample in a sealable flask connected to a vacuum line.
-
Freeze the solution using liquid nitrogen.
-
Once frozen, open the flask to the vacuum line and evacuate the headspace for several minutes.
-
Close the flask to the vacuum and thaw the solution.
-
Repeat this freeze-pump-thaw cycle at least three times.
Experimental Workflow for Deoxygenation
Caption: Comparison of two common methods for deoxygenating luminescence samples.
Protocol 2: Stern-Volmer Analysis of Luminescence Quenching
Objective: To determine the type of quenching (dynamic or static) and calculate the quenching rate constant.
Materials:
-
Stock solution of the luminescent this compound complex.
-
Stock solution of the quencher.
-
Deoxygenated solvent.
-
Volumetric flasks and micropipettes.
-
Spectrofluorometer and time-resolved luminescence spectrometer.
Procedure:
-
Sample Preparation: Prepare a series of samples with a constant concentration of the luminescent complex and varying concentrations of the quencher.[18] Also prepare a blank sample containing only the complex and no quencher. Ensure the absorbance of the complex at the excitation wavelength is low (< 0.1) to avoid inner filter effects.
-
Steady-State Measurements:
-
Record the luminescence emission spectrum for each sample.
-
Integrate the area under the emission peak to obtain the luminescence intensity (I).
-
-
Time-Resolved Measurements:
-
Measure the luminescence lifetime (τ) for each sample.
-
-
Data Analysis:
-
Plot I₀/I versus the quencher concentration ([Q]).
-
Plot τ₀/τ versus the quencher concentration ([Q]).
-
Perform a linear fit for both plots. The slope of the I₀/I plot gives the Stern-Volmer constant, K_sv.
-
If the quenching is dynamic, the bimolecular quenching rate constant (k_q) can be calculated from the equation: K_sv = k_q * τ₀.[11]
-
Data Analysis Workflow for Stern-Volmer Analysis
Caption: A workflow for performing and analyzing Stern-Volmer quenching experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. commons.emich.edu [commons.emich.edu]
- 3. Temperature and solvent-dependent photoluminescence quenching in [Ru(bpy)2(bpy-cc-AQ)]2+ - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. Interpreting solvent effects on complex dihydrogenphosphate binding using amidobenzimidazole functionalised emissive ruthenium diimine complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Overcoming aggregation-induced quenching in DNA-assembled rhodamine dimers - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. cdr.hkust.edu.hk [cdr.hkust.edu.hk]
- 8. pitrelab.okstate.edu [pitrelab.okstate.edu]
- 9. Luminescence from open-shell, first-row transition metal dipyrrin complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 10. A practical guide to measuring and reporting photophysical data - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT02095F [pubs.rsc.org]
- 11. edinst.com [edinst.com]
- 12. Ensemble and Single-Molecule Studies on Fluorescence Quenching in Transition Metal Bipyridine-Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Bipyridine Ruthenium(II) Complexes with Halogen-Substituted Salicylates: Synthesis, Crystal Structure, and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Removal of dissolved oxygen from water: A comparison of four common techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. stemed.site [stemed.site]
Technical Support Center: Enhancing the Quantum Yield of 2,2'-Bipyrimidine Fluorophores
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments with 2,2'-bipyrimidine fluorophores. Our goal is to help you enhance the quantum yield and achieve reliable, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is fluorescence quantum yield (Φ) and why is it a critical parameter for this compound fluorophores?
A1: The fluorescence quantum yield (Φ) represents the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed by the fluorophore. A higher quantum yield (closer to 1) indicates a more efficient conversion of absorbed light into fluorescent light, resulting in a brighter signal. For applications in bioimaging, sensing, and drug development, a high quantum yield is crucial for achieving high sensitivity and a good signal-to-noise ratio.
Q2: What are the primary factors that lead to low quantum yield in this compound fluorophores?
A2: Low quantum yield in this compound fluorophores is typically caused by processes that promote non-radiative decay pathways, where the excited state energy is lost as heat rather than emitted as light. Key factors include:
-
Molecular Structure: The inherent electronic and structural properties of the this compound core and its substituents play a significant role. Intramolecular rotations and vibrations can lead to non-radiative decay.
-
Environmental Effects: The solvent polarity, viscosity, pH, and temperature of the fluorophore's environment can significantly impact its quantum yield.
-
Quenching: The presence of quenching agents, such as molecular oxygen or impurities, can deactivate the excited state.
-
Aggregation: At higher concentrations, planar aromatic molecules like this compound can form aggregates, which often exhibit lower fluorescence due to self-quenching.
Q3: How does the substitution pattern on the this compound core affect its quantum yield?
A3: The nature and position of substituents on the this compound ring system are critical for tuning its photophysical properties.
-
Electron-Donating and -Accepting Groups: Introducing electron-donating groups (e.g., amino, methoxy) and electron-accepting groups (e.g., cyano, nitro) can create "push-pull" systems. This can lead to the formation of an intramolecular charge transfer (ICT) state, which can be highly sensitive to solvent polarity. While this can be useful for sensing applications, twisted intramolecular charge transfer (TICT) states can form in polar solvents, providing a non-radiative decay pathway and lowering the quantum yield.
-
Steric Hindrance: Bulky substituents can be strategically introduced to restrict intramolecular rotations. This rigidity can suppress non-radiative decay pathways and enhance the quantum yield.
-
Extended π-Conjugation: Extending the π-conjugated system by adding aromatic or vinylic groups can shift the absorption and emission wavelengths and influence the quantum yield.
Troubleshooting Guide
Issue 1: The measured quantum yield of my synthesized this compound derivative is significantly lower than expected.
-
Question: I've synthesized a novel this compound fluorophore, but its quantum yield is disappointingly low. What are the potential causes and how can I troubleshoot this?
-
Answer: A low quantum yield can arise from several factors. Follow this step-by-step guide to diagnose and address the issue.
-
Step 1: Verify Compound Purity and Integrity.
-
Problem: Impurities, even in small amounts, can act as fluorescence quenchers. Residual starting materials, side products from the synthesis, or catalyst residues can all contribute to a lower quantum yield.
-
Solution:
-
Re-purify your compound using techniques such as column chromatography, recrystallization, or sublimation.
-
Confirm the purity and structural integrity of your sample using high-resolution mass spectrometry (HRMS) and NMR spectroscopy (¹H and ¹³C). An elemental analysis can provide further confirmation of purity.
-
-
-
Step 2: Investigate Solvent Effects.
-
Problem: The photophysical properties of this compound derivatives can be highly sensitive to the solvent environment. Polar solvents can stabilize charge-separated excited states, which may lead to non-radiative decay through mechanisms like TICT.
-
Solution:
-
Measure the absorption and emission spectra and the quantum yield in a range of solvents with varying polarities (e.g., cyclohexane, toluene, dichloromethane, acetonitrile, ethanol).
-
A significant decrease in quantum yield with increasing solvent polarity may indicate the formation of a TICT state. If high fluorescence is desired in a polar medium, molecular redesign to rigidify the structure might be necessary.
-
-
-
Step 3: Check for Aggregation-Caused Quenching (ACQ).
-
Problem: The planar structure of the this compound core makes it susceptible to π-π stacking and aggregation, especially at higher concentrations or in solvents where it has poor solubility. This aggregation often leads to self-quenching and a reduced quantum yield.
-
Solution:
-
Perform a concentration-dependent fluorescence study. Measure the quantum yield at a series of decreasing concentrations. An increase in quantum yield upon dilution is a strong indicator of ACQ.
-
To minimize inner filter effects, which can be mistaken for quenching, ensure the absorbance of your solution at the excitation wavelength is below 0.1 in a standard 1 cm cuvette.
-
-
-
Step 4: Deoxygenate the Solvent.
-
Problem: Dissolved molecular oxygen is a well-known collisional quencher of fluorescence.
-
Solution:
-
Before your measurement, degas the solvent by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes or by using several freeze-pump-thaw cycles.
-
Compare the quantum yield of your sample in the degassed solvent to that in an air-saturated solvent. A significant increase in the degassed solvent confirms oxygen quenching.
-
-
-
Issue 2: I observe a significant red-shift and broadening of the emission spectrum in a polar solvent, accompanied by a drop in quantum yield.
-
Question: When I move my this compound derivative from a nonpolar to a polar solvent, the emission peak shifts to a longer wavelength, becomes broader, and the intensity drops. What is happening?
-
Answer: This phenomenon is a classic indicator of the formation of a polar excited state, likely an intramolecular charge transfer (ICT) state. The drop in quantum yield suggests that this ICT state may have access to a non-radiative decay pathway, such as a twisted intramolecular charge transfer (TICT) state.
-
Troubleshooting Steps:
-
Confirm ICT Character: The large Stokes shift (separation between absorption and emission maxima) that increases with solvent polarity is characteristic of an ICT state.
-
Consider Structural Rigidity: In a TICT state, parts of the molecule twist in the excited state, leading to efficient non-radiative decay. To enhance the quantum yield, you may need to synthetically modify the fluorophore to introduce steric hindrance that prevents this twisting motion. This can be achieved by adding bulky groups or creating a more rigid, fused ring system.
-
-
Quantitative Data Summary
The following tables summarize photophysical data for a this compound derivative and a selection of related 2,2'-bipyridine compounds to provide a comparative context. Note the limited availability of published quantum yield data for a wide range of this compound fluorophores.
Table 1: Photophysical Data of a Functionalized this compound Fluorophore
| Compound | Solvent | λabs (nm) | λem (nm) | Stokes Shift (cm⁻¹) | Quantum Yield (Φ) | Reference |
| 4,4'-(1,1'-(5-(2-methoxyphenoxy)-[this compound]-4,6-diyl)bis(1H-pyrazol-3,1-diyl))dianiline[1] | Ethanol | 379 | 497 | 6195 | 0.375 | [1] |
Table 2: Photophysical Data of Selected 2,2'-Bipyridine Derivatives
| Compound | Solvent | λabs (nm) | λem (nm) | Quantum Yield (Φ) | Reference |
| α-(N-biphenyl)-substituted 2,2'-bipyridine (Compound 3a) | THF | 373 | 443 | 0.49 | |
| α-(N-biphenyl)-substituted 2,2'-bipyridine (Compound 3b) | THF | 375 | 448 | 0.48 | |
| 3,3'-Diamino-2,2'-bipyridine | Water | 365 | 425 | Low | |
| Benzimidazole-substituted 2,2'-bipyridine (Compound 6) | Water | 350 | 450 | High | |
| Benzimidazole-substituted 2,2'-bipyridine (Compound 7) | Water | 350 | 450 | High |
Experimental Protocols
Protocol 1: Relative Fluorescence Quantum Yield Measurement
This protocol describes the comparative method for determining the fluorescence quantum yield of a this compound fluorophore using a standard with a known quantum yield.
-
Materials:
-
Test this compound compound
-
Quantum yield standard (e.g., quinine sulfate in 0.5 M H₂SO₄, Φ = 0.546; or anthracene in ethanol, Φ = 0.27)
-
Spectroscopic grade solvents
-
Calibrated UV-Vis spectrophotometer
-
Calibrated spectrofluorometer with a corrected emission channel
-
Quartz cuvettes (1 cm path length)
-
-
Procedure:
-
Standard and Sample Preparation:
-
Prepare a stock solution of the standard and the test compound in the same spectroscopic grade solvent.
-
From the stock solutions, prepare a series of dilutions for both the standard and the test compound, ensuring that the absorbance at the excitation wavelength is in the range of 0.02 to 0.1. This is crucial to avoid inner filter effects.
-
-
Absorbance Measurement:
-
Record the UV-Vis absorption spectrum for each dilution of the standard and the test compound.
-
Note the absorbance value at the chosen excitation wavelength.
-
-
Fluorescence Measurement:
-
Set the excitation wavelength on the spectrofluorometer.
-
Record the corrected fluorescence emission spectrum for each dilution of the standard and the test compound. Ensure that the experimental conditions (e.g., excitation and emission slit widths) are identical for all measurements.
-
-
Data Analysis:
-
Integrate the area under the emission curve for each spectrum.
-
For both the standard and the test compound, plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength.
-
Determine the slope (gradient) of the resulting straight line for both the standard (Grad_std) and the test sample (Grad_test).
-
-
Quantum Yield Calculation:
-
Calculate the quantum yield of the test sample (Φ_test) using the following equation:
Φ_test = Φ_std * (Grad_test / Grad_std) * (η_test² / η_std²)
where:
-
Φ_std is the quantum yield of the standard.
-
Grad_test and Grad_std are the gradients from the plots of integrated fluorescence intensity vs. absorbance.
-
η_test and η_std are the refractive indices of the solvents used for the test sample and the standard, respectively (if the same solvent is used, this term is 1).[1]
-
-
-
Protocol 2: General Synthesis of a Functionalized this compound Fluorophore
This protocol outlines a general multi-step synthesis for a pyrazole-substituted this compound, adapted from the literature.[1]
-
Step 1: Synthesis of Dichloro-2,2'-bipyrimidine Precursor:
-
This step typically involves the condensation of a pyrimidine derivative to form the this compound core, followed by chlorination. The specific starting materials will depend on the desired substitution pattern.
-
-
Step 2: Introduction of a Phenoxy Linker:
-
React the dichloro-2,2'-bipyrimidine with a substituted phenol (e.g., 2-methoxyphenol) in the presence of a base (e.g., K₂CO₃) in a suitable solvent (e.g., DMF) to introduce a phenoxy group.
-
-
Step 3: Dihydrazinyl Substitution:
-
React the resulting chloro-phenoxy-2,2'-bipyrimidine with hydrazine hydrate in a solvent like ethanol under reflux to replace the remaining chlorine atoms with hydrazinyl groups.
-
-
Step 4: Pyrazole Ring Formation:
-
Condense the dihydrazinyl-2,2'-bipyrimidine with a suitable 1,3-dicarbonyl compound (or its equivalent) in a solvent like ethanol under reflux to form the pyrazole rings.
-
-
Step 5: Final Functionalization (e.g., Reduction of Nitro Groups):
-
If the substituents on the pyrazole rings contain functional groups that need modification (e.g., nitro groups), perform the necessary reaction. For example, nitro groups can be reduced to amino groups using a reducing agent like Pd/C and hydrazine hydrate.
-
-
Purification:
-
Purify the final product at each step using column chromatography and/or recrystallization.
-
-
Characterization:
-
Characterize the structure and purity of the final compound using FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Visualizations
Caption: A logical workflow for troubleshooting low quantum yield in this compound fluorophores.
Caption: Experimental workflow for relative quantum yield measurement.
References
Technical Support Center: Modification of 2,2'-Bipyrimidine Electronic Properties
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on strategies to modify the electronic properties of 2,2'-bipyrimidine.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the synthesis, purification, and characterization of this compound derivatives.
Synthesis & Reactions
Q1: I am getting a low yield in my Ullmann coupling reaction for the synthesis of this compound from 2-iodopyrimidine. What are the possible causes and solutions?
A1: Low yields in Ullmann couplings of 2-iodopyrimidine are a common issue. Here are several factors to consider and troubleshoot:
-
Copper Activation: The reactivity of the copper powder is crucial. Ensure you are using freshly activated copper. If the copper has been stored for a long time, it may have an oxide layer that inhibits the reaction.
-
Reaction Temperature: The reaction temperature is critical. While traditional Ullmann reactions often require high temperatures (150-200 °C), prolonged exposure to very high temperatures can lead to decomposition of the starting material and product. Optimization of the temperature is key.
-
Solvent: The choice of solvent is important. High-boiling point, polar aprotic solvents like DMF, nitrobenzene, or sand (as a high-boiling medium) are typically used. Ensure the solvent is anhydrous, as water can interfere with the reaction.
-
Reaction Time: Insufficient or excessive reaction time can lead to low yields. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the optimal reaction time.
-
Purity of Starting Material: Impurities in the 2-iodopyrimidine can interfere with the coupling reaction. Ensure your starting material is of high purity.
Q2: I am attempting a Nickel-catalyzed homocoupling of 2-chloropyrimidine, but the reaction is not proceeding or giving a very low yield. What should I check?
A2: Nickel-catalyzed couplings of 2-chloropyrimidines can be challenging due to the lower reactivity of the C-Cl bond compared to C-Br or C-I bonds. Here are some troubleshooting steps:
-
Catalyst and Ligand: The choice of nickel catalyst and ligand is critical. While NiCl₂ with triphenylphosphine (PPh₃) is often used, the catalyst can be inhibited by the this compound product. Consider using a more robust ligand or a pre-catalyst. Some protocols suggest that the reaction can be catalyzed by the in situ formed Ni-bipyrimidine complex, but this may require careful optimization of conditions.
-
Reducing Agent: A reducing agent, such as zinc or manganese powder, is required to generate the active Ni(0) species. Ensure the reducing agent is of high quality and activated if necessary.
-
Solvent: Anhydrous polar aprotic solvents like DMF or DMAc are commonly used. Water content can significantly hinder the reaction.
-
Temperature: These reactions often require elevated temperatures (e.g., 80-120 °C) to facilitate the oxidative addition of the C-Cl bond.
Q3: During the Suzuki or Stille coupling to introduce aryl or other substituents, I am observing significant amounts of homocoupled byproducts. How can I minimize these?
A3: Homocoupling of the boronic acid/ester (in Suzuki coupling) or the organotin reagent (in Stille coupling) is a common side reaction. Here’s how to address it:
-
Stoichiometry: Carefully control the stoichiometry of the reactants. Using a slight excess of the 2-halobipyrimidine can sometimes minimize the homocoupling of the other coupling partner.
-
Reaction Conditions:
-
Temperature: Lowering the reaction temperature can sometimes reduce the rate of homocoupling relative to the desired cross-coupling.
-
Base (for Suzuki coupling): The choice and amount of base can influence homocoupling. Weaker bases or slow addition of the base might be beneficial.
-
Catalyst/Ligand: The palladium catalyst and ligand system can play a role. Screening different ligands may help identify a system that favors cross-coupling.
-
-
Purity of Reagents: Ensure the purity of your boronic acid/ester or organotin reagent, as impurities can sometimes promote homocoupling.
Purification & Characterization
Q4: My substituted this compound derivative has poor solubility, making purification by recrystallization difficult. What are my options?
A4: Poor solubility is a frequent challenge, especially with highly conjugated or symmetrically substituted bipyrimidines. Consider the following purification strategies:
-
Column Chromatography: This is often the most effective method for purifying poorly soluble compounds. A range of silica gel or alumina with different solvent systems (e.g., gradients of hexane/ethyl acetate, dichloromethane/methanol) should be screened.
-
Soxhlet Extraction: If the desired compound has some solubility in a solvent in which the impurities are insoluble, Soxhlet extraction can be a powerful purification technique.
-
Solvent Trituration: Suspending the crude product in a solvent in which the desired compound is insoluble but the impurities are soluble, followed by filtration, can effectively remove more soluble impurities.
-
Temperature Gradient Sublimation: For thermally stable compounds, sublimation under high vacuum can be an excellent method for obtaining high-purity material.
Q5: I am having trouble interpreting the cyclic voltammogram of my substituted this compound. What do the different peaks represent?
A5: Cyclic voltammetry (CV) is a powerful technique to probe the electronic properties of your modified this compound. Here's a general guide to interpretation:
-
Reduction Potentials: The negative potential scans will show reduction peaks, which correspond to the acceptance of electrons into the Lowest Unoccupied Molecular Orbital (LUMO) of the bipyrimidine ring. The potential at which these peaks occur (Epc) is a measure of how easily the molecule is reduced. Electron-withdrawing groups will make the reduction potential less negative (easier to reduce), while electron-donating groups will make it more negative (harder to reduce).[1]
-
Oxidation Potentials: The positive potential scans will show oxidation peaks, corresponding to the removal of electrons from the Highest Occupied Molecular Orbital (HOMO). The potential at which these peaks occur (Epa) indicates the ease of oxidation. Electron-donating groups will make the oxidation potential less positive (easier to oxidize), while electron-withdrawing groups will make it more positive (harder to oxidize).
-
Reversibility: The separation between the cathodic and anodic peak potentials (ΔEp = Epa - Epc) and the ratio of the peak currents (ipa/ipc) can indicate the reversibility of the redox process. A reversible one-electron process typically has a ΔEp of about 59 mV at room temperature and an ipa/ipc ratio close to 1.
Data Presentation
The electronic properties of this compound can be systematically tuned by the introduction of various substituents. The following tables summarize the effect of different functional groups on the redox potentials of substituted 2,2'-bipyrimidines.
Table 1: Redox Potentials of 5,5'-Disubstituted this compound Derivatives
| Substituent (R) at 5,5'-positions | E₁/₂ (V vs. Fc/Fc⁺) - First Reduction | E₁/₂ (V vs. Fc/Fc⁺) - Second Reduction | Reference |
| -H | -2.19 | ~ -2.6 (irreversible) | [1] |
| -CO₂Et | -1.83 | -2.00 | [1] |
| -Alkyl | More negative than unsubstituted | More negative than unsubstituted | [1] |
Note: Electron-donating groups (like alkyls) generally lead to a negative shift in the redox potentials, making the molecule harder to reduce. Conversely, electron-withdrawing groups (like esters) lead to a positive shift, making it easier to reduce.[1]
Experimental Protocols
This section provides detailed methodologies for key synthetic procedures.
Protocol 1: Synthesis of this compound via Ullmann Coupling of 2-Iodopyrimidine[2][3][4]
This protocol describes a high-yield synthesis of this compound.
Materials:
-
2-Iodopyrimidine
-
Activated Copper Powder
-
Anhydrous N,N-Dimethylformamide (DMF)
-
25% Aqueous Ammonia
-
Potassium Cyanide (KCN) - EXTREME CAUTION: KCN is highly toxic. Handle with appropriate safety measures.
Procedure:
-
To a round-bottom flask, add 2-iodopyrimidine and activated copper powder (typically 2-3 equivalents).
-
Add anhydrous DMF to the flask under an inert atmosphere (e.g., Argon or Nitrogen).
-
Heat the reaction mixture to 80-85 °C and stir for 7 hours.
-
Increase the temperature to 120-130 °C and continue stirring for an additional 2 hours.
-
Cool the reaction mixture to 0 °C.
-
Carefully add a 25% aqueous solution of ammonia containing potassium cyanide to the cooled suspension to complex and remove the copper salts. (Perform this step in a well-ventilated fume hood with extreme caution).
-
Extract the aqueous layer with a suitable organic solvent (e.g., chloroform or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude this compound.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) or by column chromatography on silica gel.
Protocol 2: Synthesis of 5,5'-Disubstituted 2,2'-Bipyrimidines via Suzuki Coupling
This protocol provides a general method for introducing aryl substituents at the 5 and 5' positions of the this compound core.
Materials:
-
5,5'-Dibromo-2,2'-bipyrimidine
-
Arylboronic acid or ester (2.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst like XPhos-Pd-G3)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Solvent (e.g., 1,4-dioxane/water or toluene/ethanol/water mixture)
Procedure:
-
In a Schlenk flask, combine 5,5'-dibromo-2,2'-bipyrimidine, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent system to the flask.
-
Add the palladium catalyst to the reaction mixture under a positive pressure of inert gas.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Visualizations
Logical Workflow for Troubleshooting Low Yield in Ullmann Coupling
References
Validation & Comparative
A Comparative Guide to 2,2'-Bipyrimidine and 2,2'-Bipyridine as Ligands for Researchers
For researchers, scientists, and drug development professionals, the choice of a chelating ligand is a critical decision that can significantly impact the properties and efficacy of the resulting metal complex. This guide provides a comprehensive comparison of two widely used bidentate N-donor ligands: 2,2'-bipyrimidine (bpym) and 2,2'-bipyridine (bpy). By examining their structural, electronic, and coordination properties, supported by experimental data, this document aims to facilitate an informed selection for your specific research applications.
At a Glance: Key Differences
| Feature | This compound (bpym) | 2,2'-Bipyridine (bpy) |
| Structure | Two fused pyrimidine rings | Two fused pyridine rings |
| Nitrogen Atoms | Four | Two |
| Basicity | Less basic | More basic |
| π-Acceptor Ability | Stronger π-acceptor | Weaker π-acceptor |
| Complex Stability | Generally forms less stable complexes | Generally forms more stable complexes |
| Redox Potentials of Complexes | Metal-centered oxidations at more positive potentials | Metal-centered oxidations at less positive potentials |
| Luminescence of Ru(II) Complexes | Often lower quantum yields and shorter lifetimes | Often higher quantum yields and longer lifetimes |
Structural and Electronic Properties
The fundamental difference between this compound and 2,2'-bipyridine lies in their core structures. While both are bicyclic aromatic compounds, bpym contains four nitrogen atoms within its rings, whereas bpy has two. This seemingly small change has profound implications for their electronic properties and coordination behavior.
2,2'-Bipyridine (bpy) is a classic and extensively studied chelating ligand. Its two nitrogen atoms provide a stable five-membered chelate ring upon coordination to a metal ion. The pyridine rings are relatively electron-rich, making bpy a good σ-donor.
This compound (bpym) , with its two additional nitrogen atoms, is a more electron-deficient system. These electron-withdrawing nitrogen atoms reduce the overall basicity of the ligand and enhance its π-acceptor capabilities. This means that bpym is better at accepting electron density from the metal center into its π* orbitals.
Caption: Chemical structures of 2,2'-bipyridine and this compound.
Coordination Chemistry and Stability of Complexes
The differences in electronic properties directly influence the stability of the metal complexes formed.
Stability Constants: The stability of a metal complex is quantified by its stability constant (K) or the overall stability constant (β). A higher value indicates a more stable complex. Due to its greater basicity, 2,2'-bipyridine generally forms more stable complexes with transition metal ions compared to this compound.[1]
| Metal Ion | Ligand | logK₁ | logK₂ | logK₃ | logβ₃ |
| Fe(II) | bpy | 4.2 | 3.7 | 5.0 | 12.9 |
| Co(II) | bpy | 5.7 | 5.2 | 4.6 | 15.5 |
| Ni(II) | bpy | 7.0 | 6.8 | 6.5 | 20.3 |
| Cu(II) | bpy | 7.9 | 5.5 | 3.4 | 16.8 |
Spectroscopic Properties
The electronic nature of the ligand significantly affects the spectroscopic properties of its metal complexes, particularly the metal-to-ligand charge transfer (MLCT) bands.
UV-Visible Spectroscopy: The MLCT bands in the UV-Vis spectra of metal complexes provide insights into the energy of the HOMO-LUMO gap. For Ru(II) complexes, the stronger π-accepting nature of bpym leads to a stabilization of the metal d-orbitals and a destabilization of the ligand π* orbitals. This generally results in a lower energy MLCT transition (a red shift) compared to the corresponding bpy complex.
| Complex | λ_max (MLCT) (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Solvent |
| [Fe(bpy)₃]²⁺ | 520 | 1.01 x 10³ | Acetonitrile |
| [Ru(bpy)₃]²⁺ | 452 | 1.46 x 10⁴ | Water |
| [Ru(bpy)₂(bpym)]²⁺ | ~470 | - | - |
Luminescence: The photophysical properties of Ru(II) complexes are highly dependent on the ligand. The lower energy of the ³MLCT state in Ru(II)-bpym complexes often leads to faster non-radiative decay and, consequently, lower emission quantum yields and shorter excited-state lifetimes compared to their bpy analogues.[2]
| Complex | Emission λ_max (nm) | Quantum Yield (Φ) | Excited-State Lifetime (τ) (ns) |
| [Ru(bpy)₃]²⁺ | 610 | 0.042 | 600 |
| [Ru(bpym)₃]²⁺ | 725 | 0.001 | 10 |
Electrochemical Properties
The electron-withdrawing nature of this compound has a pronounced effect on the redox potentials of its metal complexes.
Cyclic Voltammetry: The stronger π-acceptor character of bpym stabilizes the metal d-orbitals. As a result, metal-centered oxidations (e.g., M(II) to M(III)) in bpym complexes occur at more positive potentials compared to the analogous bpy complexes, making them more difficult to oxidize.[3] Conversely, ligand-based reductions are typically observed at less negative potentials for bpym complexes.
| Complex | E₁/₂ (M³⁺/M²⁺) (V vs. SCE) | E₁/₂ (Ligand Reduction) (V vs. SCE) |
| [Ru(bpy)₃]²⁺ | +1.26 | -1.33, -1.50, -1.77 |
| [Ru(bpym)₃]²⁺ | +1.75 | -0.87, -1.25, -1.60 |
| [Fe(bpy)₃]²⁺ | +1.07 to +1.12 | - |
Experimental Protocols
Synthesis of Tris(2,2'-bipyridine)iron(II) Tetrafluoroborate (Fe(bpy)₃₂)
A standard synthesis involves the reaction of an iron(II) salt with three equivalents of 2,2'-bipyridine in a suitable solvent.[4]
-
Dissolve iron(II) chloride (FeCl₂) in a minimal amount of water.
-
Dissolve 2,2'-bipyridine in ethanol.
-
Mix the two solutions.
-
Add an aqueous solution of sodium tetrafluoroborate (NaBF₄) to precipitate the deep red complex.
-
Filter the precipitate and wash with cold water and then cold ethanol.
Synthesis of Tris(2,2'-bipyridine)ruthenium(II) Chloride ([Ru(bpy)₃]Cl₂)
This complex is typically prepared by reacting ruthenium(III) chloride with 2,2'-bipyridine.[4]
-
Treat an aqueous solution of ruthenium(III) chloride with 2,2'-bipyridine.
-
Add a reducing agent, such as hypophosphorous acid, to reduce Ru(III) to Ru(II).
-
The resulting [Ru(bpy)₃]²⁺ complex can then be precipitated with a suitable counter-ion like chloride.
Caption: Generalized workflow for the synthesis of tris-homoleptic complexes.
Determination of Stability Constants by Spectrophotometry (Job's Method)
Job's method, or the method of continuous variation, can be used to determine the stoichiometry and stability constant of a metal-ligand complex in solution.[5]
-
Prepare a series of solutions where the mole fraction of the metal and ligand varies, but the total molar concentration is kept constant.
-
Measure the absorbance of each solution at the wavelength of maximum absorbance (λ_max) of the complex.
-
Plot the absorbance versus the mole fraction of the ligand.
-
The stoichiometry of the complex corresponds to the mole fraction at which the maximum absorbance is observed. The stability constant can then be calculated from the absorbance data.
Caption: Experimental workflow for determining stability constants using Job's method.
Conclusion
The choice between this compound and 2,2'-bipyridine as a ligand depends heavily on the desired properties of the final metal complex.
Choose 2,2'-bipyridine for:
-
Higher thermodynamic stability of the resulting complexes.
-
Applications where strong luminescence and long excited-state lifetimes are crucial, such as in photoredox catalysis and bio-imaging.
-
When a less positive metal-centered redox potential is desired.
Choose this compound for:
-
Applications requiring strong π-acceptor ligands to stabilize low oxidation states of the metal center.
-
Tuning the redox potential of the complex to more positive values.
-
Creating polynuclear complexes where bpym can act as a bridging ligand.
This guide provides a foundational understanding of the key differences between these two important ligands. Further investigation into specific metal-ligand combinations and their performance in the context of your research is highly recommended. The existing gap in comprehensive comparative data for this compound presents an opportunity for further research in this area.
References
A Comparative Guide to the Spectroscopic Characterization of 2,2'-Bipyrimidine Complexes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the spectroscopic properties of metal complexes featuring the 2,2'-bipyrimidine (bpm) ligand. It is designed to assist researchers in understanding the characteristic spectral features of these compounds and to provide practical guidance for their experimental characterization. A comparative analysis with complexes of the well-studied ligands 2,2'-bipyridine (bpy) and 1,10-phenanthroline (phen) is included to highlight the unique electronic and structural influences of the bipyrimidine moiety.
Introduction
The ligand this compound is a fascinating building block in coordination chemistry, known for its ability to form bi- and polynuclear complexes, facilitating the study of intramolecular energy and electron transfer processes. The presence of four nitrogen donors allows for diverse coordination modes, making the spectroscopic characterization of its metal complexes crucial for understanding their structure, bonding, and potential applications in areas such as catalysis, photochemistry, and medicinal chemistry. This guide focuses on the key spectroscopic techniques—UV-Visible, Nuclear Magnetic Resonance, and Infrared spectroscopy—used to elucidate the properties of these complexes.
Comparative Spectroscopic Analysis
The electronic and vibrational properties of this compound complexes are distinct from those of their 2,2'-bipyridine and 1,10-phenanthroline analogues. These differences are primarily due to the electron-deficient nature of the pyrimidine rings in bpm.
UV-Visible Spectroscopy
UV-Vis spectroscopy is a fundamental tool for probing the electronic transitions in metal complexes. The spectra of this compound complexes are typically characterized by intense ligand-centered (π→π*) transitions in the ultraviolet region and metal-to-ligand charge transfer (MLCT) bands in the visible region.
Compared to bpy and phen complexes, the MLCT bands of bpm complexes are often red-shifted. This is attributed to the lower energy of the π* orbitals of the bipyrimidine ligand, which facilitates the charge transfer from the metal center.
Table 1: UV-Visible Spectroscopic Data for Selected this compound and Comparative Complexes
| Complex | λmax (nm) (π→π*) | λmax (nm) (MLCT) | Molar Absorptivity (ε, M⁻¹cm⁻¹) (MLCT) | Solvent |
| [Ru(bpy)₂(bpm)]²⁺ | 246, 286 | 422 | ~13,000 | Acetonitrile |
| [Ru(phen)₂(bpm)]²⁺ | 262 | 430 | ~15,000 | Acetonitrile |
| [Fe(bpm)₃]²⁺ | ~300 | ~550 | Not Reported | Acetonitrile |
| [Cu(bpy)₂]²⁺ | ~300 | ~680 | ~100 | Water |
| [Ru(bpy)₃]²⁺ | 244, 287 | 452 | 14,600 | Acetonitrile |
| [Ru(phen)₃]²⁺ | ~265 | ~448 | 18,600 | Acetonitrile |
Note: Data for some complexes, particularly molar absorptivity for bpm complexes, is not always readily available in the literature and can vary with experimental conditions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides valuable information about the coordination environment of the ligand. In diamagnetic complexes, the coordination of this compound to a metal center leads to characteristic downfield shifts of the proton signals compared to the free ligand, due to the deshielding effect of the metal ion. The magnitude of these coordination-induced shifts can provide insights into the metal-ligand bond strength.
For paramagnetic complexes, the signals are often significantly broadened and shifted, providing information about the spin distribution within the molecule.
Table 2: ¹H NMR Chemical Shift Data for Selected Diamagnetic Complexes
| Compound | H4, H6 (ppm) | H5 (ppm) | Solvent |
| This compound (free ligand) | 9.15 (d) | 7.60 (t) | CDCl₃ |
| [Ru(bpy)₂(bpm)]²⁺ (bpm protons) | 9.32 (d), 8.85 (d) | 7.75 (t) | CD₃CN |
| [Ru(bpy)₃]²⁺ | 8.52 (d), 7.73 (d) | 8.10 (t), 7.41 (t) | CD₃CN |
Note: Assignments for complexed ligands can be complex due to overlapping signals and changes in symmetry upon coordination.
Infrared (IR) Spectroscopy
IR spectroscopy is used to probe the vibrational modes of the ligands and can indicate coordination to a metal center. Upon coordination of this compound, the vibrational frequencies of the C=N and C=C stretching modes within the pyrimidine rings typically shift to higher wavenumbers. New bands corresponding to metal-ligand vibrations may also appear in the far-IR region.
Table 3: Key IR Vibrational Frequencies (cm⁻¹) for this compound and its Complexes
| Compound | ν(C=N) / ν(C=C) (Ring Stretching) | Other Key Bands |
| This compound (free ligand) | ~1570, 1540, 1450, 1390 | Ring breathing, C-H bending |
| Metal-bpm Complexes (general) | Shifts to higher frequency (e.g., 1580-1600) | Metal-Nitrogen stretching (far-IR, ~200-400) |
| --INVALID-LINK--₂·2H₂O | 1585, 1550, 1460, 1410 | Coordinated water bands |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
UV-Visible Spectroscopy
Objective: To determine the electronic absorption properties of the metal complex.
Materials:
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
Spectroscopic grade solvent (e.g., acetonitrile, water, DMSO)
-
The metal complex of interest
Procedure:
-
Preparation of Stock Solution: Accurately weigh a small amount of the complex and dissolve it in the chosen solvent in a volumetric flask to prepare a stock solution of known concentration (typically in the range of 10⁻³ to 10⁻⁴ M).
-
Preparation of Sample for Measurement: Dilute the stock solution to obtain a final concentration that gives a maximum absorbance in the range of 0.5 to 1.5. This is typically in the 10⁻⁵ to 10⁻⁶ M range.
-
Instrument Setup:
-
Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.
-
Set the desired wavelength range (e.g., 200-800 nm).
-
-
Blank Measurement: Fill a quartz cuvette with the pure solvent and place it in the spectrophotometer. Record a baseline spectrum to correct for the solvent absorption.
-
Sample Measurement: Rinse the cuvette with the sample solution and then fill it. Place the cuvette in the spectrophotometer and record the absorption spectrum.
-
Data Analysis: Determine the wavelengths of maximum absorbance (λmax) and calculate the molar absorptivity (ε) using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the concentration in mol/L, and l is the path length in cm.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the structure and coordination environment of the ligand in diamagnetic complexes.
Materials:
-
NMR Spectrometer
-
NMR tubes
-
Deuterated solvent (e.g., CD₃CN, DMSO-d₆, CDCl₃)
-
The diamagnetic metal complex of interest
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the complex in approximately 0.6-0.7 mL of the chosen deuterated solvent directly in an NMR tube. Ensure the complex is fully dissolved.
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Tune and match the probe for the ¹H nucleus.
-
-
Data Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
If necessary, perform 2D NMR experiments such as COSY to aid in the assignment of proton signals.
-
-
Data Processing and Analysis:
-
Process the raw data (Fourier transform, phase correction, baseline correction).
-
Integrate the signals to determine the relative number of protons.
-
Analyze the chemical shifts, coupling constants, and multiplicities to assign the resonances to the specific protons of the this compound ligand.
-
Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy
Objective: To identify the vibrational modes of the ligand and infer coordination to the metal center.
Materials:
-
FTIR Spectrometer with an ATR accessory (e.g., with a diamond or germanium crystal)
-
Solid sample of the metal complex
-
Spatula
-
Solvent for cleaning (e.g., isopropanol) and lint-free wipes
Procedure:
-
Background Measurement: Ensure the ATR crystal is clean. Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum.
-
Sample Application: Place a small amount of the solid complex onto the center of the ATR crystal.
-
Apply Pressure: Use the ATR pressure clamp to press the sample firmly and evenly against the crystal surface to ensure good contact.
-
Data Acquisition: Collect the FTIR spectrum of the sample. Typically, multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.
-
Data Analysis:
-
Identify the characteristic vibrational bands of the this compound ligand.
-
Compare the spectrum of the complex to that of the free ligand to identify shifts in vibrational frequencies upon coordination.
-
Assign the observed bands to specific vibrational modes (e.g., C=N stretch, C=C stretch, ring breathing).
-
Experimental Workflow and Signaling Pathways
The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a newly synthesized this compound complex.
Caption: A generalized workflow for the synthesis and spectroscopic characterization of this compound metal complexes.
This guide serves as a starting point for researchers working with this compound complexes. The provided data and protocols should facilitate the effective spectroscopic characterization and comparative analysis of these important coordination compounds.
A Researcher's Guide to the Computational Validation of 2,2'-Bipyrimidine Properties
For researchers, scientists, and drug development professionals, the accurate prediction of molecular properties is crucial for accelerating discovery. This guide provides a comparative framework for the computational validation of 2,2'-bipyrimidine, a key ligand in coordination chemistry and a promising candidate for applications in redox flow batteries.[1][2] By comparing theoretical data from Density Functional Theory (DFT) calculations with experimental findings, we can establish robust computational models to predict the behavior of novel this compound derivatives.
Data Presentation: Bridging Theory and Experiment
A critical aspect of computational chemistry is the validation of theoretical models against experimental data. The following tables summarize key quantitative data for this compound and a common alternative, 2,2'-bipyridine, from both computational and experimental studies.
Table 1: Comparison of Key Geometric and Electronic Properties of this compound and 2,2'-Bipyridine
| Property | Molecule | Computational Value | Experimental Value |
| Redox Potential (V vs. Fc/Fc+) | This compound | ~ -2.0 (for two-electron reduction)[2] | Not explicitly stated |
| 2,2'-Bipyridine | Varies with functionalization[3] | Not explicitly stated | |
| Melting Point (°C) | This compound | Not applicable | 113-115[4], 112-116 |
| 2,2'-Bipyridine | Not applicable | 72[5] | |
| Form | This compound | Not applicable | White solid[4] |
| 2,2'-Bipyridine | Not applicable | White or yellow crystalline solid[5] |
Experimental and Computational Protocols
The validation of computational data relies on accurate experimental measurements. Below are detailed methodologies for key experiments and computational setups used to characterize this compound and its analogues.
Experimental Protocol: Cyclic Voltammetry
Cyclic voltammetry is a crucial technique for determining the redox potentials of molecules like this compound.
-
Preparation of the Electrolyte Solution: A solution of this compound (e.g., 5 mM) is prepared in a suitable solvent such as acetonitrile (MeCN).[2] A supporting electrolyte, for instance, 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF6), is added to ensure conductivity.[2]
-
Electrochemical Cell Setup: A standard three-electrode cell is used, consisting of a glassy carbon working electrode, a platinum wire counter electrode, and a silver wire or Ag/AgCl reference electrode.
-
Data Acquisition: The potential is swept between a set range (e.g., 0 V to -2.8 V) at a specific scan rate (e.g., 100 mV/s).[2] The resulting current is measured and plotted against the applied potential. The ferrocene/ferrocenium (Fc/Fc+) couple is often used as an internal reference standard.[2]
-
Data Analysis: The half-wave potentials (E1/2) for the reduction and oxidation peaks are determined from the cyclic voltammogram, providing the redox potentials of the compound.
Computational Protocol: Density Functional Theory (DFT) Calculations
DFT calculations are a powerful tool for predicting the electronic and structural properties of molecules.
-
Structure Optimization: The geometry of the this compound molecule is optimized using a specific functional and basis set, for example, the B3LYP functional with the 6-31G(d,p) basis set.[9]
-
Property Calculation: Once the geometry is optimized, various properties can be calculated:
-
Redox Potentials: These can be estimated by calculating the Gibbs free energy of the different oxidation states of the molecule.
-
Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated to understand the electronic structure and reactivity.
-
Vibrational Frequencies: These are calculated to confirm that the optimized structure corresponds to a minimum on the potential energy surface and can be compared with experimental infrared (IR) and Raman spectra.
-
-
Solvation Effects: To better mimic experimental conditions, a solvent model (e.g., the Polarizable Continuum Model - PCM) can be incorporated into the calculations.
Visualizing Computational Workflows and Molecular Comparisons
Diagrams are essential for illustrating complex relationships and workflows in computational chemistry.
References
- 1. Data science enabled discovery of a highly soluble 2,2′-bipyrimidine anolyte for application in a flow battery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interrogation of 2,2’-Bipyrimidines as Low Potential Two Electron Electrolytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. 2,2'-Bipyridine | C10H8N2 | CID 1474 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Data science enabled discovery of a highly soluble 2,2′-bipyrimidine anolyte for application in a flow battery - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. Electronic structure of 2,2'-bipyridine organotransition-metal complexes. Establishing the ligand oxidation level by density functional theoretical calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Item - 2,2'-bipyridine compounds of group 14 elements: A density functional theory study - University of Lincoln - Figshare [repository.lincoln.ac.uk]
- 9. tandfonline.com [tandfonline.com]
comparative analysis of different 2,2'-bipyrimidine synthesis routes
For Researchers, Scientists, and Drug Development Professionals
The symmetrical heteroaromatic ligand 2,2'-bipyrimidine is a fundamental building block in coordination chemistry, catalysis, and materials science. Its unique chelating properties and rigid backbone make it a valuable component in the design of functional metal complexes and organic materials. A variety of synthetic strategies have been developed to access this important molecule, each with its own set of advantages and disadvantages. This guide provides a comparative analysis of the most common synthetic routes to this compound, offering a comprehensive overview of their performance, supported by experimental data and detailed protocols.
Performance Comparison of Synthesis Routes
The choice of synthetic route to this compound is often dictated by factors such as desired yield, reaction time, availability of starting materials, and scalability. The following table summarizes the key quantitative data for the most prevalent methods.
| Synthesis Route | Starting Material(s) | Catalyst/Reagent | Solvent | Reaction Time | Temperature (°C) | Yield (%) | Reference |
| Ullmann Coupling | 2-Iodopyrimidine | Activated Copper Powder | DMF | 9 hours | 80-130 | 90 | [1] |
| Microwave-Assisted Negishi-like Coupling | 2-Halopyridine, Pyridylzinc bromide | Ni/Al₂O₃-SiO₂ or Pd/Al₂O₃ | THF | 1 hour | Not specified (Microwave) | up to 86 | [2][3] |
| Traditional Negishi Coupling | 2-Bromopyridine, 2-Pyridylzinc halide | Pd(dba)₂ / XPhos | THF | 18-40 hours | Room Temp. - 60 | 68-98 | [3][4] |
| Suzuki-Miyaura Coupling | 2-Chloropyrimidine, Pyrimidine-2-boronic acid | Pd₂(dba)₃ / P(t-Bu)₃ | THF | Overnight | 50 | Moderate | [5] |
| Kröhnke Synthesis | (Not directly reported for unsubstituted this compound) | - | - | - | - | - | - |
Experimental Protocols
Ullmann Coupling
This classical method provides a high-yield route to this compound through the homocoupling of 2-iodopyrimidine.[1]
Materials:
-
2-Iodopyrimidine
-
Activated Copper Powder
-
Anhydrous Dimethylformamide (DMF)
-
Potassium Cyanide (KCN)
-
25% Aqueous Ammonia
-
Chloroform
-
Anhydrous Potassium Carbonate
Procedure:
-
In a reaction flask, combine 2-iodopyrimidine and activated copper powder in anhydrous DMF.
-
Heat the mixture with vigorous stirring to 80-85 °C and maintain for 7 hours.
-
Increase the temperature to 120-130 °C and continue stirring for an additional 2 hours.
-
Cool the reaction mixture to 0 °C.
-
Carefully add a solution of potassium cyanide in 25% aqueous ammonia to the cooled suspension to complex the copper.
-
Extract the aqueous layer multiple times with chloroform.
-
Combine the organic extracts and dry over anhydrous potassium carbonate.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude this compound by recrystallization.
Microwave-Assisted Negishi-like Coupling
This modern approach utilizes microwave irradiation to significantly reduce reaction times for the cross-coupling of a 2-halopyridine with a pyridylzinc reagent.[2][3]
Materials:
-
2-Halopyridine (e.g., 2-bromopyridine)
-
Pyridylzinc bromide
-
Heterogeneous Catalyst (Ni/Al₂O₃-SiO₂ or Pd/Al₂O₃)
-
Anhydrous Tetrahydrofuran (THF)
-
Ammonium Hydroxide (30 wt%)
Procedure:
-
In a microwave reaction vial equipped with a stir bar, combine the 2-halopyridine, the heterogeneous catalyst, and a solution of pyridylzinc bromide in THF.
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture with microwaves (e.g., 300 W) for 1 hour.
-
After cooling, add 30 wt% ammonium hydroxide to the reaction mixture and stir for 30 minutes to remove any coordinated zinc from the product.
-
Extract the product into an organic solvent.
-
Dry the organic layer and remove the solvent under reduced pressure.
-
Purify the crude product by chromatography.
Traditional Negishi Coupling
The Negishi coupling offers a versatile method for the synthesis of bipyridines, including the parent this compound, by coupling an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst.[3][4]
Materials:
-
2-Bromopyridine
-
n-Butyllithium or LDA
-
Zinc Chloride (ZnCl₂)
-
Palladium catalyst (e.g., Pd(dba)₂ with a phosphine ligand like XPhos)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Prepare the 2-pyridylzinc halide reagent in situ by reacting 2-bromopyridine with a strong base (e.g., n-butyllithium) at low temperature, followed by transmetalation with zinc chloride.
-
To this solution, add another equivalent of 2-bromopyridine and the palladium catalyst.
-
Allow the reaction to proceed at room temperature or with gentle heating (up to 60 °C) for 18 to 40 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent.
-
Dry the combined organic layers and remove the solvent.
-
Purify the product by column chromatography.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful C-C bond-forming reaction that can be employed for the synthesis of this compound from a halopyrimidine and a pyrimidineboronic acid derivative.[5]
Materials:
-
2-Chloropyrimidine
-
Pyrimidine-2-boronic acid or a suitable boronate ester
-
Palladium catalyst (e.g., Pd₂(dba)₃ with a phosphine ligand like P(t-Bu)₃)
-
Base (e.g., spray-dried KF)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
In a reaction vessel under an inert atmosphere, combine 2-chloropyrimidine, pyrimidine-2-boronic acid, the palladium catalyst, the phosphine ligand, and the base in anhydrous THF.
-
Heat the reaction mixture to 50 °C and stir overnight.
-
Monitor the reaction by TLC or GC-MS.
-
After the reaction is complete, cool the mixture and add water.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over a drying agent, and remove the solvent.
-
Purify the crude product by chromatography.
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the key synthetic routes to this compound.
Caption: Ullmann coupling pathway for this compound synthesis.
Caption: Microwave-assisted Negishi-like coupling for this compound.
References
- 1. vg.web.elte.hu [vg.web.elte.hu]
- 2. A heterogeneous-catalyst-based, microwave-assisted protocol for the synthesis of 2,2'-bipyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Heterogeneous-Based and Microwave-Assisted Protocol for the Synthesis of 2,2’-Bipyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Progress on the Synthesis of Bipyridine Derivatives [mdpi.com]
- 5. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating the Purity of Synthesized 2,2'-Bipyrimidine
For researchers, scientists, and drug development professionals engaged in the synthesis of novel compounds, establishing the purity of the final product is a critical, non-negotiable step. In the realm of coordination chemistry and materials science, 2,2'-bipyrimidine serves as a vital bidentate bridging ligand. Its purity is paramount to ensure the predictable formation and performance of metal complexes. This guide provides a comprehensive comparison of analytical techniques for validating the purity of synthesized this compound, complete with experimental protocols and data.
Purity Validation: A Multi-Faceted Approach
A single analytical method is often insufficient to definitively confirm the purity of a synthesized compound. A combination of chromatographic and spectroscopic techniques provides a more complete and reliable assessment. This guide focuses on four key methods: High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Elemental Analysis.
Comparison of Analytical Techniques
Each analytical technique offers unique insights into the purity of a this compound sample. The following table summarizes the key performance indicators for each method.
| Analytical Technique | Information Provided | Key Advantages | Potential Limitations |
| High-Performance Liquid Chromatography (HPLC) | Quantitative assessment of purity and detection of impurities. | High sensitivity and resolution for separating the main compound from impurities. | Requires method development; impurities that co-elute may not be detected. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation and detection of proton-containing impurities. | Provides detailed structural information and can identify and quantify impurities with distinct proton signals. | Less sensitive than HPLC for detecting trace impurities; complex spectra can be difficult to interpret. |
| Mass Spectrometry (MS) | Confirmation of molecular weight and identification of impurities based on their mass-to-charge ratio. | High sensitivity and specificity for molecular weight determination. | Isomeric impurities may not be distinguishable; quantification can be challenging. |
| Elemental Analysis | Determination of the elemental composition (C, H, N). | Confirms the empirical formula of the bulk sample. | Does not provide information on the nature of impurities; requires a relatively pure sample for accurate results. |
Experimental Protocols
Detailed methodologies for each analytical technique are crucial for reproducible and reliable results.
High-Performance Liquid Chromatography (HPLC)
Objective: To separate and quantify this compound and its potential impurities. A common approach is reverse-phase HPLC.[1]
Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Phosphoric acid (for mobile phase modification)[1]
Procedure:
-
Sample Preparation: Accurately weigh approximately 1 mg of the synthesized this compound and dissolve it in 1 mL of the mobile phase to create a 1 mg/mL stock solution. Further dilute as necessary.
-
Mobile Phase Preparation: A typical mobile phase consists of a mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid.[1] The mobile phase should be filtered and degassed before use.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
-
Analysis: Inject the sample and record the chromatogram. The purity is determined by the area percentage of the main peak corresponding to this compound.
Expected Results: A pure sample of this compound will show a single major peak at a specific retention time. The presence of other peaks indicates impurities.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the chemical structure of this compound and identify any proton-containing impurities.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Reagents:
-
Deuterated chloroform (CDCl₃)
-
Tetramethylsilane (TMS) as an internal standard
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the synthesized this compound in approximately 0.7 mL of CDCl₃ in an NMR tube. Add a small amount of TMS.
-
Data Acquisition: Acquire the ¹H NMR spectrum.
-
Data Analysis: Process the spectrum and integrate the signals. Compare the chemical shifts and coupling constants to known values for this compound.
Expected ¹H NMR Data (400 MHz, CDCl₃):
-
δ 9.05 (dd, J = 4.8, 1.8 Hz, 2H): Protons on the carbons adjacent to the nitrogens.
-
δ 8.85 (dd, J = 8.2, 1.8 Hz, 2H): Protons on the carbons furthest from the inter-ring bond.
-
δ 7.45 (dd, J = 8.2, 4.8 Hz, 2H): Protons on the carbons in the middle of the pyrimidine ring.
The presence of unexpected signals would indicate impurities. For instance, residual dimethylformamide (DMF), a common solvent in the synthesis, would show signals around δ 8.0, 2.9, and 2.7 ppm.[2]
Mass Spectrometry (MS)
Objective: To confirm the molecular weight of this compound.
Instrumentation:
-
Mass spectrometer (e.g., with Electron Ionization - EI)
Procedure:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer.
-
Data Acquisition: Obtain the mass spectrum.
Expected Results: The mass spectrum of this compound (C₈H₆N₄) will show a molecular ion peak ([M]⁺) at a mass-to-charge ratio (m/z) of approximately 158.16.[3][4] Common fragment ions may be observed at lower m/z values.
| Ion | m/z (approx.) |
| [C₈H₆N₄]⁺ (Molecular Ion) | 158 |
| [C₇H₅N₃]⁺ | 131 |
| [C₄H₃N₂]⁺ | 79 |
Elemental Analysis
Objective: To determine the percentage composition of carbon, hydrogen, and nitrogen in the sample, confirming its empirical formula.
Instrumentation:
-
CHN Elemental Analyzer
Procedure:
-
Sample Preparation: Accurately weigh a small amount (typically 1-3 mg) of the dry, homogenous sample into a tin capsule.
-
Analysis: The sample is combusted at high temperature, and the resulting gases (CO₂, H₂O, and N₂) are separated and quantified.
Expected Elemental Composition for C₈H₆N₄:
-
Carbon (C): 60.75%
-
Hydrogen (H): 3.82%
-
Nitrogen (N): 35.42%
A deviation of more than ±0.4% from the theoretical values may indicate the presence of impurities.
Identifying Potential Impurities
The most common method for synthesizing this compound is the Ullmann coupling of 2-halopyrimidines (e.g., 2-iodopyrimidine, 2-bromopyrimidine, or 2-chloropyrimidine).[5][6][7] This synthetic route can introduce specific impurities:
-
Unreacted Starting Materials: Residual 2-halopyrimidines can be detected by all four analytical techniques.
-
Homocoupled Byproducts: While the desired reaction is the coupling of two pyrimidine rings, side reactions can lead to other coupled products, though less common in a homocoupling reaction.
-
Residual Catalyst: Traces of the copper or nickel catalyst used in the coupling reaction may remain. These are typically not detected by HPLC (with UV detection) or NMR but can be identified by techniques like Inductively Coupled Plasma (ICP) spectroscopy.
-
Solvent Residues: High-boiling point solvents like DMF, often used in Ullmann reactions, can be difficult to remove completely and are readily detectable by ¹H NMR.[2]
Alternative Ligands for Comparison
In coordination chemistry, this compound is often compared to other bidentate nitrogen-donor ligands. Two common alternatives are 2,2'-bipyridine and 1,10-phenanthroline.
| Ligand | Key Features |
| 2,2'-Bipyridine | A foundational bidentate chelating ligand. Its complexes have been extensively studied, particularly in photochemistry and catalysis.[8] |
| 1,10-Phenanthroline | A rigid, planar ligand that forms highly stable complexes with many metal ions. Its more extended aromatic system can influence the electronic properties of its complexes.[9] |
The choice of ligand can significantly impact the steric and electronic properties of the resulting metal complex, influencing its reactivity, stability, and photophysical behavior.
Visualizing the Workflow
A systematic workflow is essential for the comprehensive purity validation of synthesized this compound.
The following diagram illustrates the logical relationship between the different analytical techniques in confirming the identity and purity of the synthesized compound.
References
- 1. hmdb.ca [hmdb.ca]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Separation of 2,2’-Bipyrimidine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. Electronic and photophysical properties of platinum(II) biphenyl complexes containing 2,2'-bipyridine and 1,10-phenanthroline ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Zinc complexes formed by 2,2′-bipyridine and 1,10-phenanthroline moieties combined with 2-azanorbornane: modular chiral catalysts for aldol reactions - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. This compound [webbook.nist.gov]
- 9. A Novel Insight into the Ullmann Homocoupling Reactions Performed in Heterogeneous Catalytic Systems - PMC [pmc.ncbi.nlm.nih.gov]
electrochemical comparison of 2,2'-bipyrimidine and its analogues
An Electrochemical Comparison of 2,2'-Bipyrimidine and Its Analogues for Advanced Energy Storage Applications
This guide provides an objective electrochemical comparison of this compound and its substituted analogues, offering insights into their potential applications, particularly in the development of redox flow batteries (RFBs). The information presented is supported by experimental data, detailed methodologies, and visual representations of key concepts to aid in research and development.
This compound and its derivatives have garnered significant attention as promising anolytes (negative electrolytes) for non-aqueous RFBs due to their ability to undergo multi-electron reduction at low potentials.[1] The parent this compound molecule exhibits a reversible one-electron reduction at approximately -2.19 V versus the ferrocene/ferrocenium (Fc/Fc⁺) redox couple.[1] However, its second reduction is irreversible and occurs at a very negative potential (around -2.6 V vs Fc/Fc⁺), often leading to decomposition.[1] Strategic functionalization of the bipyrimidine core with electron-withdrawing groups can overcome this limitation, enabling two reversible electron transfers at more accessible potentials.[1] This modification is crucial for enhancing the energy density of RFBs.
Comparative Electrochemical Data
The electrochemical properties of a series of this compound analogues have been systematically investigated to understand the structure-property relationships. The following table summarizes the key electrochemical data for selected compounds, highlighting the impact of different substituents on their redox potentials.
| Compound | Substituent (R) | First Redox Potential (E¹₁/₂) (V vs Fc/Fc⁺) | Second Redox Potential (E²₁/₂) (V vs Fc/Fc⁺) |
| This compound | H | -2.19 | ~ -2.6 (irreversible) |
| Analogue 4a | 5,5'-di-ester | -1.83 | -2.00 |
| Analogue 4q | Tethered ammonium cation | Least negative E₁/₂ values | Least negative E₁/₂ values |
| Analogues 4r-4x | Dialkyl groups | More negative potentials | More negative potentials |
Data compiled from studies on substituted 2,2'-bipyrimidines.[1]
The data clearly demonstrates that the introduction of ester groups at the 5,5' positions (Analogue 4a) not only makes the second reduction reversible but also shifts both redox potentials to less negative values.[1] Conversely, electron-donating dialkyl groups (Analogues 4r-4x) lead to more negative redox potentials.[1] The presence of a tethered ammonium cation in Analogue 4q results in the least negative redox potentials, showcasing the significant tunability of this molecular scaffold.[1]
Experimental Protocols
The electrochemical characterization of these compounds was primarily conducted using cyclic voltammetry (CV). Below is a typical experimental protocol:
Cyclic Voltammetry (CV) Measurements:
-
Working Electrode: Glassy carbon electrode (0.07 cm²).[1]
-
Counter Electrode: Platinum wire.[2]
-
Reference Electrode: Silver wire pseudo-reference electrode, with potentials referenced internally to the Fc/Fc⁺ couple.[1][2]
-
Electrolyte Solution: A 0.1 M solution of tetrabutylammonium tetrafluoroborate (TBABF₄) in acetonitrile (MeCN).[1] For studies involving different counterions, TBAPF₆, KPF₆, NaPF₆, and LiPF₆ were also used.[1]
-
Analyte Concentration: Typically 5 mM.[1]
-
Scan Rate: 100 mV/s, with variations to confirm diffusion-controlled processes.[1]
-
Procedure: The electrolyte solution was deaerated by bubbling with dry argon before measurements.[2] The potential was swept to observe the reduction and subsequent oxidation peaks of the analyte. The reversibility of the redox events was assessed by the peak separation and the ratio of the anodic to cathodic peak currents.
Key Relationships and Pathways
The electrochemical behavior and stability of this compound analogues are governed by a set of interconnected factors. The following diagram illustrates the logical flow from molecular structure to electrochemical performance and potential degradation pathways.
Caption: Logical flow from molecular design to electrochemical performance and stability of this compound analogues.
The diagram illustrates that the core this compound structure, when functionalized with different substituents, exhibits tunable redox potentials. This, in turn, influences the nature of the electron transfer processes (reversibility and number of electrons). The reversibility of these processes is critical for high cycling stability, as irreversible reactions can lead to decomposition, primarily through the protonation of the highly basic dianion species.[1] Ultimately, achieving reversible multi-electron transfer at desirable potentials is key to enhancing the energy density of redox flow batteries. The electron transfer process is generally diffusion-controlled, as indicated by the linear dependence of peak currents on the square root of the scan rate in cyclic voltammetry experiments.[1]
References
The Understated Contender: Assessing the Catalytic Performance of 2,2'-Bipyrimidine Against Other Common Ligands
For researchers, scientists, and drug development professionals, the selection of an appropriate ligand is a critical step in designing efficient catalytic systems. While ligands such as 2,2'-bipyridine (bpy) and 1,10-phenanthroline (phen) have been extensively studied and widely adopted, 2,2'-bipyrimidine (bpym) presents a unique electronic and steric profile that warrants a closer examination of its catalytic prowess. This guide provides a comparative assessment of the catalytic performance of this compound against other well-established nitrogen-containing heterocyclic ligands, supported by available experimental data and detailed methodologies.
Introduction to this compound
This compound is a bidentate N-heterocyclic ligand characterized by two pyrimidine rings linked at the 2 and 2' positions. This arrangement results in a more electron-deficient π-system compared to its pyridine-based analogue, 2,2'-bipyridine. This inherent electronic difference can significantly influence the properties of the resulting metal complexes, including their redox potentials, stability, and, consequently, their catalytic activity. This guide will delve into a comparative analysis of this compound in several key catalytic transformations.
Comparative Catalytic Performance
To provide a clear and objective comparison, the following sections present quantitative data for the performance of this compound and other common ligands in various catalytic reactions. It is important to note that direct side-by-side comparisons under identical conditions are not always available in the literature. Therefore, reaction conditions are provided to allow for an informed assessment.
Palladium-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for the formation of C-C bonds. The nature of the ligand employed is crucial for the efficiency of the palladium catalyst. While data for this compound in this specific reaction is limited in direct comparative studies, we can infer its potential by examining related systems.
| Ligand | Catalyst System | Substrate 1 | Substrate 2 | Product Yield (%) | Reference |
| 2,2'-Bipyridine (bpy) | Pd(OAc)₂ / bpy | 4-Bromotoluene | Phenylboronic acid | 85 (Hypothetical) | [1] |
| 1,10-Phenanthroline (phen) | Pd(OAc)₂ / phen | 4-Bromotoluene | Phenylboronic acid | 92 (Hypothetical) | [1] |
| IPr (NHC Ligand) | Pd/IPr | 2,4-Dichloropyridine | Phenylboronic acid | ~70 (C4-coupling) | [2] |
| Ligand-free | PdCl₂ / NBu₄Br | 2,4-Dichloropyridine | Phenylboronic acid | >99 (C4-coupling) | [2] |
Note: The yields for 2,2'-bipyridine and 1,10-phenanthroline are hypothetical and presented for the purpose of a proposed comparative study. The data for IPr and ligand-free systems are for a different substrate, highlighting the impact of ligand choice on selectivity.
Rhenium-Catalyzed CO₂ Reduction
The electrochemical reduction of carbon dioxide (CO₂) is a critical area of research for renewable energy technologies. Rhenium complexes bearing bipyridine-type ligands are well-established catalysts for this transformation.
| Ligand | Catalyst | Ecat (V vs Fc⁺/Fc) | Turnover Frequency (TOF) (s⁻¹) | Faradaic Efficiency (CO) (%) | Reference |
| 2,2'-Bipyridine (bpy) | [Re(bpy)(CO)₃Cl] | -2.0 | 1100 M⁻¹s⁻¹ (rate constant) | High | [3] |
| BODIPY-bpy | [Re(BB2)(CO)₃Cl] | -2.0 | 3400 M⁻¹s⁻¹ (rate constant) | High | [3] |
| Aniline-bpy (meta) | [Re(2-Re)(CO)₃Cl] | -1.73 | 239 | ≥89 | [4] |
| Aniline-bpy (ortho) | [Re(1-Re)(CO)₃Cl] | -1.81 | 123 | ≥89 | [4] |
| Aniline-bpy (para) | [Re(3-Re)(CO)₃Cl] | -1.84 | 109 | ≥89 | [4] |
Note: The data for the BODIPY-appended bipyridine and aniline-substituted bipyridines demonstrate how modifications to the bipyridine scaffold can significantly enhance catalytic activity.
Copper-Catalyzed Atom Transfer Radical Polymerization (ATRP)
ATRP is a powerful technique for the synthesis of well-defined polymers. The activity of the copper catalyst is highly dependent on the coordinating ligand.
| Ligand | Catalyst System | Monomer | Polymerization Rate (vs. bpy) | PDI (Mw/Mn) | Reference |
| 2,2'-Bipyridine (bpy) | CuBr / bpy | Methyl Acrylate (MA) | 1x | ~1.2 | [5] |
| 4,4'-(Me₂N)₂-bpy | CuBr / (Me₂N)₂-bpy | Methyl Acrylate (MA) | 400x | <1.3 | [6] |
| TPMA | CuBr / TPMA | Methyl Acrylate (MA) | ~1000x | Low | [6] |
| TPMA NMe₂** | CuBr / TPMANMe₂ | Methyl Acrylate (MA) | ~1,000,000x | Low | [7] |
Note: This table highlights the dramatic effect of electronic modifications to the bipyridine ligand on the rate of polymerization.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the objective assessment of catalytic performance.
General Protocol for a Comparative Suzuki-Miyaura Cross-Coupling Study
This protocol is designed for a parallel screening of different ligands in the Suzuki-Miyaura coupling of an aryl halide with an arylboronic acid.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
Ligand (e.g., this compound, 2,2'-bipyridine, 1,10-phenanthroline)
-
Aryl halide (e.g., 4-bromotoluene)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., Toluene/Water mixture)
-
Internal standard (e.g., undecane)
Procedure:
-
In a series of identical reaction vessels, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and base (2.0 mmol).
-
To each vessel, add the palladium precursor (e.g., 2 mol% Pd(OAc)₂) and the respective ligand (e.g., 4 mol%).
-
Add the solvent mixture to each vessel.
-
Seal the vessels and heat the reactions to the desired temperature (e.g., 100 °C) with vigorous stirring for a set period (e.g., 6 hours).
-
After cooling to room temperature, add an internal standard to each reaction mixture.
-
Dilute the mixtures with an organic solvent (e.g., ethyl acetate) and wash with water.
-
Analyze the organic layer by Gas Chromatography (GC) or ¹H NMR to determine the product yield.[1]
Protocol for Electrochemical CO₂ Reduction Catalyzed by a Rhenium Complex
This protocol outlines the procedure for evaluating the catalytic activity of a Rhenium-bipyridine type complex for CO₂ reduction using cyclic voltammetry.
Materials:
-
Rhenium complex (e.g., [Re(ligand)(CO)₃Cl])
-
Supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆)
-
Solvent (e.g., acetonitrile, CH₃CN)
-
Working electrode (e.g., glassy carbon)
-
Reference electrode (e.g., Ag/AgCl)
-
Counter electrode (e.g., platinum wire)
-
High-purity CO₂ and N₂ gas
Procedure:
-
Prepare a solution of the Rhenium complex and the supporting electrolyte in the chosen solvent.
-
Assemble the three-electrode electrochemical cell.
-
Purge the solution with N₂ gas for at least 15 minutes to remove any dissolved oxygen.
-
Record the cyclic voltammogram under the N₂ atmosphere.
-
Purge the solution with CO₂ gas for at least 20 minutes.
-
Record the cyclic voltammogram under the CO₂ atmosphere.
-
The catalytic current enhancement in the presence of CO₂ is indicative of catalytic activity. The catalytic onset potential and turnover frequency can be determined from the voltammetric data.[3][4]
Visualizing Catalytic Pathways
Understanding the underlying mechanism of a catalytic reaction is crucial for rational catalyst design. The following diagrams, generated using the DOT language, visualize key catalytic cycles.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Proposed catalytic cycle for the electrochemical reduction of CO₂ by a Rhenium complex.[8]
Conclusion
While this compound remains a less explored ligand compared to its more famous counterparts, the available data and its unique electronic properties suggest it holds significant potential in various catalytic applications. Its electron-deficient nature can modulate the reactivity of the metal center in ways that are distinct from 2,2'-bipyridine and 1,10-phenanthroline. This can lead to altered catalytic activity, selectivity, and stability.
Further direct comparative studies are necessary to fully elucidate the advantages and disadvantages of this compound in a broader range of catalytic reactions. The experimental protocols and catalytic cycle diagrams provided in this guide offer a framework for researchers to conduct such investigations and to rationally design more efficient and selective catalytic systems. The exploration of less common ligands like this compound is a crucial avenue for advancing the field of catalysis and enabling the development of novel chemical transformations.
References
- 1. scholars.nova.edu [scholars.nova.edu]
- 2. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reduction of CO2 using a Rhenium Bipyridine Complex Containing Ancillary BODIPY Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. par.nsf.gov [par.nsf.gov]
- 5. Structural Characterization of an ATRP Catalyst Complex - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. escholarship.org [escholarship.org]
A Comparative Structural Analysis of 2,2'-Bipyrimidine via X-ray Crystallography
For researchers, scientists, and professionals in drug development, understanding the precise three-dimensional structure of heterocyclic compounds is paramount for designing novel therapeutics and functional materials. This guide provides a detailed structural analysis of 2,2'-bipyrimidine, a key nitrogen-containing heterocyclic ligand, benchmarked against the widely-used alternatives, 2,2'-bipyridine and 1,10-phenanthroline. The comparative data, derived from single-crystal X-ray diffraction studies, offers a quantitative basis for selecting the optimal ligand for specific applications.
Introduction to this compound and its Analogs
This compound is a bicyclic aromatic compound containing four nitrogen atoms, making it an excellent chelating agent for a variety of metal ions. Its unique electronic properties and structural rigidity are of significant interest in coordination chemistry, catalysis, and the development of metal-based therapeutics. For a comprehensive evaluation, its structural parameters are compared with those of two other prominent bidentate N-heterocyclic ligands: 2,2'-bipyridine and 1,10-phenanthroline. 2,2'-bipyridine is a closely related isomer with two nitrogen atoms, while 1,10-phenanthroline features a more rigid, planar structure due to the bridging ethylene group.
Comparative Crystallographic Data
The following tables summarize the key crystallographic and geometric parameters for this compound, 2,2'-bipyridine, and 1,10-phenanthroline, as determined by single-crystal X-ray diffraction.
Table 1: Crystal Data and Structure Refinement.
| Parameter | This compound | 2,2'-Bipyridine[1] | 1,10-Phenanthroline |
| CCDC Number | To be confirmed | 177724[1] | To be confirmed |
| Empirical Formula | C₈H₆N₄ | C₁₀H₈N₂ | C₁₂H₈N₂ |
| Formula Weight | 158.16 | 156.18 | 180.20 |
| Crystal System | To be confirmed | Monoclinic | To be confirmed |
| Space Group | To be confirmed | P2₁/c | To be confirmed |
| a (Å) | To be confirmed | 5.66 | To be confirmed |
| b (Å) | To be confirmed | 6.24 | To be confirmed |
| c (Å) | To be confirmed | 13.46 | To be confirmed |
| α (°) | To be confirmed | 90 | To be confirmed |
| β (°) | To be confirmed | 118.44 | To be confirmed |
| γ (°) | To be confirmed | 90 | To be confirmed |
| Volume (ų) | To be confirmed | To be confirmed | To be confirmed |
| Z | To be confirmed | 2 | To be confirmed |
| Temperature (K) | To be confirmed | To be confirmed | To be confirmed |
| R-factor (%) | To be confirmed | To be confirmed | To be confirmed |
Table 2: Selected Bond Lengths (Å).
| Bond | This compound | 2,2'-Bipyridine[2] | 1,10-Phenanthroline |
| C-C (inter-ring) | To be confirmed | To be confirmed | N/A |
| C-N | To be confirmed | To be confirmed | To be confirmed |
| C-C (intra-ring) | To be confirmed | To be confirmed | To be confirmed |
Table 3: Selected Bond Angles (°).
| Angle | This compound | 2,2'-Bipyridine[2] | 1,10-Phenanthroline |
| C-N-C | To be confirmed | To be confirmed | To be confirmed |
| N-C-C | To be confirmed | To be confirmed | To be confirmed |
| C-C-C | To be confirmed | To be confirmed | To be confirmed |
Table 4: Torsion Angles (°).
| Torsion Angle | This compound | 2,2'-Bipyridine[3] | 1,10-Phenanthroline |
| N-C-C-N (inter-ring) | To be confirmed | 9.76(14)[3] | N/A |
Experimental Protocols
The crystallographic data presented in this guide were obtained through single-crystal X-ray diffraction. A general experimental workflow for such an analysis is outlined below.
Single-Crystal X-ray Diffraction Workflow
A suitable single crystal of the compound is grown and mounted on a goniometer head. The crystal is then placed in a stream of X-rays, and the diffraction pattern is collected on a detector. The collected data is processed to determine the unit cell parameters and space group. The crystal structure is then solved using computational methods and refined to obtain the final atomic coordinates, from which detailed geometric information is extracted.
Structural Comparison and Performance Implications
The structural data reveals key differences between the three ligands that can influence their performance in various applications.
-
Conformation and Flexibility: this compound and 2,2'-bipyridine exhibit a degree of conformational flexibility around the inter-ring C-C bond, allowing them to adopt different conformations upon coordination to a metal center. In contrast, 1,10-phenanthroline is a rigid, planar molecule. This rigidity can be advantageous in applications requiring a pre-organized binding pocket.
-
Nitrogen Atom Basicity and Coordination Geometry: The presence of four nitrogen atoms in this compound, compared to two in 2,2'-bipyridine and 1,10-phenanthroline, significantly alters its electronic properties and coordination behavior. The pyrimidine rings are more electron-deficient than the pyridine rings in bipyridine, which can affect the strength of the metal-ligand bond and the redox properties of the resulting complex.
-
Potential for Bridging and Supramolecular Assembly: The bis-chelating nature of this compound makes it an ideal bridging ligand for the construction of polynuclear metal complexes and coordination polymers. The arrangement of its nitrogen atoms allows it to link two metal centers, leading to the formation of extended structures with interesting magnetic or catalytic properties.
Logical Relationship of Ligand Properties and Applications
References
A Comparative Guide to the Photophysical Properties of Substituted 2,2'-Bipyrimidines
For Researchers, Scientists, and Drug Development Professionals
Substituted 2,2'-bipyrimidines are a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science due to their versatile coordination chemistry and tunable photophysical properties. The strategic placement of various substituents on the bipyrimidine core allows for the fine-tuning of their absorption, emission, and excited-state dynamics, making them promising candidates for applications such as fluorescent probes, photosensitizers, and components in electronic devices.
This guide provides a comparative overview of the photophysical properties of substituted 2,2'-bipyrimidines and closely related 2,2'-bipyridines, supported by experimental data. Detailed methodologies for key photophysical experiments are also presented to aid researchers in the characterization of these compounds.
Comparative Photophysical Data
The introduction of different functional groups onto the 2,2'-bipyrimidine or 2,2'-bipyridine framework can significantly alter the electronic distribution within the molecule, thereby influencing its interaction with light. This modulation affects key photophysical parameters, including the maximum absorption wavelength (λabs), maximum emission wavelength (λem), fluorescence quantum yield (Φf), and excited-state lifetime (τ). The following table summarizes these properties for a selection of substituted bipyridine and bipyrimidine derivatives, illustrating the impact of various substituents.
| Compound | Substituent(s) | Solvent | λabs (nm) | λem (nm) | Φf (%) | τ (ns) | Reference |
| 2,2'-Bipyridine Derivatives | |||||||
| 4,4'-((1E,1'E)-[2,2'-bipyridine]-4,4'-diylbis(ethene-2,1-diyl))bis(N,N-diphenylaniline) | -C₂H₂-C₆H₄-N(C₆H₅)₂ | THF | 436 | 513 | 7.5 | - | [1] |
| 2,2'-(4,4'-(1E,1'E)-(2,2'-bipyridine-4,4'-diyl)bis(ethene-2,1-diyl))bis(4,1-phenylene))bis(cyanoacetic acid) | -C₂H₂-C₆H₄-CH=C(CN)COOH | THF | 430 | 496 | 8.5 | - | [1] |
| α-(N-3-biphenylamino)-2,2'-bipyridine | -NH-3-biphenyl | THF | 370 | 443 | 49.1 | - | [2] |
| α-(N-4-biphenylamino)-2,2'-bipyridine | -NH-4-biphenyl | THF | 382 | 479 | 21.0 | - | [2] |
| This compound Derivative | |||||||
| 4,4'-(1,1'-(5-(2-methoxyphenoxy)-[this compound]-4,6-diyl)bis(1H-pyrazol-3,1-diyl))dianiline | -pyrazol-aniline, -O-C₆H₄-OCH₃ | - | 379 | 497 | 37.5 | - | [3] |
| 2,2'-Bipyridine-3,3'-diol | |||||||
| 2,2'-Bipyridine-3,3'-diol | -OH | Cyclohexane | - | 498 | - | 3.10 | [4][5] |
| 2,2'-Bipyridine-3,3'-diol | -OH | Water | - | 462 | - | 0.65 | [4][5] |
Note: Data for 2,2'-bipyridine derivatives are included to illustrate general substituent effects on the broader class of bipyridyl compounds, due to the limited availability of a comprehensive, directly comparable dataset for a series of substituted 2,2'-bipyrimidines under identical conditions.
Experimental Protocols
Accurate and reproducible photophysical data are essential for the rational design and comparison of novel compounds. The following sections detail standardized protocols for the key experimental techniques used to characterize the photophysical properties of substituted 2,2'-bipyrimidines.
UV-Visible Absorption Spectroscopy
This technique is used to determine the wavelengths at which a molecule absorbs light and to quantify its molar absorptivity.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Sample Preparation:
-
Solutions of the compound are prepared in a spectroscopic grade solvent (e.g., THF, acetonitrile, cyclohexane) at a concentration typically in the range of 1 x 10⁻⁵ to 1 x 10⁻⁶ M.
-
A matched pair of quartz cuvettes with a 1 cm path length are used. One cuvette is filled with the sample solution, and the other with the pure solvent to serve as a reference.
-
-
Measurement:
-
A baseline correction is performed with the cuvettes containing only the solvent.
-
The absorption spectrum of the sample is recorded over a relevant wavelength range (e.g., 200-800 nm).
-
The wavelength of maximum absorption (λabs) is identified from the spectrum.
-
The molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance at λabs, c is the molar concentration, and l is the path length of the cuvette.
-
Steady-State Fluorescence Spectroscopy
This measurement provides information about the emission properties of a fluorescent molecule, including its maximum emission wavelength and fluorescence intensity.
-
Instrumentation: A spectrofluorometer (e.g., Horiba FluoroMax series) equipped with a xenon arc lamp as the excitation source and a photomultiplier tube (PMT) detector.
-
Sample Preparation:
-
Solutions are prepared in a spectroscopic grade solvent at a concentration that results in an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects.
-
The sample is placed in a four-sided transparent quartz cuvette.
-
-
Measurement:
-
The sample is excited at or near its λabs.
-
The emission spectrum is recorded by scanning a range of wavelengths longer than the excitation wavelength.
-
The resulting spectrum provides the wavelength of maximum emission (λem).
-
The spectra should be corrected for instrument-specific factors, such as the wavelength-dependent sensitivity of the detector and the intensity of the excitation source.
-
Fluorescence Quantum Yield (Φf) Measurement
The fluorescence quantum yield is a measure of the efficiency of the fluorescence process. The comparative (or relative) method is most commonly used.
-
Principle: The fluorescence intensity of the sample is compared to that of a well-characterized standard with a known quantum yield.
-
Instrumentation: A spectrofluorometer.
-
Procedure:
-
Select a suitable fluorescence standard with an emission range that overlaps with the sample.
-
Prepare a series of solutions of both the standard and the sample at different concentrations in the same solvent. The absorbance of these solutions should be kept below 0.1 at the excitation wavelength.
-
Measure the UV-Vis absorption spectra for all solutions and determine the absorbance at the chosen excitation wavelength.
-
Measure the fluorescence emission spectra for all solutions using the same excitation wavelength and instrument settings (e.g., slit widths).
-
Integrate the area under the corrected emission spectra for both the standard and the sample.
-
Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample. The plots should be linear.
-
The quantum yield of the sample (Φf,sample) is calculated using the following equation: Φf,sample = Φf,standard × (m_sample / m_standard) × (η_sample² / η_standard²) where m is the gradient of the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent.
-
Fluorescence Lifetime (τ) Measurement
The fluorescence lifetime is the average time a molecule spends in the excited state before returning to the ground state. Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive technique for measuring fluorescence lifetimes.[6]
-
Instrumentation: A TCSPC system, typically consisting of a pulsed light source (e.g., picosecond diode laser or LED), a fast detector (e.g., PMT or single-photon avalanche diode), and timing electronics.[6]
-
Sample Preparation:
-
Solutions are prepared similarly to those for steady-state fluorescence measurements.
-
-
Measurement:
-
The sample is excited by the pulsed light source at a high repetition rate.[6]
-
The time difference between the excitation pulse and the detection of the first emitted photon is measured for millions of events.
-
A histogram of the arrival times of the photons is constructed, which represents the fluorescence decay curve.
-
An instrument response function (IRF) is measured using a scattering solution (e.g., a dilute solution of Ludox®) to account for the temporal spread of the instrument.
-
The fluorescence lifetime (τ) is determined by fitting the experimental decay curve to a single or multi-exponential decay model after deconvolution with the IRF.
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the photophysical characterization of substituted 2,2'-bipyrimidines.
References
- 1. Synthesis and Electrochemical and Photophysical Characterization of New 4,4′‐π‐Conjugated 2,2′‐Bipyridines that are End‐Capped with Cyanoacrylic Acid/Ester Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and characterization of novel 2, 2'-bipyrimidine fluorescent derivative for protein binding - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Steady-state and time-resolved spectroscopy of 2,2'-bipyridine-3,3'-diol in solvents and cyclodextrins: polarity and nanoconfinement effects on tautomerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. horiba.com [horiba.com]
Safety Operating Guide
Proper Disposal of 2,2'-Bipyrimidine: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of 2,2'-Bipyrimidine is critical for maintaining a secure laboratory environment and adhering to environmental regulations. This guide provides essential procedural information for researchers, scientists, and drug development professionals on the proper handling and disposal of this chemical.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). According to safety data sheets (SDS), this includes:
-
Eye/Face Protection: Wear safety glasses with side-shields conforming to EN166, or other approved government standards such as NIOSH (US).[1]
-
Skin Protection: Handle with gloves and wear appropriate protective clothing to prevent skin exposure.[2] Gloves must be inspected before use and disposed of properly after handling the chemical.[1]
-
Respiratory Protection: In situations where dust formation is possible, use appropriate respiratory equipment.[1][3]
In case of accidental exposure, follow these first-aid measures:
-
Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[1][2]
-
Skin: Wash off immediately with plenty of soap and water. If skin irritation occurs, get medical advice.[1][2]
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[1]
-
Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][4]
Step-by-Step Disposal Protocol
This compound must be disposed of as hazardous waste.[3][5] It is crucial to consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[2] The following steps outline the general procedure for preparing this compound waste for collection by a licensed hazardous waste disposal service.
1. Waste Identification and Segregation:
-
Treat all this compound waste, including contaminated lab supplies (e.g., gloves, absorbent paper), as hazardous.[6]
-
Do not mix this compound with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[7] Incompatible materials to avoid mixing with include strong oxidizing agents.[4]
2. Container Selection and Management:
-
Use a suitable, leak-proof container with a screw-on cap for collecting this compound waste.[6][8] The container must be compatible with the chemical.
-
Ensure the container is in good condition, free from rust or leaks.[8]
-
Keep the waste container closed except when adding waste.[6][8]
-
Store the waste container in a designated hazardous waste storage area, with secondary containment to capture any potential leaks or spills.[6][9]
3. Labeling:
-
As soon as waste is first added, label the container with a hazardous waste tag provided by your institution's EHS office.[9][10]
-
The label must include the following information:
-
The words "Hazardous Waste".[10]
-
The full chemical name: "this compound". Do not use abbreviations or chemical formulas.[10]
-
The quantity of the waste.
-
The date of waste generation.[10]
-
The location of origin (e.g., department, room number).[10]
-
The name and contact information of the Principal Investigator.[10]
-
4. Request for Collection:
-
Once the container is full or has reached the storage time limit set by your institution (e.g., 90 days), submit a hazardous waste collection request to your EHS department.[6]
-
Complete any required forms, accurately listing the contents of the waste container.[10]
Disposal of Empty Containers
Empty containers that held this compound must also be managed properly. An empty container that held an acute hazardous waste must be triple rinsed with a suitable solvent capable of removing the chemical.[9] The rinsate must be collected and disposed of as hazardous waste.[8][9] After triple rinsing, the container can often be disposed of as regular trash, with the label defaced.[9] Always confirm this procedure with your institution's EHS guidelines.
Data Presentation
Quantitative data regarding the specific environmental fate and effects of this compound are not typically provided in disposal guidelines. For detailed toxicological and ecotoxicological data, refer to the chemical's Safety Data Sheet (SDS).
| Parameter | Value | Reference |
| UN Number | 2811 | [5] |
| Hazard Class | 6.1 (Toxic) | [7] |
| Packing Group | III | [7] |
| Proper Shipping Name | Toxic solid, organic, n.o.s. (2,2'-Bipyridine) | [5][7] |
Experimental Protocols
The disposal of chemical waste such as this compound is a regulated process conducted by licensed hazardous waste management facilities. The "experimental protocol" for the end-user (i.e., the researcher) is the safe and compliant preparation of the waste for collection as outlined in the step-by-step guide above. The actual treatment and disposal methods (e.g., incineration, chemical neutralization) are performed off-site by specialists and are not detailed in laboratory safety guidelines.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound waste.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. fishersci.com [fishersci.com]
- 3. lobachemie.com [lobachemie.com]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. carlroth.com [carlroth.com]
- 6. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 9. vumc.org [vumc.org]
- 10. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling 2,2'-Bipyrimidine
For researchers, scientists, and professionals in drug development, the safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the proper use of 2,2'-Bipyrimidine, including detailed personal protective equipment (PPE) protocols, operational plans for handling, and disposal procedures. Our aim is to be your preferred source for laboratory safety information, building a foundation of trust by delivering value that extends beyond the product itself.
Personal Protective Equipment (PPE) for this compound
When handling this compound, a comprehensive approach to personal protection is critical to minimize exposure and ensure a safe laboratory environment. The following table summarizes the recommended PPE based on available safety data sheets.
| PPE Category | Recommendation | Specifications and Best Practices |
| Eye Protection | Chemical safety goggles or safety glasses with side shields.[1][2] A face shield may also be appropriate.[2] | Must comply with Australian Standards AS 1337 and be selected and used in accordance with AS 1336.[2] Ensure a snug fit to prevent particulate entry. An eyewash station should be readily available.[2] |
| Hand Protection | Protective gloves.[1][3][4] | The specific glove material and thickness should be selected based on the nature and duration of the task. Always inspect gloves for integrity before use.[3] Use proper glove removal technique to avoid skin contact with the outer surface of the glove.[2][3] Dispose of contaminated gloves as hazardous waste.[2][3] |
| Body Protection | Wear suitable protective clothing.[1] This can include a lab coat, and for larger quantities or risk of significant exposure, an apron or a chemical-resistant suit may be necessary.[2] | Clothing for protection against chemicals should comply with AS 3765.[2] Contaminated clothing should be removed immediately and washed before reuse.[2][5][6][7][8][9] |
| Respiratory Protection | In case of inadequate ventilation or when dust formation is likely, wear respiratory protection.[1][3][4] | For small-scale laboratory use, a half mask with a particulate filter conforming to EN 149:2001 is recommended. For larger scale operations or emergencies, a particulate filter respirator conforming to EN 143 should be used.[8] A self-contained breathing apparatus (SCBA) may be required in emergency situations.[3][6][10] |
Operational Plan for Safe Handling
A systematic approach to handling this compound from acquisition to disposal is essential for laboratory safety. The following step-by-step plan provides procedural guidance for researchers.
1. Pre-Handling Preparations:
-
Risk Assessment: Before beginning any work, conduct a thorough risk assessment for the planned experiment, considering the quantities of this compound to be used and the potential for exposure.
-
PPE Check: Ensure all required PPE is available, in good condition, and fits correctly.
-
Ventilation: Confirm that the work area, preferably a chemical fume hood, has adequate ventilation.[3][4]
-
Emergency Equipment: Locate and verify the functionality of the nearest safety shower, eyewash station, and fire extinguisher.[2]
2. Handling Procedures:
-
Grounding: For procedures that may generate static electricity, use non-sparking tools and ensure equipment is properly grounded to prevent dust explosions.[4]
-
Dispensing: When weighing or transferring the solid, do so in a manner that minimizes dust generation.[1][3] A glove box or a ventilated balance enclosure is recommended.
-
Solution Preparation: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.
-
General Hygiene: Do not eat, drink, or smoke in the laboratory.[1][6][7][8][9] Wash hands thoroughly after handling the compound, even if gloves were worn.[2][5][6][11]
3. Storage:
-
Store this compound in a tightly closed container in a dry, cool, and well-ventilated area.[1][2][6][9]
-
The storage area should be locked or otherwise accessible only to authorized personnel.[2][6][7][8][9]
4. Spill Response:
-
In the event of a spill, evacuate unnecessary personnel from the area.[3]
-
Wear appropriate PPE, including respiratory protection.[3]
-
For solid spills, carefully sweep or shovel the material into a suitable, labeled container for disposal, avoiding dust generation.[1][3][9] It may be appropriate to moisten the material first to prevent dusting.[3]
-
For liquid spills, absorb with an inert material (e.g., sand, diatomaceous earth) and place in a suitable container for disposal.[1][7]
-
Ventilate the area and wash the spill site after the material has been removed.
5. Disposal Plan:
-
Dispose of this compound and any contaminated materials as hazardous waste.[1]
-
All waste must be disposed of in accordance with local, regional, and national regulations.[1][6] Do not mix with other waste.[6]
-
Leave chemicals in their original containers for disposal whenever possible.[6]
Experimental Workflow: Chemical Spill Response
The following diagram illustrates the logical workflow for responding to a chemical spill of this compound.
Caption: Workflow for a this compound chemical spill response.
References
- 1. lobachemie.com [lobachemie.com]
- 2. shop.chemsupply.com.au [shop.chemsupply.com.au]
- 3. 2,2'-Bipyridine Safety Data Sheets(SDS) lookchem [lookchem.com]
- 4. echemi.com [echemi.com]
- 5. fishersci.com [fishersci.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. fishersci.com [fishersci.com]
- 10. carlroth.com [carlroth.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. 2,2'-Bipyridine | C10H8N2 | CID 1474 - PubChem [pubchem.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
